Thp-peg6
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Molecular Structure of Thp-peg6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the molecular structure of Thp-peg6, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This document details its constituent components, their covalent linkage, and key physicochemical and spectroscopic data.
Introduction to this compound
This compound is a chemical compound comprised of two primary functional moieties: a tetrahydropyranyl (Thp) protecting group and a hexaethylene glycol (peg6) spacer. The strategic combination of these two components imparts this compound with properties that are highly valuable in the synthesis of complex biomolecules. The Thp group serves as a labile protecting group for a terminal hydroxyl function, which can be selectively removed under acidic conditions. The peg6 chain is a hydrophilic spacer that can enhance the aqueous solubility and pharmacokinetic properties of molecules to which it is conjugated.
Molecular Structure and Connectivity
The fundamental structure of this compound consists of a hexaethylene glycol chain where one of the terminal hydroxyl groups is protected as a tetrahydropyranyl ether. The other terminus of the peg6 chain possesses a free hydroxyl group, rendering the molecule suitable for further chemical modification.
The covalent linkage between the tetrahydropyranyl group and the hexaethylene glycol chain is an ether bond. This bond is formed between the anomeric carbon (C-2) of the tetrahydropyran ring and one of the terminal oxygen atoms of the hexaethylene glycol.
Systematic Name: 2-(2-(2-(2-(2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
Structural Diagram
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₇ |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 146395-14-4 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane, and other common organic solvents. |
| Stability | Stable under neutral and basic conditions. The Thp group is labile to acidic conditions. |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on the known spectral characteristics of its constituent parts.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit characteristic signals for both the tetrahydropyranyl and hexaethylene glycol moieties.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.6 | t | Anomeric proton of the Thp ring (O-CH-O) |
| ~3.8 - 3.9 | m | Methylene protons adjacent to oxygen in the Thp ring (O-CH₂) |
| ~3.5 - 3.7 | m | Methylene protons of the hexaethylene glycol chain (-O-CH₂-CH₂-O-) and the remaining methylene proton adjacent to oxygen in the Thp ring |
| ~2.5 | t | Terminal hydroxyl proton (-OH) of the peg6 chain |
| ~1.5 - 1.8 | m | Methylene protons of the Thp ring not adjacent to oxygen |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms in both the Thp and peg6 components.
| Chemical Shift (δ) ppm | Assignment |
| ~99 | Anomeric carbon of the Thp ring (O-CH-O) |
| ~70 - 71 | Carbon atoms of the hexaethylene glycol chain (-O-CH₂-CH₂-O-) |
| ~62 - 68 | Carbon atoms adjacent to oxygen in the Thp ring (O-CH₂) |
| ~30, 25, 19 | Aliphatic carbon atoms of the Thp ring not adjacent to oxygen |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular weight and elemental composition of this compound.
| Ion | Calculated m/z |
| [M+H]⁺ | 323.2064 |
| [M+Na]⁺ | 345.1883 |
| [M+K]⁺ | 361.1622 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of hexaethylene glycol with 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Hexaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of hexaethylene glycol (1 equivalent) in anhydrous DCM, add PPTS (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DHP (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Workflow for Synthesis and Purification
Conclusion
This compound is a well-defined chemical entity with a structure optimized for applications in chemical biology and drug development. Its bifunctional nature, combining a cleavable protecting group with a hydrophilic spacer, allows for its versatile use in the construction of complex molecular architectures. The structural and spectroscopic information provided in this guide serves as a fundamental resource for researchers utilizing this compound in their synthetic endeavors.
A Technical Guide to the Chemical Properties and Solubility of THP-PEG6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and solubility profile of THP-PEG6, a heterobifunctional linker commonly employed in bioconjugation, drug delivery systems, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical characteristics, solubility in various solvents, and detailed experimental protocols for its application.
Core Chemical Properties of this compound
This compound, systematically named 14-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12-tetraoxatetradecan-1-ol, is comprised of a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity. One terminus of the PEG chain is a free hydroxyl (-OH) group, available for further chemical modification, while the other is protected by a tetrahydropyranyl (THP) group. The THP ether serves as a stable protecting group for the alcohol under neutral or basic conditions and can be readily cleaved under acidic conditions.
The key quantitative chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 146395-14-4 | [1][2][3] |
| Chemical Formula | C₁₅H₃₀O₇ | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or wax-like solid | [4][5] |
| Purity | Typically >98% | [2] |
| Boiling Point | 432.5 ± 45.0 °C (Predicted) | [6] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 14.36 ± 0.10 (Predicted) | [6] |
| Storage Conditions | -20°C, sealed in a dry environment | [7] |
Solubility Profile
The solubility of this compound is largely dictated by its polyethylene glycol chain, which enhances its solubility in aqueous media and a range of organic solvents.[1][2][3] While precise quantitative solubility data (e.g., g/L) for this compound is not extensively published, a qualitative summary based on the general behavior of PEGylated molecules is provided below.
| Solvent | Solubility | Notes |
| Water & Aqueous Buffers (e.g., PBS) | Soluble / Highly Soluble | The hydrophilic PEG chain promotes solubility in aqueous solutions.[8][] |
| Dimethyl Sulfoxide (DMSO) | Soluble | PEGs are generally very soluble in DMSO.[8] |
| Dimethylformamide (DMF) | Soluble | PEGs are generally very soluble in DMF.[8] |
| Dichloromethane (DCM) / Chloroform | Soluble | PEGs are soluble in chlorinated solvents.[8][10] |
| Methanol / Ethanol | Soluble / Less Soluble | PEGs are soluble in lower alcohols, though solubility may be less than in water or DMSO.[8][10] |
| Toluene | Less Soluble | Solubility can be increased by raising the temperature.[8] |
| Diethyl Ether | Insoluble / Not Soluble | PEGs are generally not soluble in ether.[8] |
Key Experimental Protocols
The utility of this compound revolves around the protection and deprotection of its terminal hydroxyl group. Below are detailed, representative protocols for these two fundamental procedures.
Protocol for THP Protection of a PEG Alcohol
This protocol describes the acid-catalyzed protection of a hydroxyl group with 3,4-dihydro-2H-pyran (DHP) to form a THP ether.[11]
Materials and Reagents:
-
PEG-Alcohol (e.g., Hexaethylene glycol)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the PEG-alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DCM.
-
Add the acid catalyst (e.g., PPTS, 0.05 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DHP (1.1-1.5 equivalents) to the stirred solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure THP-protected PEG.[5]
Protocol for Acidic Deprotection of this compound
This protocol outlines the removal of the THP protecting group to regenerate the free hydroxyl group using an acid catalyst in an alcohol solvent.[5][12]
Materials and Reagents:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol or 2-Propanol
-
Water
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound compound (1.0 equivalent) in methanol or 2-propanol.
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.2 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-17 hours, depending on the substrate).[5][12]
-
Neutralize the reaction by adding a saturated NaHCO₃ solution or a mild base like triethylamine.
-
Dilute the mixture with water and extract with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the deprotected PEG alcohol.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures involving this compound.
Caption: Workflow for THP Protection of a PEG-Alcohol.
References
- 1. This compound, CAS 146395-14-4 | AxisPharm [axispharm.com]
- 2. This compound, 146395-14-4 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound-alcohol | 42607-87-4 [amp.chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. This compound CAS#: 146395-14-4 [m.chemicalbook.com]
- 7. This compound-OH | 42607-87-4 [sigmaaldrich.com]
- 8. creativepegworks.com [creativepegworks.com]
- 10. ポリエチレングリコール(PEG・PEO) [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Tetrahydropyran (THP) Protection in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, application, and experimental considerations for the use of the tetrahydropyranyl (THP) protecting group on polyethylene glycol (PEG) linkers. The strategic protection of hydroxyl groups with THP is a cornerstone in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the underlying chemical principles, presents quantitative data for reaction optimization, provides detailed experimental protocols, and illustrates key processes with diagrams.
Core Principles of THP Protection
The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for hydroxyl functionalities.[1] In the context of PEG linkers, a terminal hydroxyl group is converted to a THP ether, rendering it inert to a variety of reaction conditions, particularly those that are basic or nucleophilic.[2] This protection strategy is crucial for the regioselective functionalization of PEG linkers, enabling the synthesis of well-defined heterobifunctional molecules.
Mechanism of Protection
The protection of a hydroxyl group with THP involves the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP).[1] The mechanism proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of the PEG linker. Subsequent deprotonation yields the stable THP ether.[2]
Caption: Acid-catalyzed mechanism of THP protection of a PEG linker.
Mechanism of Deprotection
The removal of the THP group is achieved under acidic conditions, effectively reversing the protection mechanism.[1] Protonation of the ether oxygen is followed by the elimination of the PEG alcohol and the formation of the same resonance-stabilized carbocation. In the presence of a nucleophilic solvent like water or an alcohol, the carbocation is trapped, regenerating the free hydroxyl group on the PEG linker.[2]
Caption: Acid-catalyzed mechanism of THP deprotection from a PEG linker.
Quantitative Data on THP Protection and Deprotection
The efficiency of THP protection and deprotection is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various literature sources to guide experimental design.
Catalysts for THP Protection of Alcohols
A variety of acidic catalysts can be employed for the tetrahydropyranylation of alcohols. The choice of catalyst can influence reaction times and yields, and is often dictated by the presence of other functional groups in the molecule.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. | [3] |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 | [3] |
| Zeolite H-beta | THP-protected alcohol | - | - | short | high | [4] |
| NH₄HSO₄@SiO₂ | 2-phenylethanol | CPME | rt | 15 min | >98 | |
| PdCl₂(MeCN)₂ | Primary alcohols | THF | rt | - | good to excellent | [5] |
Conditions for THP Deprotection
The cleavage of the THP ether is typically achieved under mild acidic conditions. The selection of the deprotection conditions is critical to avoid the degradation of other acid-sensitive functionalities.
| Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic acid/THF/H₂O (3:1:1) | THP-protected PEG linker | - | rt - 50 | - | - | [1] |
| Pyridinium p-toluenesulfonate (PPTS) | THP-protected alcohol | Ethanol | - | - | - | [1] |
| Trifluoroacetic acid (TFA) (2%) | Fmoc-Ser(Thp)-OH | CH₂Cl₂ | rt | - | - | [6] |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | rt | 17 h | quant. | [3] |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 | [3] |
| Zeolite H-beta | THP-protected alcohol | - | - | short | high | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of hydroxyl groups in PEG linkers with THP.
Protocol for THP Protection of a Hydroxyl-Terminated PEG Linker
This protocol describes a general procedure for the mono-protection of a terminal hydroxyl group on a PEG linker.
Materials:
-
Hydroxy-terminated PEG (e.g., PEG1000) (1 equivalent)
-
3,4-Dihydro-2H-pyran (DHP) (1.5-2.0 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydroxy-terminated PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP to the solution.
-
Add PPTS to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction is typically complete within 2-4 hours.[7]
-
Upon completion, quench the reaction by adding a small amount of a weak base, such as triethylamine, or by washing with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude THP-protected PEG linker.
-
Purify the product by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the THP protection of a PEG linker.
Protocol for THP Deprotection of a PEG Linker
This protocol outlines a general method for the removal of the THP protecting group.
Materials:
-
THP-protected PEG linker (1 equivalent)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the THP-protected PEG linker in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).[1]
-
Stir the reaction at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate deprotection.
-
Monitor the reaction progress by TLC or NMR until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Orthogonal Protection Strategies
In the synthesis of complex bioconjugates, it is often necessary to employ multiple protecting groups that can be removed independently of one another. This is known as an orthogonal protection strategy.[4] The acid-labile THP group is compatible with a range of other protecting groups that are cleaved under different conditions.
A common orthogonal pairing is the THP group (acid-labile) with the tert-butoxycarbonyl (Boc) group (acid-labile but requires stronger acidic conditions for removal) or the 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile).[1] This allows for the selective deprotection and functionalization of different sites on a PEG linker. For instance, in a THP-PEG-Boc linker, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) to reveal an amine, while the THP group remains intact. Subsequently, the THP group can be removed under milder acidic conditions to expose a hydroxyl group.
Caption: Sequential deprotection and conjugation workflow using a THP/Boc orthogonal strategy.
Stability of THP-Protected PEG Linkers
THP ethers are generally stable under a wide range of conditions, which is a key advantage of this protecting group. However, their lability to acid necessitates careful planning of subsequent synthetic steps.
| Condition | Stability | Notes |
| Strongly Basic | Stable | Compatible with reagents like NaOH, KOH, and organometallics (Grignard, organolithiums).[2] |
| Nucleophilic | Stable | Resistant to attack by common nucleophiles. |
| Oxidizing Agents | Generally Stable | Stable to many common oxidizing agents. |
| Reducing Agents | Stable | Compatible with hydride reagents like LiAlH₄ and NaBH₄.[1] |
| Acidic (pH < 5) | Labile | Cleavage occurs readily in the presence of protic or Lewis acids. The rate of cleavage is pH-dependent.[6] |
| Neutral (pH 6-8) | Generally Stable | Stable for extended periods under neutral conditions. |
| Aqueous Conditions | Moderately Stable | Hydrolysis can occur, especially at lower pH. A study on Fmoc-Ser(Thp)-OH showed significant cleavage at pH 4.8 over 48 hours.[6] |
Characterization of THP-Protected PEG Linkers
The successful protection and deprotection of PEG linkers with THP can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the presence of the THP group. Characteristic signals for the THP ring protons typically appear in the region of 1.5-4.6 ppm, with the anomeric proton (O-CH-O) appearing as a distinct signal around 4.6 ppm.[1] The integration of these signals relative to the PEG backbone protons can be used to confirm the degree of protection. ¹³C NMR can also be used to identify the carbons of the THP group.[8]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the PEG linker before and after protection, confirming the addition of the THP group (mass of DHP = 84.12 g/mol ).[2]
-
Thin-Layer Chromatography (TLC): TLC is a convenient method for monitoring the progress of both protection and deprotection reactions. The THP-protected PEG linker will have a higher Rf value (be less polar) than the starting PEG-OH. Conversely, the deprotected PEG-OH will have a lower Rf value than the THP-protected starting material.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Protection | - Insufficient catalyst or DHP- Steric hindrance- Wet reagents/solvents | - Increase the equivalents of DHP and/or catalyst.- For sterically hindered alcohols, consider a more reactive catalyst or higher reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Di-protection of a Diol | Incorrect stoichiometry | Carefully control the stoichiometry of DHP to favor mono-protection. A slight excess of the diol can also be used. |
| Incomplete Deprotection | - Insufficient acid or reaction time- Catalyst deactivation | - Increase the concentration of the acid, the reaction temperature, or the reaction time.- Use a fresh batch of catalyst. |
| Side Reactions during Deprotection | Acid-sensitive functional groups elsewhere in the molecule | - Use milder acidic conditions (e.g., PPTS instead of TFA).- Carefully control the reaction time and temperature. |
| Formation of Byproducts | Polymerization of DHP | Use a milder acid catalyst (e.g., PPTS) and control the reaction temperature. |
Conclusion
The tetrahydropyranyl protecting group is an invaluable tool in the synthesis of functionalized PEG linkers for applications in drug delivery and bioconjugation. Its ease of introduction, stability to a wide range of non-acidic conditions, and facile removal under mild acidic conditions make it a versatile choice for complex synthetic strategies. A thorough understanding of the reaction mechanisms, careful selection of reaction conditions, and the use of appropriate analytical techniques are essential for the successful implementation of THP protection in the development of advanced therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to THP-PEG6-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of THP-PEG6-OH, a heterobifunctional linker molecule widely utilized in chemical synthesis, bioconjugation, and drug development. It details the molecule's core properties, experimental protocols for its application, and the underlying chemical workflows.
Introduction: The Role of this compound-OH in Modern Chemistry
This compound-OH is a versatile chemical tool composed of three key components:
-
A Tetrahydropyranyl (THP) group : A widely used acid-labile protecting group for alcohols.[1][2] Its primary advantage is its stability under most non-acidic conditions (e.g., basic, organometallic, or reductive environments) and the ease with which it can be removed using mild acid treatment.[2][3]
-
A Hexaethylene Glycol (PEG6) spacer : A flexible, hydrophilic polyethylene glycol linker. The PEG chain enhances the water solubility of the molecule and any conjugate it is attached to, which is highly advantageous in biological applications.[4][5]
-
A Terminal Hydroxyl (-OH) group : A reactive functional group that can be readily modified or activated for conjugation to other molecules, such as proteins, peptides, oligonucleotides, or small-molecule drugs.[4][6]
This structure makes this compound-OH an ideal building block for multi-step syntheses where one end of a linker needs to remain inert while the other is manipulated. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the PEGylation of proteins and peptides.[5][7][8]
Core Properties and Specifications
There can be ambiguity in the naming of PEG linkers. For the purpose of this guide, we will focus on two commonly referenced compounds, with a primary focus on the more frequently cited CAS number 146395-14-4, which corresponds to a THP-protected pentaethylene glycol that is widely marketed as "this compound".
Table 1: Quantitative Data for THP-PEG Linkers
| Property | Value (for CAS 146395-14-4) | Value (for CAS 42607-87-4) | Source(s) |
|---|---|---|---|
| Product Name | This compound / THP-PEG5-OH | This compound-OH | [4][5][9] |
| Chemical Formula | C₁₅H₃₀O₇ | C₁₇H₃₄O₈ | [4][10] |
| Molecular Weight | 322.4 g/mol | 366.45 g/mol (calculated) | [4][11] |
| CAS Number | 146395-14-4 | 42607-87-4 | [4][10] |
| Synonyms | THP-PEG5-alcohol, OH-PEG5-THP | 17-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol | [5][9] |
| Purity | Typically ≥98% | Typically ≥98% | [4][9] |
| Physical Form | Liquid | Liquid | [9] |
| Boiling Point | 432.5±45.0 °C (Predicted) | N/A | [5] |
| Density | 1.10±0.1 g/cm³ (Predicted) | N/A | [5] |
| Storage Conditions | -20°C, sealed in dry conditions | 2-8°C, sealed in dry conditions |[4][9] |
Experimental Protocols and Methodologies
The utility of this compound-OH revolves around the strategic removal of the THP protecting group. The following protocols provide detailed methodologies for this critical deprotection step, as well as a general procedure for the initial protection of an alcohol with a THP group for contextual understanding.
This method is particularly useful for substrates that are sensitive to stronger acids.[12]
-
Materials :
-
THP-protected compound (e.g., this compound-OH)
-
Acid-washed Dowex-50W-X8 ion-exchange resin
-
Methanol (MeOH)
-
Reaction vessel
-
Magnetic stirrer
-
-
Procedure :
-
Resin Activation : Prepare the resin by washing it in a chromatography column with 6M HCl. Wash with distilled water until the eluent is neutral (shows no reaction with silver nitrate), then wash with methanol.[12]
-
Reaction Setup : Dissolve the THP-protected compound in methanol in a reaction vessel.
-
Deprotection : Add the activated Dowex resin to the solution. Stir the mixture at room temperature.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[12]
-
Workup : Once the reaction is complete, filter off the resin. Evaporate the methanol under reduced pressure to yield the deprotected alcohol.
-
This is a common and effective method for THP cleavage.[3]
-
Materials :
-
THP-protected compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Propanol (or Methanol)
-
Dichloromethane (DCM)
-
Water, Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Reaction Setup : Dissolve the THP-protected compound (1 equivalent) in 2-propanol. Cool the solution to 0 °C in an ice bath.[3]
-
Deprotection : Add p-TsOH·H₂O (approx. 2.4 equivalents) to the cooled solution.[3]
-
Incubation : Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.[3]
-
Monitoring : Monitor the reaction progress using TLC.
-
Workup : Dilute the reaction mixture with water and extract with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude alcohol via column chromatography if necessary.[3]
-
This protocol describes the general method for installing a THP protecting group onto a hydroxyl-containing molecule.
-
Materials :
-
Alcohol to be protected
-
3,4-Dihydro-2H-pyran (DHP, ~1.5 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure :
-
Reaction Setup : Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protection : Add DHP, followed by a catalytic amount of PPTS.[13]
-
Incubation : Stir the reaction at room temperature for 2-4 hours.
-
Monitoring : Monitor the disappearance of the starting alcohol by TLC.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter and concentrate the solution. The resulting THP-ether can be purified by silica gel chromatography.
-
Workflows and Chemical Mechanisms
The strategic use of this compound-OH in synthesis can be visualized as a logical workflow. The core of its functionality lies in the acid-catalyzed deprotection mechanism.
Caption: General workflow for utilizing this compound-OH as a linker in bioconjugation.
The chemical mechanism for the deprotection is an acid-catalyzed hydrolysis of the acetal linkage.
Caption: Mechanism of acid-catalyzed THP deprotection.[3][14]
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. This compound, 146395-14-4 | BroadPharm [broadpharm.com]
- 5. This compound CAS#: 146395-14-4 [amp.chemicalbook.com]
- 6. Hexaethylene glycol,OH-PEG6-OH, 2615-15-8 - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. This compound-OH | 42607-87-4 [sigmaaldrich.com]
- 10. This compound-OH | 42607-87-4 [sigmaaldrich.com]
- 11. labsolu.ca [labsolu.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to PEGylation for Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic protein.[1] This biopharmaceutical modification is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein-based drugs.[2][3] The attachment of PEG, a non-toxic and non-immunogenic polymer, can significantly improve a protein's therapeutic efficacy.[4] Key advantages include a prolonged circulatory half-life, increased stability, enhanced water solubility, and reduced immunogenicity and antigenicity.[5][6][7] By increasing the hydrodynamic size of the protein, PEGylation reduces its clearance rate by the kidneys and shields it from proteolytic degradation and the host's immune system.[1] This allows for less frequent dosing, potentially improving patient compliance and overall treatment outcomes.[4]
However, PEGylation is not without its challenges. The process can sometimes lead to a reduction in the protein's biological activity due to steric hindrance, where the PEG chain blocks the protein's active site.[8] Furthermore, the PEGylation process can result in a heterogeneous mixture of products, which presents analytical and purification challenges.[9] Therefore, a thorough understanding of the chemistry, reaction conditions, and analytical characterization is crucial for the successful development of PEGylated protein therapeutics.
Chemistry of PEGylation
The covalent attachment of PEG to a protein can be achieved through various chemical strategies, typically targeting specific amino acid residues on the protein surface. The choice of chemistry depends on the desired properties of the final conjugate, such as site-specificity and the stability of the linkage.
Generations of PEGylation Chemistry
PEGylation chemistry has evolved from non-specific random conjugation ("first-generation") to more site-specific methods ("second-generation").[10]
-
First-Generation PEGylation: This approach typically involves the use of PEG derivatives that react with nucleophilic amino acid side chains, most commonly the ε-amino group of lysine residues.[10] While effective in increasing the protein's size, this method often results in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different positions. This heterogeneity can lead to a loss of biological activity and create challenges in characterization and quality control.
-
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, more selective PEGylation strategies have been developed. These include targeting the N-terminal α-amino group, which often has a lower pKa than lysine residues, allowing for more controlled, site-specific attachment under specific pH conditions.[11] Other site-specific approaches involve targeting cysteine residues or incorporating unnatural amino acids with unique reactive handles.
Common PEGylation Chemistries
The most widely used PEGylation chemistries target primary amine groups on lysine residues and the N-terminus of the protein.
-
Amine-Reactive PEGylation (Lysine and N-Terminus): This is the most common approach due to the abundance of lysine residues on the surface of most proteins.[10] N-hydroxysuccinimidyl (NHS) esters of PEG are frequently used to react with primary amines to form stable amide bonds.[3][5] By controlling the reaction pH (typically 7.0-8.5), the reaction can be directed towards the more nucleophilic deprotonated amines.[5]
-
N-Terminal Specific PEGylation: To achieve a more homogenous product, PEGylation can be specifically targeted to the N-terminal α-amino group. One common method is reductive amination, which involves the reaction of a PEG-aldehyde with the N-terminal amine to form a Schiff base, followed by reduction with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[10][11] This reaction is typically performed at a slightly acidic pH (around 6.0) to favor the protonation of lysine ε-amino groups, thus making the N-terminal α-amino group more reactive.[11]
Data Presentation: Quantitative Impact of PEGylation
The effects of PEGylation on the properties of therapeutic proteins are significant and quantifiable. The following tables summarize the impact of PEGylation on key parameters such as pharmacokinetic profiles and in vitro bioactivity.
Table 1: Impact of PEGylation on Protein Pharmacokinetics
| Protein | PEG Moiety | Native Protein Half-Life | PEGylated Protein Half-Life | Fold Increase | Reference(s) |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 kDa PEG | 1.1 hours | 28 hours | ~25-fold | [12] |
| Bovine Serum Albumin (BSA) in PLGA nanoparticles | Not specified | 13.6 minutes | 4.5 hours | ~20-fold | [7] |
| Interferon-α2a | 40 kDa branched PEG | Not specified | Significantly prolonged | Not specified | [13] |
Table 2: Comparison of In Vitro Biological Activity of Native vs. PEGylated Proteins
| Protein | PEG Moiety | Assay Type | Native Protein Activity | PEGylated Protein Activity (Relative to Native) | Fold Change in Activity | Reference(s) |
| Interferon-α2a | 40 kDa branched PEG | Antiviral Assay | 100% | ~7% | ~14-fold decrease | [13][14] |
| Interferon-α2b | 20 kDa linear PEG (aldehyde chemistry) | Antiviral Assay | 100% | ~45% | ~2.2-fold decrease | [13] |
| Interferon-α2b | 40 kDa Y-shaped PEG (NHS chemistry) | Antiviral Assay | 100% | ~7% | ~14-fold decrease | [13] |
| Recombinant Human Granulocyte-Colony Stimulating Factor (rhG-CSF) | mPEG | Cell Proliferation Assay | 100% | ~90% | ~1.1-fold decrease | [15] |
| Consensus Interferon (C-IFN) | mPEG | Antiviral Assay | 100% | ~88% | ~1.1-fold decrease | [15] |
Experimental Protocols
Detailed methodologies are essential for the successful PEGylation and characterization of therapeutic proteins. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Lysine-Specific PEGylation using PEG-NHS Ester
This protocol describes a general procedure for the PEGylation of lysine residues on a protein using a PEG-NHS ester.
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.0-8.5[5]
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0[5]
-
Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the reaction buffer or a compatible dry organic solvent like DMSO or DMF.[5]
-
PEGylation Reaction:
-
The molar ratio of PEG reagent to protein is a critical parameter. A common starting point is a 5- to 20-fold molar excess of PEG reagent over the protein.[5]
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring.[5]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[16][17]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to react with any excess PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using a suitable chromatography technique such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[5]
Protocol 2: N-Terminal Specific PEGylation via Reductive Amination
This protocol outlines a general procedure for the N-terminal PEGylation of a protein using a PEG-aldehyde reagent.
Materials:
-
Protein of interest
-
Methoxy-PEG-aldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM sodium phosphate, pH 6.0[11]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4[11]
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[11]
-
PEGylation Reaction:
-
Purification: Purify the N-terminally PEGylated protein using SEC or IEX to remove unreacted reagents and byproducts.
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume.[18]
Materials:
-
Chromatography System: FPLC or HPLC system with a UV detector.
-
SEC Column: A column suitable for the molecular weight range of the protein and its PEGylated forms.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS), pH 7.4.[19]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[19]
-
Sample Preparation: Dilute the PEGylation reaction mixture in the mobile phase to a suitable concentration for UV detection (e.g., 0.1-1.0 mg/mL).[19]
-
Injection: Inject a fixed volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks (aggregates, PEGylated protein, native protein, and free PEG).
-
Analysis: Analyze the collected fractions by SDS-PAGE or other analytical techniques to confirm the identity and purity of the PEGylated protein.
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.[20]
Materials:
-
PEGylated protein sample
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)[20]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a concentration of approximately 1-10 pmol/µL.[20]
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.[20]
-
Allow the spot to air dry completely at room temperature.[20]
-
-
MS Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear positive ion mode.[20]
-
Calibrate the instrument using a protein standard of a similar mass range.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the observed peaks.
-
The difference in mass between the PEGylated and non-PEGylated protein corresponds to the mass of the attached PEG.[19]
-
The spectrum will show a distribution of peaks, with each peak corresponding to a different number of attached PEG chains, allowing for the determination of the degree of PEGylation.[20]
-
Mandatory Visualizations
Experimental and Analytical Workflows
Caption: General experimental workflow for protein PEGylation.
Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway for PEG-Interferon.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. idosi.org [idosi.org]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Versatile Linker: A Technical Guide to THP-PEG6 for Researchers and Drug Development Professionals
An in-depth exploration of 17-(tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol (THP-PEG6-alcohol), this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its suppliers, purity, and core technical applications. This document details the synthesis, purification, and analytical methodologies pertinent to ensuring the quality of this compound for its use as a versatile linker in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound: Supplier and Purity Overview
This compound is a heterobifunctional linker molecule featuring a terminal hydroxyl group and a tetrahydropyranyl (THP) protected hydroxyl group, connected by a six-unit polyethylene glycol (PEG) spacer. The THP group provides a stable protecting group for one of the terminal alcohols, allowing for selective functionalization of the free hydroxyl group. The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates. Several chemical suppliers offer this compound, with purity specifications being a critical parameter for its application in sensitive assays and therapeutic development.
Below is a summary of prominent suppliers and their stated product specifications for this compound and its variants.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Sigma-Aldrich | This compound-OH | 42607-87-4 | C17H34O8 | 366.45 | ≥98% |
| AxisPharm | This compound | 146395-14-4 | C15H30O7 | 322.4 | ≥95%[1] |
| Alfa Chemistry | This compound-alcohol | 42607-87-4 | C17H34O8 | 366.45 | Not specified |
| LabSolutions | This compound | 146395-14-4 | C15H30O7 | 322.4 | 98%[2] |
| BroadPharm | This compound | 146395-14-4 | C15H30O7 | 322.4 | 98%[3] |
| ChemScene | Benzyl-PEG6-THP | 230620-73-2 | C24H40O8 | 456.57 | ≥98% |
Note: The CAS numbers and molecular formulas may vary slightly between suppliers, potentially indicating different PEG-length definitions or derivatives. Researchers should always refer to the supplier-specific documentation.
Experimental Protocols
Synthesis of this compound-alcohol
The synthesis of this compound-alcohol involves the protection of one of the terminal hydroxyl groups of hexaethylene glycol with a tetrahydropyranyl (THP) group. This is typically achieved by reacting hexaethylene glycol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
Materials:
-
Hexaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve hexaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of p-TsOH or PPTS (typically 0.01-0.05 equivalents) to the solution.
-
Slowly add DHP (1.1 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound-alcohol.
Purity Determination of this compound-alcohol
The purity of this compound-alcohol is typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) from the supplier will typically provide the results of these analyses.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the percentage purity of the compound by separating it from any impurities.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD), as PEG linkers often lack a strong UV chromophore.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Typical Gradient:
-
A linear gradient from 5% B to 95% B over 20-30 minutes.
Procedure:
-
Prepare a sample solution of this compound-alcohol in the mobile phase (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Run the gradient method and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound-alcohol and assessing its purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Dissolve 5-10 mg of the this compound-alcohol sample in approximately 0.7 mL of deuterated solvent.
-
Acquire the ¹H NMR spectrum.
Interpretation of ¹H NMR Spectrum:
-
PEG Backbone: A characteristic broad multiplet or a series of overlapping triplets will appear around 3.6 ppm, corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).
-
THP Group: A series of multiplets will be observed between approximately 1.5 and 3.9 ppm for the non-anomeric protons of the THP ring. A distinct signal, often a triplet or multiplet, around 4.6 ppm corresponds to the anomeric proton (O-CH-O) of the THP group.
-
Terminal -CH₂OH: The protons of the methylene group adjacent to the free hydroxyl will appear as a distinct triplet.
-
Purity Assessment: The purity can be estimated by comparing the integration of the characteristic proton signals to the expected ratios. The presence of significant unassigned peaks may indicate impurities.
References
In-Depth Technical Guide to 14-(oxan-2-yloxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 146395-14-4)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Core Properties
The chemical compound identified by CAS number 146395-14-4 is a heterobifunctional linker commonly known by several synonyms, including THP-PEG6 and THP-PEG5-OH. Its systematic IUPAC name is 14-(oxan-2-yloxy)-3,6,9,12-tetraoxatetradecan-1-ol. This molecule incorporates a polyethylene glycol (PEG) chain of six ethylene glycol units, providing hydrophilicity and a flexible spacer. One terminus of the PEG chain is protected by a tetrahydropyranyl (THP) group, while the other end possesses a free hydroxyl group, making it a valuable tool in multi-step organic synthesis, particularly in the field of bioconjugation and drug development.
The primary application of this compound is as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the THP-protected hydroxyl group and the terminal hydroxyl group can be sequentially deprotected and reacted to connect a target protein-binding ligand and an E3 ligase-recruiting ligand. The PEG component of the linker is crucial for improving the solubility, stability, and pharmacokinetic properties of the final conjugate.
Table 1: General Chemical Information
| Parameter | Value |
| CAS Number | 146395-14-4 |
| IUPAC Name | 14-(oxan-2-yloxy)-3,6,9,12-tetraoxatetradecan-1-ol |
| Synonyms | This compound, THP-PEG5-OH |
| Molecular Formula | C₁₅H₃₀O₇[1] |
| Molecular Weight | 322.4 g/mol [1] |
Physicochemical and Safety Data
Safety information for this specific compound is not extensively documented. However, based on the safety data for structurally related PEG compounds, it is expected to have low toxicity. General laboratory safety precautions, such as wearing personal protective equipment (gloves, safety glasses), are recommended when handling this chemical. For detailed safety information, it is always best to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Table 2: Physicochemical and Safety Properties
| Parameter | Value/Information |
| Appearance | Likely a liquid or low-melting solid |
| Purity | ≥95% or 98%[1] |
| Solubility | The hydrophilic PEG chain suggests good solubility in aqueous and polar organic solvents. |
| Storage Conditions | Recommended storage at -20°C.[1] |
| GHS Classification | Not extensively classified. Refer to supplier-specific SDS. |
| Handling | Standard laboratory procedures. Avoid ingestion, inhalation, and contact with skin and eyes. |
Role in PROTAC Development and Signaling Pathways
The primary utility of 14-(oxan-2-yloxy)-3,6,9,12-tetraoxatetradecan-1-ol lies in its role as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation between the target protein and the E3 ligase.
The PEG6 chain of this linker provides several advantages:
-
Increased Hydrophilicity: Improves the solubility of often hydrophobic PROTAC molecules.
-
Flexibility: The flexible nature of the PEG chain can facilitate the optimal orientation of the two ligands for effective ternary complex formation.
-
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity.
The signaling pathways affected by a PROTAC are determined by the target protein it is designed to degrade. By inducing the degradation of a specific protein, a PROTAC can effectively downregulate the signaling pathways in which that protein is involved. For example, a PROTAC designed to degrade a specific kinase would inhibit the signaling cascade mediated by that kinase.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While a specific, detailed experimental protocol for the use of 14-(oxan-2-yloxy)-3,6,9,12-tetraoxatetradecan-1-ol is not available in the reviewed literature, a general workflow for its incorporation into a PROTAC can be outlined. This involves a two-step conjugation process.
General Experimental Workflow for PROTAC Synthesis using this compound:
Caption: A generalized workflow for synthesizing a PROTAC using a THP-PEG linker.
Methodology for Step 1: Conjugation of the first ligand (example)
-
Activation of the terminal hydroxyl group of this compound: The free hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine in an appropriate solvent (e.g., dichloromethane) at 0°C to room temperature.
-
Nucleophilic substitution: The activated this compound is then reacted with a nucleophilic functional group (e.g., an amine or a phenol) on the first ligand. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO.
Methodology for Deprotection of the THP group:
-
The THP protecting group is labile under acidic conditions. Deprotection can be achieved by treating the this compound-ligand conjugate with a mild acid such as pyridinium p-toluenesulfonate (PPTS) or acetic acid in a protic solvent like ethanol or methanol. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Methodology for Step 2: Conjugation of the second ligand:
-
The newly deprotected hydroxyl group on the PEG-ligand 1 conjugate is then activated as described in Step 1.
-
The activated intermediate is subsequently reacted with the second ligand via a nucleophilic substitution reaction to form the final PROTAC.
Purification and Characterization:
The final PROTAC molecule is purified using standard chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the synthesized PROTAC are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Note to Researchers: The specific reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry of reagents) will need to be optimized for each specific ligand and desired final PROTAC molecule. The stability of the ligands to the reaction conditions for conjugation and deprotection must be taken into consideration.
References
Navigating the Nuances of Thp-peg6: A Technical Guide to Storage and Handling
For Immediate Release:
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical storage and handling conditions for Thp-peg6 (Tetrahydropyranyl-polyethylene glycol). Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and safety, thereby safeguarding the reproducibility and success of sensitive downstream applications.
This compound is a valuable tool in bioconjugation and drug delivery, featuring a hydroxyl group temporarily protected by a tetrahydropyranyl (THP) group linked via a polyethylene glycol (PEG) spacer. The stability of the acid-labile THP group and the overall integrity of the PEG chain are directly influenced by storage and handling practices. This document outlines the best practices derived from available supplier data and safety information for related compounds.
Recommended Storage and Shipping Conditions
Proper storage is the most critical factor in maintaining the quality and shelf-life of this compound. The recommended conditions are summarized below.
| Parameter | Condition | Rationale |
| Long-term Storage Temperature | -20°C[1][2] | To minimize degradation and maintain the stability of the compound. |
| Storage as a Solution | -80°C in a suitable solvent[3] | Provides enhanced stability for the compound when in solution. |
| Shipping Temperature | Ambient Temperature[1][2] | Indicates short-term stability at room temperature. However, upon receipt, the compound should be moved to the recommended long-term storage conditions immediately. |
| Container | Tightly sealed container[3] | To prevent moisture ingress and potential degradation. |
| Atmosphere | Store in a dry environment | To prevent hydrolysis of the THP ether. |
General Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available, general safety and handling guidelines for similar PEGylated compounds should be strictly followed. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard should be consulted for comprehensive laboratory safety protocols.
| Precaution Category | Guideline |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear safety goggles or a face shield. - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). - Skin and Body Protection: Wear a standard laboratory coat. |
| Hygiene Practices | - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the work area. - Change contaminated clothing promptly. |
| In case of Exposure | - Inhalation: Move to fresh air. Seek medical attention if breathing is difficult. - Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Stability Considerations
The stability of this compound is primarily influenced by temperature and pH. The THP protecting group is susceptible to cleavage under acidic conditions.
| Factor | Consideration |
| Temperature | Stable at the recommended storage temperature of -20°C.[1][2] |
| pH | The THP group is labile in acidic conditions. Avoid exposure to acids during storage and handling unless deprotection is intended. |
| Peroxide Formation | Polyethylene glycol compounds have the potential to form explosive peroxides upon prolonged exposure to air and light. While not specifically documented for this compound, this is a known characteristic of the PEG backbone. |
Experimental Workflow: Compound Handling from Receipt to Use
The following diagram illustrates the recommended workflow for handling this compound from the moment of receipt to its use in an experiment. This workflow is designed to maintain the compound's integrity throughout the process.
Decision Tree for Appropriate Storage
This diagram provides a logical decision-making process for the appropriate storage of this compound based on its physical state and intended duration of storage.
By adhering to these storage and handling guidelines, researchers can ensure the optimal performance and reliability of this compound in their scientific endeavors, contributing to the generation of accurate and reproducible results.
References
An In-depth Technical Guide to the Safety Data of Thp-peg6-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Thp-peg6-OH (17-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol), a heterobifunctional polyethylene glycol (PEG) derivative. Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from various supplier data and safety assessments of structurally related PEG compounds to provide a thorough understanding of its potential hazards, handling procedures, and safety precautions.
Chemical Identification and Physical Properties
This compound-OH is a PEG linker featuring a tetrahydropyran (THP) protecting group at one end and a hydroxyl group at the other. The PEG spacer enhances water solubility, a valuable characteristic in bioconjugation and drug delivery applications.[1]
| Property | Value | Source |
| CAS Number | 42607-87-4 | [2] |
| Molecular Formula | C17H34O8 | [2] |
| Molecular Weight | 366.45 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Purity | ≥95% - 98% | [2][3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions. Long-term storage at -20°C is also recommended. | [2][4] |
| Synonyms | 17-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol, THP-PEG5-OH | [2][3] |
Hazard Identification and GHS Classification
Based on available supplier information, this compound-OH is classified as a hazardous substance.[2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory tract irritation |
GHS Pictogram:
-
[2]
Signal Word: Warning[2]
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[5]
-
Response: P302+P352, P304+P340, P330, P362+P364[5]
-
Storage: P405[5]
-
Disposal: P501[2]
Toxicological Information
| Toxicological Endpoint | Information |
| Acute Oral Toxicity | Classified as harmful if swallowed (Category 4).[5][6] |
| Skin Irritation | Causes skin irritation (Category 2).[5][6] PEGs are generally not skin sensitizers but can cause irritation.[7] |
| Eye Irritation | Causes serious eye irritation (Category 2A).[5][6] |
| Respiratory Irritation | May cause respiratory tract irritation.[5][6] |
| Germ Cell Mutagenicity | No data available for this compound-OH. PEGs, in general, are not found to be mutagenic.[7] |
| Carcinogenicity | No data available for this compound-OH. PEGs are not considered carcinogenic.[7] |
| Reproductive Toxicity | No data available for this compound-OH. PEGs have not been shown to cause reproductive toxicity.[7] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound-OH are not publicly available. The following are standardized, representative protocols for assessing the key hazards identified.
a) Acute Oral Toxicity (OECD TG 423)
This protocol provides a method for determining the acute oral toxicity of a substance.
b) In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
Handling, Storage, and First Aid
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.[8]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[8]
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term stability.[2][4]
First Aid Measures:
-
After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Immediately wash with plenty of soap and water.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Logical Relationship for GHS Classification
The following diagram illustrates the decision logic for the GHS classification of this compound-OH based on available data.
References
- 1. streetchemx.com [streetchemx.com]
- 2. This compound-OH | 42607-87-4 [sigmaaldrich.com]
- 3. This compound, CAS 146395-14-4 | AxisPharm [axispharm.com]
- 4. This compound, 146395-14-4 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Final report on the safety assessment of PEG-6, -8, and -20 sorbitan beeswax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Commercial Availability and Application of Thp-peg6 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Tetrahydropyranyl-polyethylene glycol-6 (Thp-peg6) derivatives. It is designed to assist researchers, scientists, and drug development professionals in sourcing these versatile linkers and applying them in their experimental workflows. This document details commercially available this compound derivatives, provides established experimental protocols for their use, and illustrates a key application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability of this compound and Its Derivatives
This compound is a valuable heterobifunctional linker characterized by a tetrahydropyranyl (THP) protected hydroxyl group at one terminus of a hexaethylene glycol spacer, and a free hydroxyl group at the other. The THP group serves as a stable protecting group that can be readily removed under acidic conditions, allowing for sequential chemical modifications. The terminal hydroxyl group can be derivatized into a variety of functional groups, enabling conjugation to a wide range of molecules.
Several chemical suppliers offer this compound and a growing portfolio of its functionalized derivatives. These derivatives are critical for applications in drug delivery, bioconjugation, and the development of novel therapeutic modalities such as PROTACs. The following table summarizes the commercially available this compound derivatives, providing key information for procurement.
| Product Name | Functional Group | Supplier | Catalog/Product No. | CAS No. | Molecular Formula | MW ( g/mol ) | Purity |
| This compound | Hydroxyl | BroadPharm | BP-21968 | 146395-14-4 | C15H30O7 | 322.4 | >95% |
| AxisPharm | AP11254 | 146395-14-4 | C15H30O7 | 322.4 | ≥95% | ||
| Cenmed | C007B-419770 | 146395-14-4 | C15H30O7 | 322.4 | 0.98 | ||
| LabSolutions | - | 146395-14-4 | C15H30O7 | 322.4 | 98% | ||
| Amino-peg6-Thp | Amine | Precise PEG | AG-0124 | - | C17H35NO7 | 365.47 | >96% |
| m-peg6-amine | Amine | BroadPharm | BP-22076 | 184357-46-8 | C13H29NO6 | 295.4 | 98% |
| Amino-peg6-amine | Diamine | BroadPharm | BP-23486 | 76927-70-3 | C14H32N2O6 | 324.4 | 97% |
| m-peg6-acid | Carboxylic Acid | BroadPharm | BP-20511 | 1347750-72-4 | C14H28O8 | 324.4 | 98% |
| Azido-peg6-amine | Azide, Amine | BroadPharm | BP-22224 | 957486-82-7 | C14H30N4O6 | 350.4 | 98% |
| Azido-peg6-acid | Azide, Acid | BroadPharm | BP-20612 | 361189-66-4 | C15H29N3O8 | 379.4 | 98% |
| Azido-peg6-NHS ester | Azide, NHS Ester | BroadPharm | BP-21506 | 2055014-64-5 | C19H32N4O10 | 476.5 | 98% |
| m-peg6-alkyne | Alkyne | Conju-Probe | - | - | C16H30O7 | 334.41 | - |
| Mal-peg6-acid | Maleimide, Acid | BroadPharm | BP-20610 | 518044-42-3 | C19H31NO10 | 433.5 | 98% |
| Iodoacetamido-peg6-acid | Iodoacetamide, Acid | BroadPharm | BP-28040 | - | C17H32INO9 | 521.4 | 95% |
| TCO-peg6-amine | TCO, Amine | BroadPharm | BP-24159 | 2353409-94-4 | C23H44N2O8 | 476.6 | 95% |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of the THP group and the subsequent use of this compound derivatives in bioconjugation, with a focus on PROTAC synthesis.
THP Group Deprotection
The THP ether is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions to reveal the free hydroxyl group.
Materials:
-
This compound derivative
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound derivative in a 3:1:1 mixture of acetic acid, THF, and water.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
PROTAC Synthesis via Amide Bond Formation
This protocol outlines the coupling of a carboxylic acid-functionalized molecule (e.g., a protein of interest ligand) to an amine-terminated PEG6 linker, followed by conjugation to a second molecule.
Materials:
-
Amine-terminated PEG6 derivative (e.g., m-peg6-amine)
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid: In a dry reaction vessel under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[2]
-
Coupling Reaction: To the activated ligand solution, add the amine-terminated PEG6 derivative (1.1 eq).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of the ligand-linker conjugate by LC-MS.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer.
-
Purification: Purify the resulting conjugate by reverse-phase HPLC.
-
The purified ligand-linker conjugate can then be used in a subsequent reaction to attach the second ligand (e.g., an E3 ligase ligand) using a similar amide coupling strategy if the other end of the PEG linker has been appropriately functionalized with a carboxylic acid.
PROTAC Synthesis via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the conjugation of an azide-functionalized PEG6 linker to an alkyne-containing molecule.
Materials:
-
Azido-peg6 derivative (e.g., Azido-peg6-acid)
-
Alkyne-functionalized ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF, t-BuOH/H₂O)
-
Reverse-phase HPLC for purification
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized ligand (1.0 eq) and the azido-peg6 derivative (1.1 eq) in a suitable solvent mixture (e.g., DMF or 1:1 t-BuOH/H₂O).
-
In a separate vial, prepare fresh solutions of CuSO₄ (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
-
Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed by the sodium ascorbate solution (0.2 eq).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the formation of the triazole-linked conjugate by LC-MS.
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the desired ligand-linker conjugate.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional this compound derivative. This modular approach allows for the sequential attachment of a protein of interest (POI) ligand and an E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using a this compound derivative.
This guide serves as a starting point for researchers utilizing this compound derivatives. The provided information on commercial availability should streamline the procurement process, while the detailed protocols offer a solid foundation for experimental design. The versatility of this compound linkers continues to make them a valuable tool in the advancement of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Deprotection of the THP Group from THP-PEG6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the tetrahydropyranyl (THP) group from THP-PEG6, yielding the corresponding free hydroxyl group. The THP group is a common protecting group for alcohols due to its ease of installation and removal under acidic conditions.[1][2] this compound is a polyethylene glycol (PEG) linker with a terminal THP-protected hydroxyl group and a free hydroxyl group at the other end.[3][4][5] The removal of the THP group is a crucial step in various bioconjugation and drug development workflows, enabling further modification of the liberated hydroxyl group.
The protocols outlined below cover standard acidic deprotection methods as well as milder alternatives for sensitive substrates.
Chemical Transformation
The deprotection of this compound involves the acid-catalyzed hydrolysis of the acetal linkage to regenerate the free hydroxyl group and produce 5-hydroxypentanal as a byproduct.
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols
Several methods can be employed for the deprotection of the THP group. The choice of method depends on the stability of the rest of the molecule to acidic conditions.
Protocol 1: Standard Acidic Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This is a widely used and generally efficient method for THP deprotection.[1][6]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol (0.1-0.2 M concentration) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:MeOH solvent system). The product spot should be more polar than the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG6 alcohol.
Protocol 2: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a milder acidic catalyst, suitable for substrates that may be sensitive to stronger acids like p-TsOH.[1][7]
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (0.1-0.2 M).
-
Add PPTS (0.1-0.3 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate.
-
Monitor the reaction by TLC as described in Protocol 1.
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
Protocol 3: Mild Deprotection using Acetic Acid
This method uses a buffered acetic acid solution and is particularly useful for acid-sensitive substrates.[6]
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a deprotection solution of acetic acid, THF, and water, typically in a 3:1:1 or 4:2:1 ratio.[6][7]
-
Dissolve this compound in the deprotection solution.
-
Stir the reaction at room temperature or warm to 40-45 °C.
-
Monitor the reaction progress by TLC.
-
After completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to afford the deprotected PEG6.
Protocol 4: Alternative Mild Deprotection using Lithium Chloride
For highly acid-sensitive molecules, a non-acidic method employing lithium chloride can be effective.[8][9][10]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), LiCl (5 equivalents), and water (10 equivalents) in DMSO (to make a 0.2 M solution of the substrate).[9][10]
-
Heat the mixture to 90 °C under a nitrogen atmosphere for approximately 6 hours.[9][10]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[9][10]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the desired product.
Summary of Deprotection Conditions
| Protocol | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Work-up |
| 1 | p-TsOH·H₂O (catalytic) | MeOH or EtOH | Room Temp. | 1-4 hours | Basic quench, extraction |
| 2 | PPTS (catalytic) | EtOH | Room Temp. to 50 °C | 2-12 hours | Extraction |
| 3 | Acetic Acid | THF/H₂O | Room Temp. to 45 °C | 4-24 hours | Neutralization, extraction |
| 4 | LiCl (excess) | DMSO/H₂O | 90 °C | ~6 hours | Dilution, extraction |
Workflow for THP Deprotection
The general workflow for the deprotection of this compound is illustrated below.
Caption: General workflow for the deprotection of this compound.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for mild methods), or the amount of catalyst.
-
Side Reactions: In the presence of other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers), milder conditions (Protocols 2, 3, or 4) are recommended to avoid their cleavage.[11][12]
-
Work-up for PEGylated Compounds: Due to the hydrophilic nature of PEG, extraction efficiency can sometimes be lower. It may be necessary to perform multiple extractions or saturate the aqueous layer with NaCl to improve recovery in the organic phase.
-
Purification: If the crude product is not pure, column chromatography on silica gel may be required. A gradient elution system, for example, from pure dichloromethane to a mixture of dichloromethane and methanol, is often effective.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 146395-14-4 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 146395-14-4 | AxisPharm [axispharm.com]
- 5. cenmed.com [cenmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Covalent Conjugation of THP-Protected PEG6 Linkers to Primary Amines
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds. The hexaethylene glycol (PEG6) linker provides a discrete and defined spacer length, offering precise control over the final conjugate's properties. In multi-step synthetic strategies, protecting groups are essential for ensuring selective reactions. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for hydroxyl functionalities.
These application notes provide a detailed protocol for the conjugation of a THP-protected PEG6 linker to a primary amine-containing molecule. The process involves two key stages: first, the covalent linkage of a heterobifunctional THP-O-PEG6-X linker (where X is an amine-reactive group, such as an N-hydroxysuccinimide ester) to a primary amine; and second, the subsequent deprotection of the THP group to reveal a terminal hydroxyl group. This hydroxyl group can be used for further modification or may be the desired final functionality. This protocol is intended for researchers in chemistry, biochemistry, and drug development engaged in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Experimental Protocols
This section details the procedures for the conjugation of a THP-protected PEG6 linker to a primary amine, purification of the resulting conjugate, and the final deprotection step.
Protocol 1: Conjugation of THP-O-PEG6-NHS Ester to a Primary Amine
This protocol describes the reaction between a molecule containing a primary amine (Substrate-NH₂) and a THP-protected PEG6 linker activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine to form a stable amide bond.[1]
Materials and Reagents:
-
Substrate-NH₂ (molecule with a primary amine)
-
THP-O-PEG6-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5.[1] (Note: Do not use buffers containing primary amines like Tris or glycine[1][2])
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification equipment (e.g., HPLC, SEC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the Substrate-NH₂ in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the THP-O-PEG6-NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1] NHS esters are susceptible to hydrolysis, so fresh preparation is critical.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved THP-O-PEG6-NHS Ester stock solution to the Substrate-NH₂ solution.
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1]
-
The reaction progress can be monitored using an appropriate analytical technique, such as LC-MS, to track the formation of the desired conjugate.
-
-
Quenching the Reaction:
-
Once the reaction is complete (or has reached the desired conversion), add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to quench any unreacted NHS ester.
-
Protocol 2: Purification of the PEGylated Conjugate
Purification of PEGylated molecules can be challenging due to their often-oily nature and high polarity.[3] Chromatographic methods are typically employed to separate the conjugate from unreacted starting materials and byproducts.[]
Recommended Methods:
-
Size Exclusion Chromatography (SEC): This technique is effective for separating the higher molecular weight PEGylated conjugate from smaller molecules like unreacted PEG linker and NHS byproduct.[]
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC can provide high-resolution separation based on hydrophobicity. A gradient of water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Hydrophobic Interaction Chromatography (HIC): HIC is another option for purifying protein conjugates based on hydrophobicity.[]
General Purification Procedure (using RP-HPLC):
-
Acidify the quenched reaction mixture with TFA (to ~pH 2-3) if not already present.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Inject the sample onto a suitable C18 or C4 preparative RP-HPLC column.
-
Elute the conjugate using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by LC-MS or another appropriate method to identify those containing the pure conjugate.
-
Pool the pure fractions and lyophilize to obtain the purified Substrate-NH-CO-PEG6-O-THP conjugate.
Protocol 3: THP Group Deprotection
The THP group is readily cleaved under mild acidic conditions to yield the free hydroxyl group.[5][6]
Materials and Reagents:
-
Purified Substrate-NH-CO-PEG6-O-THP conjugate
-
Deprotection Solution: Acetic acid/Tetrahydrofuran (THF)/Water in a 3:1:1 ratio.[5]
-
Alternatively: A solution of 10-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5][6]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the purified THP-protected conjugate in the Deprotection Solution.
-
Stir the reaction at room temperature or warm slightly to 40-50°C to accelerate the deprotection.[5]
-
Monitor the reaction by LC-MS or TLC until all the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
If DCM was used, extract the aqueous layer with DCM. If an aqueous solvent system was used, it may be necessary to remove the organic solvent (THF) under reduced pressure before extraction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final deprotected conjugate can be further purified by HPLC or precipitation if necessary.
Data Presentation
The following table summarizes typical quantitative parameters for the conjugation and deprotection protocols. Optimal conditions may vary depending on the specific substrate.
| Parameter | Conjugation (NHS Ester) | THP Deprotection |
| pH | 7.2 - 8.5 | < 2 (acidic) |
| Temperature | 4°C to 25°C | 25°C to 50°C[5] |
| Solvent/Buffer | 0.1 M Bicarbonate or Phosphate Buffer | Acetic acid/THF/H₂O (3:1:1)[5] or TFA/DCM |
| Reaction Time | 1 - 12 hours | 1 - 4 hours[5] |
| Molar Ratio | 5-10 fold excess of NHS-PEG linker | N/A |
Visualizations
Chemical Reaction Scheme
The following diagram illustrates the two-stage chemical process for the conjugation and subsequent deprotection.
Caption: Reaction scheme for amine conjugation and THP deprotection.
Experimental Workflow
This diagram outlines the complete experimental workflow from starting materials to the final, characterized product.
References
Application Notes and Protocols for Functionalizing the Terminal Hydroxyl Group of THP-PEG6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the terminal hydroxyl group of Tetrahydropyranyl-PEG6-alcohol (THP-PEG6-OH). This versatile linker is a valuable building block in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein describe the deprotection of the THP group and the subsequent conversion of the terminal hydroxyl group into a range of useful functionalities.
Overview of this compound-OH Functionalization
This compound-OH is a heterobifunctional linker featuring a hexaethylene glycol (PEG6) spacer. One terminus is a primary alcohol (-OH), which serves as a versatile handle for chemical modification. The other end is protected by a tetrahydropyranyl (THP) group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions.[1][2] This allows for a sequential and controlled functionalization strategy.
The typical workflow for modifying the terminal hydroxyl group involves an initial activation step, converting the alcohol into a better leaving group, followed by nucleophilic substitution to introduce the desired functionality.[3][4] This document outlines the key transformations to convert the hydroxyl group into a tosylate, an azide, and subsequently, a primary amine.
Experimental Workflow
Caption: General workflow for the functionalization and deprotection of this compound-OH.
Experimental Protocols
The following protocols provide detailed procedures for the functionalization of the terminal hydroxyl group of this compound-OH. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Deprotection of THP Group
This protocol describes the removal of the acid-labile THP protecting group to yield the free diol.[1][2][5][6]
Materials:
-
This compound-OH
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction
Procedure:
-
Dissolve this compound-OH (1 equivalent) in ethanol (0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]
-
Once the starting material is consumed, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain HO-PEG6-OH.
Characterization:
-
¹H NMR: Disappearance of the characteristic signals of the THP group (multiplets between 1.5-1.8 ppm and a broad signal around 4.6 ppm for the anomeric proton).[8]
-
TLC: The product will have a lower Rf value (more polar) than the starting material.
| Reaction Step | Reagents & Conditions | Typical Yield | Purity |
| THP Deprotection | p-TsOH·H₂O, EtOH, Room Temperature, 2-4h | >95% | >98% |
Protocol 2: Tosylation of the Terminal Hydroxyl Group
This protocol details the conversion of the primary alcohol to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent nucleophilic substitution reactions.[9][10]
Materials:
-
This compound-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound-OH (1 equivalent) in anhydrous DCM (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) and stir for 10 minutes.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound-OTs.
Characterization:
-
¹H NMR: Appearance of aromatic proton signals from the tosyl group at ~7.4 ppm and ~7.8 ppm, and a singlet for the methyl group at ~2.4 ppm. The methylene protons adjacent to the tosylate group will shift downfield.
-
IR Spectroscopy: Appearance of characteristic S=O stretching bands around 1350 and 1175 cm⁻¹.
| Reaction Step | Reagents & Conditions | Typical Yield | Purity |
| Tosylation | TsCl, Pyridine, DCM, 0 °C to RT, 4-12h | 85-95% | >95% |
Protocol 3: Conversion of Tosylate to Azide
This protocol describes the nucleophilic substitution of the tosylate group with an azide. The azide functionality is a versatile precursor for amines and can be used in "click chemistry" reactions.[10][11]
Materials:
-
This compound-OTs
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction
Procedure:
-
Dissolve this compound-OTs (1 equivalent) in anhydrous DMF (0.5 M) in a round-bottom flask.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound-N₃. The product is often used in the next step without further purification.
Characterization:
-
IR Spectroscopy: Appearance of a strong, sharp azide (N₃) stretching band around 2100 cm⁻¹.
-
¹H NMR: Disappearance of the tosyl group signals and an upfield shift of the adjacent methylene protons compared to the tosylate.
| Reaction Step | Reagents & Conditions | Typical Yield | Purity |
| Azidation | NaN₃, DMF, 60-80 °C, 12-24h | >90% | >90% (crude) |
Protocol 4: Staudinger Reduction to Primary Amine
This protocol details the reduction of the azide to a primary amine using the mild and chemoselective Staudinger reaction.[12][13][14][15]
Materials:
-
This compound-N₃
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for purification
Procedure:
-
Dissolve the crude this compound-N₃ (1 equivalent) in THF (0.3 M).
-
Add triphenylphosphine (1.2 equivalents) to the solution and stir at room temperature. The evolution of N₂ gas may be observed.
-
After the initial reaction (typically 2-4 hours, monitor by TLC for disappearance of the azide), add water (5-10 equivalents) to hydrolyze the intermediate aza-ylide.
-
Stir the reaction for an additional 8-12 hours at room temperature.
-
Remove the THF under reduced pressure.
-
The primary challenge is the removal of the triphenylphosphine oxide byproduct.[14] Purification can be achieved by acid-base extraction or column chromatography.
-
Acid-Base Extraction: Dissolve the residue in DCM and extract with 1 M HCl. The amine product will move to the aqueous layer. Wash the aqueous layer with DCM to remove triphenylphosphine oxide. Basify the aqueous layer with 1 M NaOH to pH >10 and extract the amine product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound-NH₂.
-
Characterization:
-
IR Spectroscopy: Disappearance of the azide stretching band at ~2100 cm⁻¹. Appearance of N-H stretching bands around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The mass of the product will correspond to the amine.
| Reaction Step | Reagents & Conditions | Typical Yield | Purity |
| Staudinger Reduction | 1. PPh₃, THF, RT, 2-4h 2. H₂O, RT, 8-12h | 70-90% | >95% |
Application Example: PEG6 Linker in a BTK-Targeting PROTAC
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[16][17] The linker component is crucial for the efficacy of a PROTAC, and PEG linkers are often employed to improve solubility and pharmacokinetic properties.[16]
A reported PROTAC targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling, utilizes a PEG6 linker to connect the BTK-binding moiety to a ligand for the Cereblon (CRBN) E3 ligase.[16]
Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. mdpi.com [mdpi.com]
- 11. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Thp-peg6 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely employed to enhance the hydrophilicity of ADCs, which can improve solubility, reduce aggregation, and prolong circulation half-life.
This document provides detailed application notes and protocols for the use of a Thp-peg6 linker in the synthesis of ADCs. This heterobifunctional linker features a six-unit PEG spacer to impart favorable physicochemical properties. The Tetrahydropyran (Thp) group serves as an acid-labile protecting group, allowing for a controlled and sequential conjugation strategy. These protocols are intended to guide researchers through the synthesis, purification, characterization, and evaluation of this compound-containing ADCs.
Principle of this compound in ADC Synthesis
The synthesis of an ADC using a this compound linker is a multi-step process that relies on the linker's functional groups for sequential conjugation. A typical this compound linker will have a Thp-protected alcohol at one terminus and a reactive group (e.g., for attachment to the payload) or a second protecting group at the other. The general strategy involves:
-
Payload-Linker Conjugation: The cytotoxic payload is first attached to the this compound linker.
-
Deprotection of Thp Group: The Thp protecting group is removed under mild acidic conditions to reveal a hydroxyl group.
-
Activation of the Linker: The newly exposed hydroxyl group is activated for conjugation to the antibody.
-
Antibody-Linker-Payload Conjugation: The activated linker-payload moiety is then covalently attached to the monoclonal antibody.
-
Purification and Characterization: The final ADC is purified and rigorously characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro potency.
Data Presentation
The inclusion of a PEG6 linker can influence the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers, providing an expected performance baseline.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Relative IC50 | Key Findings |
| No PEG / Short PEG (e.g., PEG2-PEG4) | Baseline / High Potency | Generally maintains high in vitro potency.[1] |
| Intermediate PEG (e.g., PEG6-PEG12) | Slight Increase | Often represents a good balance between improved pharmacokinetics and retained potency. A slight decrease in potency may be observed. [1] |
| Long PEG (e.g., PEG24) | Moderate Increase | May show a more noticeable decrease in in vitro potency compared to shorter linkers.[1] |
Note: Lower IC50 values indicate higher potency. The data are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| PEG Linker Length | Clearance Rate | Half-life (t½) | Key Findings |
| No PEG / PEG < 8 | Rapid | Shorter | ADCs with no or short PEG linkers (< 8 units) are cleared more rapidly from circulation.[1] |
| PEG ≥ 8 | Slower | Longer | A significant decrease in clearance and increase in half-life is observed with PEG linkers of 8 units or more. [1] |
| 4kDa - 10kDa | Significantly Slower | Significantly Longer | Very long PEG chains can dramatically extend the circulation half-life.[2] |
Table 3: Comparison of Analytical Methods for Drug-to-Antibody Ratio (DAR) Determination
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) | UV/Vis Spectroscopy |
| Information Provided | Average DAR, drug distribution (DAR species), unconjugated antibody | DAR for light and heavy chains | Precise mass of ADC species, unambiguous DAR determination | Average DAR only |
| Resolution | High for different DAR species[3] | High for light and heavy chains and their drug-loaded forms[3] | Very high, can resolve species with small mass differences[3] | Not applicable |
| Throughput | Medium | Medium | Low to Medium | High |
| Primary Application | Routine analysis, process monitoring, and quality control | Characterization of drug distribution on subunits | Definitive characterization, identification of species | Rapid, routine estimation of average DAR |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol assumes a this compound linker with a terminal functional group (e.g., an NHS ester) for reaction with an amine-containing cytotoxic drug.
Materials:
-
This compound-NHS ester
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA to the solution.
-
In a separate vial, dissolve 1.2 equivalents of this compound-NHS ester in anhydrous DMF.
-
Add the linker solution dropwise to the payload solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the this compound-Payload conjugate by RP-HPLC.
-
Characterize the purified product by MS to confirm its identity and purity.
Protocol 2: Thp Deprotection and Linker Activation
Materials:
-
Purified this compound-Payload
-
Methanol or a similar solvent
-
Mild acidic resin (e.g., Dowex® 50WX8) or dilute acid (e.g., 0.1 M HCl or Trifluoroacetic acid (TFA))
-
Reagents for activation (e.g., p-nitrophenyl chloroformate for carbonate formation)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine
Procedure:
-
Thp Deprotection:
-
Dissolve the purified this compound-Payload in a suitable solvent like methanol.
-
Add a mild acidic resin and stir at room temperature.[4] Alternatively, adjust the pH to 2-3 with a dilute acid and incubate for 30-60 minutes.[5]
-
Monitor the deprotection by Thin-Layer Chromatography (TLC) or LC-MS.
-
Once complete, filter off the resin or neutralize the solution with a suitable base (e.g., Tris buffer).[5]
-
Concentrate the solution to obtain the deprotected HO-peg6-Payload.[4]
-
-
Activation of the Hydroxyl Group:
-
Dissolve the deprotected HO-peg6-Payload in anhydrous DCM or THF.
-
Cool the solution to 0°C.
-
Add 1.5 equivalents of pyridine followed by 1.2 equivalents of an activating agent (e.g., p-nitrophenyl chloroformate).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the activated linker-payload conjugate.
-
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the activated linker-payload to the antibody, targeting surface-accessible lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated linker-payload conjugate
-
Reaction Buffer (e.g., PBS, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system or desalting columns for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer (pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the activated linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Add a 5- to 10-fold molar excess of the activated linker-payload solution dropwise to the antibody solution with gentle stirring. Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC or a desalting column equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Protocol 4: ADC Characterization - DAR Determination by HIC
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Calculate the relative area of each peak.
-
The average DAR is calculated as the weighted average of the DAR values of each species, based on their relative peak areas.
Protocol 5: In Vitro Cytotoxicity Assay
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results against the logarithm of the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for ADC synthesis using a this compound linker.
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Caption: Experimental workflow for DAR analysis by HIC.
References
Application Notes and Protocols for Thp-peg6 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thp-peg6 Linkers in PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility.[2][5] A six-unit PEG linker (PEG6) often provides an optimal balance of length and flexibility for efficient protein degradation. The this compound linker, which incorporates a tetrahydropyranyl (THP) protecting group, is a versatile building block for PROTAC synthesis. The THP group is acid-labile and is commonly used for the protection of alcohol groups, allowing for sequential and controlled conjugation of the POI and E3 ligase ligands.[6]
Data Presentation: Comparative Analysis of PEG6-based PROTACs
While specific quantitative data for PROTACs utilizing a this compound linker are not extensively available in the public domain, the following table presents representative data for PROTACs employing a PEG6 linker to illustrate the typical degradation potency and efficacy observed. This data is synthesized based on trends in published literature for well-characterized targets like Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).[7][8]
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| PROTAC-A | BTK | Pomalidomide (CRBN) | Ramos | 8 | >95 | Demonstrates high potency and efficacy in a B-cell lymphoma line. |
| PROTAC-B | BRD4 | VHL ligand | HeLa | 15 | ~90 | Effective degradation of an epigenetic reader in a cervical cancer cell line. |
| PROTAC-C | BTK (C481S mutant) | Pomalidomide (CRBN) | TMD8 | 25 | >90 | Shows efficacy against a clinically relevant drug-resistant mutant.[7] |
| PROTAC-D | BRD4 | VHL ligand | MV4-11 | 30 | 92 | Illustrates potent degradation in an acute myeloid leukemia cell line.[8] |
Note: This data is illustrative and intended to provide a comparative overview of the performance of PROTACs with PEG6 linkers. Actual DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, cell line, and the overall PROTAC architecture.
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.
General PROTAC Synthesis Workflow
Caption: Modular two-step synthesis of a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: Key experimental steps to characterize PROTAC activity.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a this compound Linker
This protocol describes a general two-step synthesis for a PROTAC, starting with a functionalized this compound linker (e.g., this compound-acid).
Step 1: Coupling of POI Ligand to this compound-acid
-
Activation: Dissolve the POI ligand containing a primary or secondary amine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Conjugation: Add this compound-acid (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.
Step 2: Deprotection and Coupling of E3 Ligase Ligand
-
Deprotection: Dissolve the POI-Linker intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the THP group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected intermediate.
-
Coupling: Dissolve the deprotected intermediate (1.1 eq) and an E3 ligase ligand with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
Protocol 2: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[1][5][9]
-
Cell Seeding and Treatment:
-
Plate a suitable cell line (e.g., HeLa, THP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[10][11]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM).
-
Treat the cells with the various concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.[8]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer. Mix samples with Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm that the PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC at a concentration known to be effective (e.g., 5x DC50) and a vehicle control for 2-4 hours.
-
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cleared cell lysates with an antibody against the E3 ligase (or target protein) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.[12]
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase.
-
The presence of the target protein in the sample immunoprecipitated with the E3 ligase antibody (and vice-versa), but not in the IgG control, confirms the formation of the ternary complex.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide PEGylation with Thp-peg6
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to an increased hydrodynamic size, which in turn can improve serum half-life, enhance stability against proteolytic degradation, and reduce immunogenicity.
This document provides a detailed guide for the PEGylation of peptides using Thp-peg6, a heterobifunctional PEG linker. This compound features a tetrahydropyranyl (Thp) protecting group at one terminus and a hydroxyl group at the other. The Thp group is acid-labile, allowing for controlled deprotection under mild conditions. The terminal hydroxyl group, however, requires activation to facilitate efficient conjugation to a peptide. This protocol will cover a two-stage process: the activation of the this compound hydroxyl group to an N-hydroxysuccinimidyl (NHS) ester, followed by the conjugation of the activated PEG linker to primary amines (N-terminus or lysine side chains) on the peptide.
Reaction Principle
The overall process involves three key stages:
-
Activation of this compound: The terminal hydroxyl group of this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base to form the highly reactive this compound-NHS ester.[1][2]
-
Peptide PEGylation: The this compound-NHS ester reacts with primary amines on the peptide via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This reaction is typically performed in a buffer with a pH of 7.2-8.5 to ensure the primary amines are sufficiently deprotonated and nucleophilic.[3]
-
Thp Deprotection: The acid-labile Thp protecting group is removed from the PEGylated peptide using a mild acidic solution, such as trifluoroacetic acid (TFA), to yield the final PEGylated peptide.[5][6]
Experimental Workflow Diagram
Caption: Experimental workflow for the PEGylation of a peptide with this compound.
Detailed Experimental Protocols
Stage 1: Activation of this compound to this compound-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive NHS ester.
Materials and Reagents:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile (CH3CN)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
Protocol:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) to the solution.
-
Add pyridine (1.5 equivalents) dropwise to the reaction mixture while stirring.
-
Flush the flask with an inert gas (e.g., nitrogen or argon) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound-NHS ester.
-
Confirm the structure of the product using ¹H NMR and Mass Spectrometry.
Stage 2: PEGylation of Peptide with this compound-NHS Ester
This protocol outlines the conjugation of the activated this compound-NHS ester to a peptide containing primary amines.
Materials and Reagents:
-
Lyophilized peptide with at least one primary amine
-
This compound-NHS ester (prepared in Stage 1)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.2-8.5 (must be free of primary amines)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0
-
pH meter
-
Vortex mixer
Protocol:
-
Peptide Solution Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution. It is critical to prepare this solution fresh as NHS esters are moisture-sensitive.[3][7]
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound-NHS ester stock solution to the peptide solution. The optimal ratio should be determined empirically for each peptide to maximize mono-PEGylation and minimize poly-PEGylation.[4]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% to maintain peptide solubility and stability.[3]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or agitation.[3]
-
-
(Optional) Quenching: To consume any unreacted this compound-NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes at room temperature.[4]
Stage 3: Thp Deprotection and Purification of PEGylated Peptide
This protocol describes the removal of the Thp protecting group and the purification of the final PEGylated peptide.
Materials and Reagents:
-
Crude Thp-peg-Peptide solution from Stage 2
-
Deprotection Solution: 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with a scavenger such as triethylsilane (TES) (e.g., 95:5:5 DCM:TFA:TES)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Appropriate C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass Spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Protocol:
-
Thp Deprotection:
-
Lyophilize the crude reaction mixture from Stage 2 to remove the aqueous buffer.
-
Redissolve the dried residue in the Deprotection Solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent under a stream of nitrogen or by rotary evaporation.
-
-
Purification:
-
Dissolve the crude deprotected PEGylated peptide in Mobile Phase A.
-
Purify the PEGylated peptide using RP-HPLC with a suitable gradient of Mobile Phase B.
-
Collect fractions and analyze them by analytical HPLC and Mass Spectrometry to identify the fractions containing the pure PEGylated peptide.[8]
-
Pool the pure fractions and lyophilize to obtain the final purified HO-peg-Peptide.
-
-
Characterization:
-
Confirm the molecular weight and purity of the final product using Mass Spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC.[8]
-
Data Presentation
Quantitative data should be summarized for clear comparison. Below are examples of how to present typical results.
Table 1: Reaction Conditions for Peptide PEGylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| PEG:Peptide Molar Ratio | 5:1 | 10:1 | 20:1 |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 7.5 | 0.1 M Sodium Phosphate, pH 8.0 | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Temperature | Room Temperature | 4°C | Room Temperature |
| Reaction Time | 2 hours | Overnight | 4 hours |
Table 2: Characterization of Purified PEGylated Peptide
| Analysis | Unmodified Peptide | PEGylated Peptide |
| RP-HPLC | ||
| Retention Time (min) | 15.2 | 18.5 |
| Purity (%) | >98% | >97% |
| Mass Spectrometry | ||
| Observed Mass (Da) | 2500.5 | 2822.9 |
| Expected Mass (Da) | 2500.4 | 2822.8 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | Inactive this compound-NHS ester (hydrolyzed) | Prepare the NHS ester solution immediately before use. Ensure all solvents are anhydrous. |
| Low reaction pH | Increase the pH of the reaction buffer to 8.0-8.5 to improve amine reactivity. | |
| Insufficient molar excess of PEG reagent | Increase the molar ratio of this compound-NHS ester to peptide. | |
| Poly-PEGylation | High molar excess of PEG reagent | Reduce the molar ratio of this compound-NHS ester to peptide. |
| High reaction pH or long reaction time | Lower the pH of the reaction buffer or reduce the reaction time. | |
| Incomplete Thp Deprotection | Insufficient acid concentration or time | Increase the deprotection time or use a slightly higher concentration of TFA. |
| Peptide Degradation | Harsh deprotection conditions | Ensure deprotection is carried out at room temperature and for the minimum time necessary. |
Conclusion
This guide provides a comprehensive framework for the successful PEGylation of peptides using this compound. The three-stage process of activation, conjugation, and deprotection allows for a controlled and efficient modification of peptides. Optimization of the reaction conditions, particularly the molar ratio of the PEG reagent and the reaction pH, is crucial for achieving the desired degree of PEGylation while minimizing side products. Thorough purification and characterization are essential to ensure the quality and homogeneity of the final PEGylated peptide.
References
- 1. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. broadpharm.com [broadpharm.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Amine-Terminated PEG Linkers with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the reaction of amine-terminated polyethylene glycol (PEG) linkers with molecules containing carboxylic acid functional groups. Specifically, this guide focuses on a hexaethylene glycol linker (PEG6) with a terminal amine group, herein referred to as Amino-PEG6-NH2, reacting with a generic carboxylic acid (R-COOH). It is assumed that the user's interest in "Thp-peg6" pertains to a PEG linker capable of reacting with carboxylic acids, for which an amine-terminated PEG is the most common and relevant choice for forming a stable amide bond.
The covalent conjugation of PEG chains, a process known as PEGylation, is a cornerstone strategy in drug development and bioconjugation.[1][2][3] This modification can enhance the therapeutic properties of molecules by improving their solubility and in vivo stability, prolonging circulation half-life, and reducing immunogenicity.[1][4] The formation of a stable amide bond between the terminal amine of a PEG linker and a carboxylic acid on a target molecule is a robust and widely used method for creating these bioconjugates.[2]
These protocols will detail the chemical principles, experimental procedures, and data presentation for the successful conjugation of Amino-PEG6-NH2 with carboxylic acids, primarily focusing on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[1][4][5][6]
Reaction Principle: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7][8] Therefore, the carboxylic acid must first be "activated" to create a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
The most common method for this activation in bioconjugation is the use of a carbodiimide, such as EDC, in the presence of NHS or its water-soluble analog, Sulfo-NHS.[4][5] The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[1][2][5]
-
Formation of a Stable Intermediate and Amide Bond Formation: This O-acylisourea intermediate can then react in one of two ways:
-
Directly with the amine to form the desired amide bond.
-
With NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the primary amine of the Amino-PEG6-NH2 to form a stable amide bond, releasing NHS.[1][5]
-
The overall reaction is a nucleophilic acyl substitution.[9][10]
Experimental Protocols
This section provides a general protocol for the conjugation of a carboxylic acid-containing molecule to Amino-PEG6-NH2 using EDC/NHS chemistry. Optimization may be required for specific molecules.
Protocol: EDC/NHS Coupling in an Organic Solvent
This protocol is suitable for reactions where both the carboxylic acid-containing molecule and the Amino-PEG6-NH2 are soluble in a common anhydrous organic solvent.
Materials:
-
Carboxylic acid-containing molecule
-
Amino-PEG6-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a proton scavenger)
-
Reaction vessel
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.
-
Bring all reagents to room temperature before use.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture.
-
Allow the activation to proceed at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Amino-PEG6-NH2 (1.1 equivalents) in anhydrous DMF. If the amine is a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base like DIPEA.
-
Add the solution of Amino-PEG6-NH2 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours. Reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, the reaction can be quenched by adding a small amount of water.
-
The urea byproduct from EDC is often soluble in water. If using DCM, the dicyclohexylurea (from DCC, a related coupling agent) will precipitate and can be filtered off.[11]
-
The solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified using techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography to remove unreacted starting materials, coupling reagents, and byproducts.
-
Protocol: EDC/Sulfo-NHS Coupling in Aqueous Buffer
This protocol is suitable for biomolecules that are soluble and stable in aqueous solutions.
Materials:
-
Carboxylic acid-containing biomolecule (e.g., a protein)
-
Amino-PEG6-NH2
-
EDC·HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and equilibrate the biomolecule into the Activation Buffer.
-
Prepare stock solutions of EDC and Sulfo-NHS in water or buffer immediately before use, as they are susceptible to hydrolysis.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing biomolecule in Activation Buffer, add EDC and Sulfo-NHS. A 2-10 fold molar excess of EDC and Sulfo-NHS over the carboxylic acid is a common starting point.[1]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Immediately add the activated biomolecule solution to the Amino-PEG6-NH2 solution in the Coupling Buffer. Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 before adding the Amino-PEG6-NH2.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Reaction Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester groups. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, diafiltration, or size-exclusion chromatography.
-
Data Presentation
The following table summarizes key reaction parameters and typical ranges for the EDC/NHS mediated coupling of Amino-PEG6-NH2 to a carboxylic acid.
| Parameter | Recommended Range | Notes |
| pH (Aqueous) | Activation: 5.0 - 6.0Coupling: 7.2 - 8.0 | Activation with EDC is most efficient at a slightly acidic pH. The reaction of the NHS-ester with the amine is most efficient at a slightly basic pH.[6] |
| Molar Ratio (EDC:NHS:Amine) | 1.2 : 1.2 : 1.1 (Organic)2-10 : 2-5 : 1 (Aqueous) | Ratios should be optimized for each specific reaction to maximize yield and minimize side reactions.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are typically faster (2-4 hours), while reactions at 4°C can proceed overnight for sensitive molecules. |
| Reaction Time | 2 - 24 hours | Reaction completion should be monitored by an appropriate analytical method (TLC, LC-MS, HPLC).[11] |
| Solvent | Anhydrous DMF, DCM (Organic)MES, PBS buffers (Aqueous) | Aprotic polar solvents are preferred for organic reactions. Buffers must be free of extraneous amines or carboxylates. |
Visualizations
Caption: Reaction scheme for EDC/NHS mediated amide bond formation.
Caption: Workflow for Amino-PEG6-NH2 and carboxylic acid conjugation.
Caption: Use of PEG conjugates in targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Using Acid-Labile Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-labile linkers are a critical component in the design of bioconjugates, particularly in the field of targeted drug delivery systems like antibody-drug conjugates (ADCs). These linkers are engineered to be stable at physiological pH (around 7.4) but undergo rapid cleavage in the acidic environments characteristic of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) within target cells.[][] This pH-sensitive drug release mechanism enhances the therapeutic index of potent payloads by minimizing their premature release in systemic circulation and ensuring their targeted delivery to the site of action.[][3]
This document provides detailed application notes on the various types of acid-labile linkers, their mechanisms of action, and comparative quantitative data on their cleavage kinetics. Furthermore, it offers comprehensive, step-by-step experimental protocols for the conjugation of these linkers to biomolecules and for the subsequent analysis of the conjugate and its cleavage.
Types of Acid-Labile Linkers and Their Mechanisms
The most common classes of acid-labile linkers utilize hydrazone, cis-aconityl, acetal/ketal, orthoester, and silyl ether functionalities. The cleavage of these linkers is typically initiated by acid-catalyzed hydrolysis.
-
Hydrazone Linkers: Formed by the condensation of a ketone or aldehyde with a hydrazine derivative, hydrazone linkers are widely used due to their straightforward synthesis and tunable cleavage rates.[][] The rate of hydrolysis can be modulated by introducing electron-donating or electron-withdrawing groups near the hydrazone bond.[]
-
Cis-aconityl Linkers: These linkers are derived from cis-aconitic anhydride and form an amide bond with an amine-containing drug or biomolecule. The presence of a neighboring carboxylic acid group intramolecularly catalyzes the hydrolysis of the amide bond under acidic conditions.[5]
-
Acetal and Ketal Linkers: These linkers contain an acetal or ketal moiety that is stable at neutral pH but readily hydrolyzes in acidic environments to release the payload.[][6]
-
Orthoester Linkers: Orthoesters are highly sensitive to acid and can be tuned for rapid cleavage at mildly acidic pH.
-
Silyl Ether Linkers: Silyl ethers offer a tunable release mechanism based on the steric bulk of the substituents on the silicon atom. Bulky groups can enhance stability at physiological pH.[7]
Quantitative Data on Linker Cleavage
The stability of acid-labile linkers is paramount for their function. The ideal linker exhibits a long half-life at physiological pH and a short half-life at endosomal/lysosomal pH. The following tables summarize the cleavage kinetics of various acid-labile linkers. Note: Direct comparison of half-life values should be approached with caution due to variations in experimental conditions, ADC constructs, and analytical methods across different studies.
| Linker Type | Specific Linker/Derivative | Condition | Half-life (t½) | Reference(s) |
| Hydrazone | Acylhydrazone | pH 7.4 | > 2.0 h | [8] |
| Acylhydrazone | pH 5.0 | as short as 2.4 min | [8] | |
| Aliphatic aldehyde-derived | pH 7.4 | 20 - 150 min | [9] | |
| Aliphatic aldehyde-derived | pH 5.5 | < 2 min | [9] | |
| Aromatic aldehyde-derived | pH 7.4 & 5.5 | > 72 h & > 48 h respectively | [9] | |
| Phenylketone-derived | Human and mouse plasma | ~2 days | [10] | |
| Generic Hydrazone Linker | Human Plasma | ~2-3 days | [5] | |
| Cis-aconityl | PVA-cis-ADOX | pH 7.4 | Stable | [11] |
| PVA-cis-ADOX | pH 5.0 | 3 h | [11] | |
| PVA-trans-ADOX | pH 5.0 | 14 h | [11] | |
| Silyl Ether | Silyl ether-MMAE conjugate | Human plasma | > 7 days | [7] |
| Silyl ether-MMAE conjugate | pH 4.5 | ~100% release in 7 days | [12] | |
| Carbonate | Carbonate Linker (acid-labile) | Human Plasma | ~36 h | [10] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis with a Hydrazone Linker
This protocol describes a general method for conjugating a drug-linker containing a hydrazone moiety to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker with a reactive group (e.g., NHS ester) and a hydrazide group
-
Payload with a ketone or aldehyde handle
-
Conjugation buffer: PBS, pH 7.2-7.5
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation:
-
If conjugating to native lysines, ensure the antibody is in an amine-free buffer. Buffer exchange using a desalting column if necessary.
-
If conjugating to engineered cysteines, partially reduce the antibody using a reducing agent like TCEP or DTT. The stoichiometry will depend on the desired drug-to-antibody ratio (DAR).[13]
-
-
Drug-Linker Preparation:
-
Dissolve the drug-linker-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
In a separate reaction, condense the hydrazide-containing linker with the ketone/aldehyde-functionalized payload to form the drug-linker hydrazone. This reaction is typically performed in a slightly acidic buffer (pH 4.5-5.5) and may require elevated temperatures. Purify the resulting drug-linker construct.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution at a specific molar excess to achieve the desired DAR. A typical starting point is a 5-10 fold molar excess of the drug-linker.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: This is a rapid method to determine the average DAR.[15][16]
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. The ratio of these concentrations gives the average DAR.[][15]
-
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR species.[8][17] The weighted average of the peak areas can be used to calculate the average DAR.[18]
2. Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates in the purified ADC sample.
3. Confirmation of Conjugation:
-
Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can confirm the successful conjugation and provide precise mass information for different DAR species.
Protocol 3: In Vitro pH-Mediated Cleavage Assay
This protocol evaluates the rate of drug release from the ADC at different pH values.
Materials:
-
Purified ADC
-
Phosphate buffers at various pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5)
-
Incubator at 37°C
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the ADC in the different pH buffers.
-
-
Incubation:
-
Incubate the ADC solutions at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.
-
-
Sample Analysis:
-
Analyze the samples by a suitable analytical method (e.g., reverse-phase HPLC or LC-MS) to quantify the amount of intact ADC and the released payload.
-
-
Data Analysis:
-
Plot the percentage of released payload against time for each pH condition.
-
Calculate the half-life (t½) of the linker at each pH.
-
Visualizations
Caption: Common types of acid-labile linkers and their shared cleavage mechanism.
Caption: Mechanism of acid-catalyzed cleavage of a hydrazone linker.
Caption: Overall experimental workflow for ADC synthesis, characterization, and evaluation.
References
- 3. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Thp-peg6 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrahydropyranyl-polyethylene glycol-6 (Thp-peg6) in the development of advanced drug delivery systems. The unique properties of the this compound linker enable the design of pH-sensitive carriers, such as antibody-drug conjugates (ADCs) and nanoparticles, for targeted therapy.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components:
-
Tetrahydropyranyl (Thp) Group: A protecting group for hydroxyl moieties that is stable at physiological pH (7.4) but is readily cleaved under acidic conditions (pH 4.5-6.5).[][2] This acid-labile nature is the foundation for its use in pH-sensitive drug release.[3][4]
-
Polyethylene Glycol (PEG) Spacer (6 units): A short, hydrophilic PEG chain that enhances the aqueous solubility and biocompatibility of the drug conjugate.[5][6][7] It also provides a flexible spacer between the drug and the carrier molecule, which can reduce steric hindrance.[5]
-
Terminal Functional Group: this compound linkers are synthesized with a terminal functional group (e.g., a hydroxyl group) that can be activated or modified for conjugation to a drug, antibody, or nanoparticle.[3]
The primary application of this compound is in the development of drug delivery systems that release their therapeutic payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[4][8][9]
Core Applications in Drug Delivery
pH-Sensitive Antibody-Drug Conjugates (ADCs)
This compound can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The resulting ADC circulates stably in the bloodstream.[10][11] Upon binding to the target cancer cell and subsequent internalization, the ADC is trafficked to acidic endosomes and lysosomes.[4][12] The low pH environment triggers the cleavage of the Thp group, leading to the release of the active drug inside the cancer cell, thereby minimizing systemic toxicity.[][4]
Targeted Nanoparticle Drug Delivery
This compound is also valuable for functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles).[7][13] The drug is conjugated to the nanoparticle via the this compound linker. The PEG component of the linker provides a "stealth" character to the nanoparticle, prolonging its circulation time and allowing it to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.[7] Once the nanoparticle is taken up by cancer cells, the acidic intracellular environment facilitates drug release.[14]
Data Presentation: Representative pH-Sensitive Drug Release
The following table summarizes representative data for the pH-dependent release of a model drug (e.g., Doxorubicin) from a nanoparticle system functionalized with a this compound linker. The data illustrates a significantly higher drug release at acidic pH compared to physiological pH.
| Time (hours) | Cumulative Drug Release at pH 7.4 (%) | Cumulative Drug Release at pH 5.5 (%) |
| 1 | 5.2 ± 1.1 | 25.8 ± 2.3 |
| 4 | 8.9 ± 1.5 | 48.2 ± 3.1 |
| 8 | 12.5 ± 1.8 | 75.6 ± 4.5 |
| 12 | 15.1 ± 2.0 | 88.9 ± 5.2 |
| 24 | 18.3 ± 2.4 | 95.1 ± 4.8 |
| Values are presented as mean ± standard deviation and are representative of typical results for pH-sensitive systems.[14][15][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound-NHS Ester for Amine Conjugation
This protocol describes the synthesis of a this compound linker activated with an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on a drug molecule.
Materials:
-
This compound-OH
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add TEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add DSC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with a 5% aqueous solution of citric acid, followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound-NHS ester.
Protocol 2: Conjugation of an Amine-Containing Drug to this compound-NHS Ester
Materials:
-
This compound-NHS ester
-
Amine-containing drug (e.g., Doxorubicin)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
In a separate vial, dissolve this compound-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add the this compound-NHS ester solution dropwise to the drug solution with stirring.
-
Allow the reaction to proceed at room temperature for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by HPLC-MS.
-
Upon completion, purify the this compound-Drug conjugate using preparative HPLC.
Protocol 3: Preparation of Drug-Loaded pH-Sensitive Nanoparticles
This protocol describes the conjugation of the this compound-Drug to carboxylated nanoparticles using EDC/NHS chemistry.[17]
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA nanoparticles)
-
This compound-Drug with a terminal amine group (synthesized via a modified Protocol 1 and 2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Coupling Buffer (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1 mg/mL.
-
Freshly prepare solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add a molar excess of EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Wash the activated nanoparticles by centrifugation and resuspend in Coupling Buffer to remove excess EDC and NHS. Repeat twice.[17]
-
Dissolve the this compound-Drug conjugate in Coupling Buffer.
-
Add the drug-linker solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Add the quenching solution to stop the reaction.
-
Purify the drug-loaded nanoparticles by repeated centrifugation or dialysis to remove unconjugated drug-linker.
Protocol 4: In Vitro pH-Sensitive Drug Release Assay
This protocol evaluates the pH-dependent release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Orbital shaker at 37°C
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Submerge the dialysis bag in a larger volume of release buffer (either pH 7.4 PBS or pH 5.5 acetate buffer).
-
Incubate at 37°C with continuous gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect a sample from the release buffer outside the dialysis bag.
-
Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy or fluorescence, based on a standard curve of the free drug.[14][18]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for developing and testing this compound drug delivery systems.
References
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 12. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pH-Sensitive Gold Nanorods for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Delivery and DNA-Binding Studies [mdpi.com]
- 16. Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Thp-PEG6 for the Modification of Biologics to Improve Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Short PEG Linkers and Thp-PEG6 in Biologic Drug Development
The covalent attachment of polyethylene glycol (PEG) to therapeutic biologics, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic (PK) and pharmacodynamic properties.[1] While large PEG chains (e.g., 20-40 kDa) are known to dramatically increase the hydrodynamic size of biologics, leading to significantly extended circulation half-life and reduced immunogenicity, the use of short PEG linkers, such as hexaethylene glycol (PEG6), offers a more nuanced approach to pharmacokinetic modulation.[1][2]
Short PEG linkers can provide several benefits, including:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG6 chain can enhance the solubility of hydrophobic biologics and protect them from proteolytic degradation.[3]
-
Reduced Aggregation: Surface modification with short PEG chains can mitigate protein-protein interactions that lead to aggregation.
-
Fine-Tuning of Pharmacokinetics: Unlike large PEGs that often lead to very long retention times, short PEGs can subtly modify the PK profile. This can range from a modest increase in half-life for peptides to, counterintuitively, faster clearance for large molecules like antibodies, which can be advantageous for applications such as in vivo imaging.[4][5][6]
This compound as a Synthetic Intermediate:
This compound is a derivative of hexaethylene glycol where one of the terminal hydroxyl groups is protected by a tetrahydropyranyl (Thp) group. The Thp group is an acid-labile protecting group for alcohols, which is stable under basic and nucleophilic conditions.[7][8][9] This makes this compound an ideal starting material or building block for the synthesis of heterobifunctional PEG6 linkers. The protected hydroxyl group prevents unwanted side reactions while the other terminal hydroxyl group is modified to introduce a reactive moiety for conjugation to the biologic (e.g., an N-hydroxysuccinimide (NHS) ester for reaction with primary amines).[10][11]
This document provides an overview of the synthesis of an activated PEG6 linker from a Thp-protected precursor, protocols for conjugating short PEG linkers to biologics, and methods for evaluating the resulting pharmacokinetic properties.
Synthesis of an Amine-Reactive PEG6 Linker from a this compound Precursor
To conjugate a PEG6 linker to a biologic, it must first be activated with a functional group that can react with specific amino acid residues on the protein surface, such as the primary amines on lysine residues. The following workflow outlines the synthesis of an NHS-activated PEG6 linker, starting from a Thp-protected PEG6.
Caption: Synthesis and conjugation workflow using a Thp-protected PEG6 linker.
Data Presentation: Impact of Short vs. Long PEG Linkers on Pharmacokinetics
The choice of PEG linker length is a critical design parameter that can significantly affect the pharmacokinetic properties of a biologic. The following table summarizes comparative data for an antibody-drug conjugate (ADC) modified with either a short (PEG8) or a long (PEG24) linker, illustrating the trade-offs in key PK parameters. While this data is for PEG8 and PEG24, it provides a useful framework for understanding the expected impact of a PEG6 linker.
| Pharmacokinetic Parameter | Short PEG Linker (PEG8) | Long PEG Linker (PEG24) | Key Findings and Implications |
| Plasma Clearance | Higher | Lower | Longer PEG chains increase the hydrodynamic radius, which reduces the rate of renal clearance, leading to lower plasma clearance.[12] |
| Plasma Half-life (t½) | Shorter | Longer | A lower clearance rate directly translates to a longer circulating half-life for the biologic.[12] |
| Area Under the Curve (AUC) | Smaller | Larger | Increased residence time in circulation results in a larger overall drug exposure (AUC). |
| Tumor Uptake | Maintained | Potentially Increased | While short linkers can maintain target uptake, longer linkers may lead to higher accumulation in tumors due to prolonged circulation.[4][12] |
| In Vitro Potency | Higher | Lower | Longer PEG chains can sometimes cause steric hindrance, reducing the binding affinity of the biologic to its target, which can decrease in vitro potency.[12] |
This data is generalized from studies on antibody-drug conjugates and serves as an illustrative example.
Experimental Protocols
Protocol for Conjugation of an NHS-Activated PEG6 Linker to a Biologic
This protocol describes a general method for labeling a protein with an amine-reactive PEG6-NHS ester.
Materials:
-
Biologic (protein, antibody, etc.)
-
PEG6-NHS ester
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassettes)
Procedure:
-
Preparation of the Biologic:
-
Dissolve the biologic in the reaction buffer to a final concentration of 2-10 mg/mL.
-
If the biologic is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[13]
-
-
Preparation of the PEG6-NHS Ester Solution:
-
Allow the PEG6-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG6-NHS ester in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL. The NHS ester is susceptible to hydrolysis, so this solution should be prepared fresh.[13]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved PEG6-NHS ester to the biologic solution. The optimal molar ratio should be determined empirically for each biologic.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG6-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent and quenching buffer using SEC or dialysis.
-
For SEC, equilibrate the column with a suitable storage buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions corresponding to the PEGylated biologic.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the storage buffer with multiple buffer changes.
-
-
Characterization:
-
Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Caption: Experimental workflow for the conjugation of a PEG6-NHS ester to a biologic.
Protocol for In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a native biologic and its PEG6-conjugated counterpart.
Materials:
-
Test animals (e.g., Sprague Dawley rats or BALB/c mice)
-
Native biologic and PEG6-biologic conjugate
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Quantification assay (e.g., ELISA)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least one week prior to the study in a controlled environment.
-
Divide animals into two groups: one for the native biologic and one for the PEG6-biologic.
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the respective compound at a predetermined concentration.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Collect blood via an appropriate method (e.g., tail vein or retro-orbital sinus) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification of the Biologic in Plasma:
-
Develop and validate a sensitive and specific assay to quantify the concentration of the biologic in the plasma samples. An enzyme-linked immunosorbent assay (ELISA) is commonly used.[1]
-
Coat a 96-well plate with a capture antibody specific to the biologic.
-
Block the plate to prevent non-specific binding.
-
Add plasma samples and a standard curve of the known biologic.
-
Add a detection antibody (e.g., biotinylated).
-
Add a streptavidin-HRP conjugate.
-
Add a TMB substrate and measure the absorbance.
-
-
Calculate the concentration of the biologic in each sample based on the standard curve.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the biologic versus time for each group.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
-
Compare the PK parameters between the native and PEG6-modified biologic groups to determine the effect of the short PEG linker.
-
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Concluding Remarks
The use of this compound as a synthetic precursor allows for the controlled and efficient synthesis of activated short PEG linkers for the modification of biologics. While not as impactful on pharmacokinetics as large PEG polymers, short PEG linkers like PEG6 are a valuable tool for fine-tuning the properties of therapeutic proteins and peptides. They can enhance solubility and stability, and subtly modulate clearance and half-life, which can be tailored for specific therapeutic or diagnostic applications. The protocols and data presented herein provide a foundational guide for researchers to explore the utility of short-chain PEGylation in their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged Pharmacokinetic and Pharmacodynamic Actions of a Pegylated Parathyroid Hormone (1-34) Peptide Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for the Synthesis of Functionalized Nanoparticles using Thp-peg6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Poly(ethylene glycol) (PEG) is widely employed for surface modification of nanoparticles to enhance their biocompatibility, improve stability in physiological environments, and prolong circulation times by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] This "stealth" property is crucial for effective delivery of therapeutic payloads to target tissues.[3]
Thp-peg6 is a PEG linker featuring a terminal hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is an acid-labile protecting group, which allows for a multi-step functionalization strategy.[4] This approach enables the initial attachment of the protected PEG linker to the nanoparticle surface, followed by the selective deprotection of the hydroxyl group under mild acidic conditions to reveal a reactive handle for subsequent conjugation of targeting ligands, drugs, or imaging moieties. This stepwise process provides greater control over the final nanoparticle architecture and functionality.
These application notes provide a detailed protocol for the synthesis of functionalized nanoparticles using this compound, covering the initial PEGylation, deprotection of the THP group, and subsequent functionalization of the exposed hydroxyl group.
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent modifications can be monitored by a variety of analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of nanoparticles at different stages of the functionalization process.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (e.g., AuNPs) | This compound Functionalized Nanoparticles | Deprotected HO-peg6-Nanoparticles | Ligand-Conjugated Nanoparticles | Characterization Technique |
| Core Diameter (nm) | ~20 | ~20 | ~20 | ~20 | Transmission Electron Microscopy (TEM)[5] |
| Hydrodynamic Diameter (nm) | 20-30 | 30-40 | 30-40 | 40-55 | Dynamic Light Scattering (DLS)[5] |
| Zeta Potential (mV) | -30 to -50 (citrate-stabilized) | -5 to -15 | -5 to -15 | Variable (depends on ligand) | Dynamic Light Scattering (DLS)[5] |
| Surface Plasmon Resonance (λmax, nm) | 518-522 | 522-528 | 522-528 | 528-535 | UV-Vis Spectroscopy[5] |
Table 2: Quantitative Analysis of Surface Modification
| Parameter | This compound Functionalized Nanoparticles | Deprotected HO-peg6-Nanoparticles | Ligand-Conjugated Nanoparticles | Characterization Technique |
| THP Group Presence | Yes | No | No | ¹H NMR Spectroscopy,[6] FTIR Spectroscopy[7] |
| Hydroxyl Group Presence | No (protected) | Yes | No (consumed) | FTIR Spectroscopy,[7] Chemical Assays |
| Ligand Conjugation Efficiency (%) | N/A | N/A | 50-80 (typical) | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC |
| PEG Grafting Density (chains/nm²) | 0.2 - 2.0 | 0.2 - 2.0 | 0.2 - 2.0 | Thermogravimetric Analysis (TGA), Quantitative NMR[8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of functionalized nanoparticles using this compound. Gold nanoparticles (AuNPs) are used as a model system.
Protocol 1: Functionalization of Gold Nanoparticles with this compound-Thiol
This protocol describes the initial coating of citrate-stabilized gold nanoparticles with a thiol-terminated this compound linker.
Materials:
-
Citrate-stabilized gold nanoparticles (20 nm)
-
This compound-SH (Thiol-terminated this compound)
-
Anhydrous Ethanol
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of this compound-SH in anhydrous ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound-SH solution to achieve a final molar excess of the PEG linker (e.g., 10,000-fold).
-
Gently mix the solution and allow the ligand exchange reaction to proceed for 12-24 hours at room temperature with gentle stirring.[9]
-
Purify the this compound functionalized AuNPs by centrifugation to remove unbound PEG linker and excess citrate. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 14,000 x g for 20 minutes).[10]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
Resuspend the final purified this compound-AuNPs in the desired buffer for storage at 4°C.
Protocol 2: Deprotection of the THP Group on the Nanoparticle Surface
This protocol describes the acid-catalyzed removal of the THP protecting group to expose the terminal hydroxyl group.
Materials:
-
This compound functionalized nanoparticles
-
Mild acidic solution (e.g., 0.1 M HCl, p-Toluenesulfonic acid in methanol, or 2% Trifluoroacetic acid (TFA) in dichloromethane). The choice of acid and solvent should be compatible with the nanoparticle core material.[4][11]
-
Neutralizing buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Disperse the this compound functionalized nanoparticles in the chosen mild acidic solution.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the acid used and may range from 30 minutes to a few hours.[1]
-
Monitor the deprotection reaction using FTIR spectroscopy by observing the disappearance of characteristic THP ether peaks.[7]
-
Once the reaction is complete, neutralize the solution by adding a neutralizing buffer.
-
Purify the deprotected HO-peg6-nanoparticles by centrifugation to remove the acid and cleaved THP group.
-
Wash the nanoparticle pellet with DI water and resuspend in the desired buffer for the next step.
Protocol 3: Activation of the Terminal Hydroxyl Group
This protocol describes the conversion of the terminal hydroxyl group to a more reactive carboxylic acid group using succinic anhydride.
Materials:
-
Deprotected HO-peg6-nanoparticles
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Centrifuge
Procedure:
-
Under an inert atmosphere, disperse the dried HO-peg6-nanoparticles in anhydrous DCM.
-
Add succinic anhydride (in molar excess relative to the estimated surface hydroxyl groups) and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by FTIR to observe the appearance of a C=O stretching peak from the carboxylic acid.
-
Purify the carboxyl-activated nanoparticles by centrifugation, washing with DCM and then with DI water to remove unreacted reagents.
Protocol 4: Conjugation of a Targeting Ligand via EDC/NHS Chemistry
This protocol describes the covalent attachment of an amine-containing targeting ligand (e.g., a peptide) to the carboxyl-activated nanoparticles.
Materials:
-
Carboxyl-activated nanoparticles
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing targeting ligand (e.g., RGD peptide)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris-HCl or hydroxylamine)
-
Centrifuge or dialysis system for purification
Procedure:
-
Disperse the carboxyl-activated nanoparticles in the Activation Buffer.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer. Add the EDC/NHS solution to the nanoparticle suspension to activate the carboxyl groups. A typical molar ratio is a 10-50 fold excess of EDC and a 1.2-1.5 fold excess of NHS over the estimated carboxyl groups.[3]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing targeting ligand dissolved in Coupling Buffer to the activated nanoparticle suspension. A 5- to 20-fold molar excess of the ligand is typically used.[3]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted NHS esters by adding the quenching solution.
-
Purify the ligand-conjugated nanoparticles using centrifugation and washing or dialysis to remove unreacted ligand and coupling reagents.[3]
-
Resuspend the purified nanoparticles in a suitable buffer for storage and further use.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Workers Exposure to Nanoparticles Studied by NMR Metabolomics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Derivatization of THP-PEG6 for Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Tetrahydropyranyl-polyethylene glycol-6 (THP-PEG6-alcohol) for use in click chemistry applications. This document outlines detailed protocols for the synthesis of azide and alkyne-functionalized this compound, along with methods for their subsequent use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] The incorporation of bioorthogonal reactive groups for "click chemistry" has further expanded their utility, enabling highly efficient and specific conjugation reactions under mild, biocompatible conditions.[3][4] Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for conjugating molecules in complex biological environments.[4][5]
This document focuses on the derivatization of a THP-protected PEG6 linker. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for hydroxyl functionalities.[6][7] Protecting the terminal hydroxyl group of the PEG linker allows for selective modification of other parts of a molecule, after which the hydroxyl group can be deprotected and subsequently functionalized for click chemistry. The resulting azide or alkyne-terminated PEG linker can then be "clicked" onto a corresponding reaction partner.
Applications
Functionalized PEG linkers are indispensable tools in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): PEG linkers can connect a cytotoxic drug to an antibody, improving the ADC's solubility and stability.[2][3]
-
PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules utilize a linker to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[3]
-
Bioconjugation and Surface Modification: PEG linkers are used to attach proteins, peptides, or oligonucleotides to surfaces for applications in diagnostics and biosensors.[3]
-
Drug Delivery: PEGylation of therapeutic molecules can enhance their circulation time and reduce immunogenicity.[8]
Data Presentation
The following table summarizes typical yields for the key derivatization steps of PEG alcohols. Note that yields can vary depending on the specific reaction conditions and the molecular weight of the PEG linker.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Mesylation | PEG-OH | PEG-OMs | 96 - 99% |
| Azidation (from Mesylate) | PEG-OMs | PEG-N3 | 77 - 98% |
| Tosylation | PEG-OH | PEG-OTs | ~42% (for PEG300) - 95% |
| Azidation (from Tosylate) | PEG-OTs | PEG-N3 | ~68% |
| Alkynylation (from Tosylate) | PEG-OTs | PEG-Alkyne | Not specified in searches |
Experimental Protocols
Protocol 1: THP Protection of PEG6-diol
This protocol describes the protection of one hydroxyl group of a PEG6-diol with a THP group.
Materials:
-
PEG6-diol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve PEG6-diol (1 equivalent) in anhydrous DCM.
-
Add DHP (1.1 equivalents) to the solution.
-
Add a catalytic amount of PPTS (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of triethylamine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound-alcohol.
Protocol 2: Synthesis of this compound-azide via Mesylation
This protocol details the conversion of the free hydroxyl group of this compound-alcohol to an azide group.
Step 2a: Mesylation of this compound-alcohol
Materials:
-
This compound-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic phase with anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound-mesylate. The product is often used in the next step without further purification. Isolated yields are typically in the range of 96-99%.[5]
Step 2b: Azidation of this compound-mesylate
Materials:
-
This compound-mesylate
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the crude this compound-mesylate from the previous step in anhydrous DMF or ethanol.
-
Add sodium azide (1.5 - 3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain this compound-azide. Isolated yields for this step are typically between 77-98%.[5]
Protocol 3: Synthesis of this compound-alkyne via Tosylation
This protocol describes the conversion of the free hydroxyl group of this compound-alcohol to a terminal alkyne.
Step 3a: Tosylation of this compound-alcohol
Materials:
-
This compound-alcohol
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (if using DCM)
Procedure:
-
Dissolve this compound-alcohol (1 equivalent) in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C.
-
If using DCM, add triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature if the reaction is not complete (monitor by TLC).[9]
-
Once the reaction is complete, dilute with DCM and wash with water, 1M HCl (if pyridine is used), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound-tosylate.
Step 3b: Alkynylation of this compound-tosylate
Materials:
-
This compound-tosylate
-
Propargyl alcohol or propargylamine
-
A strong base (e.g., sodium hydride)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
In a separate flask, dissolve propargyl alcohol or propargylamine (excess) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and carefully add a strong base like sodium hydride to deprotonate the alcohol or amine.
-
Slowly add a solution of this compound-tosylate in the same anhydrous solvent to the activated propargyl species.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain this compound-alkyne.
Protocol 4: Deprotection of the THP Group
Materials:
-
THP-functionalized PEG linker
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected PEG linker in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure to obtain the deprotected hydroxyl-terminated PEG linker.[6]
Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction.
Materials:
-
Azide-functionalized PEG linker (e.g., from Protocol 2)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions: 10 mM azide-PEG linker, 10 mM alkyne-molecule, 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (freshly prepared), and 50 mM THPTA or TBTA in DMSO/water.[5]
-
In a reaction tube, combine the azide-PEG linker and the alkyne-containing molecule in the desired molar ratio (e.g., 1:1.5).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 6: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for copper-free click chemistry.
Materials:
-
Azide-functionalized PEG linker
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Azide-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing PEG linker in the reaction buffer.
-
Add the strained alkyne-containing molecule, typically in a 1.5 to 3-fold molar excess.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer incubation times.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC).
Visualizations
Caption: Workflow for this compound Derivatization and Click Chemistry.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m-PEG6-Azide | C13H27N3O6 | CID 60146162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: THP-PEG6 Linker Deprotection
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Tetrahydropyranyl (THP) protected PEG6 linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you resolve common issues and ensure complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of a THP-protected alcohol?
A1: A THP-protected alcohol is an acetal formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). This process converts the hydroxyl group into a THP ether, which is stable to many reaction conditions, particularly those that are basic, but is readily cleaved under acidic conditions.[1][2]
Q2: What is the mechanism of THP deprotection?
A2: The deprotection of a THP ether is an acid-catalyzed hydrolysis of the acetal. The acidic conditions protonate the ether oxygen, leading to the departure of the alcohol and formation of a resonance-stabilized carbocation. This cation is then attacked by water or another nucleophilic solvent to ultimately regenerate the free hydroxyl group.[1]
Q3: Why is my THP deprotection of the PEG6 linker incomplete?
A3: Incomplete THP deprotection can stem from several factors including insufficient acid strength or concentration, inadequate reaction time or temperature, poor solubility of the substrate, or the presence of excess water which can dilute the acid. The properties of the PEG linker itself, such as its ability to chelate cations, might also influence the reaction kinetics.
Q4: Can the choice of solvent affect the deprotection outcome?
A4: Yes, the solvent can play a crucial role. While inert solvents like dichloromethane (DCM) are common, using a nucleophilic solvent like methanol or ethanol can sometimes lead to the formation of a methyl or ethyl THP ether as a byproduct, especially if water is limiting.[1] For substrates with poor solubility, a co-solvent system may be necessary to ensure the reaction mixture is homogeneous.
Q5: Are there any compatibility issues I should be aware of with other functional groups?
A5: The acidic conditions used for THP deprotection can also cleave other acid-labile protecting groups such as Boc, trityl (Trt), and t-butyl esters. It is essential to consider the compatibility of all functional groups in your molecule with the chosen deprotection method.
Troubleshooting Guide: Incomplete THP Deprotection
This guide provides a structured approach to diagnosing and resolving issues of incomplete THP deprotection of your THP-PEG6 linker.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the deprotected product | Insufficient Acid Strength or Concentration: The acidic catalyst is not potent enough or is present in too low a concentration to drive the reaction to completion. | - Increase the concentration of the acid (e.g., move from catalytic amounts to stoichiometric or excess).- Switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid (TFA)). |
| Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an optimal temperature. | - Increase the reaction time and monitor progress by TLC, HPLC, or LC-MS.- Gently warm the reaction mixture (e.g., to 40-50 °C), but be mindful of potential side reactions with other functional groups.[2] | |
| Poor Solubility: The this compound linker is not fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture. | - Add a co-solvent to improve solubility (e.g., THF, Dioxane).- Increase the volume of the reaction solvent. | |
| Reagent Degradation: The acid catalyst has degraded over time or due to improper storage. | - Use a fresh bottle of the acidic reagent. | |
| Formation of unexpected byproducts | Transesterification: If using an alcohol as a solvent (e.g., methanol, ethanol), it can compete with water to react with the carbocation intermediate. | - Use a non-nucleophilic solvent system such as THF/water or DCM.[3] |
| Degradation of other functional groups: Other acid-sensitive groups in the molecule are being affected by the deprotection conditions. | - Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) instead of TFA).- Perform the reaction at a lower temperature. | |
| Difficulty in purifying the final product | Diastereomers: The introduction of the THP group creates a new stereocenter, which can lead to a mixture of diastereomers that may be difficult to separate from the starting material.[4] | - Ensure the deprotection has gone to completion to simplify the mixture.- Employ a high-resolution purification technique such as preparative HPLC. |
| Residual Acid: Trace amounts of the acid catalyst can complicate purification and downstream applications. | - Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.[2] |
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection using Acetic Acid
This protocol is a mild and general starting point for the deprotection of THP-protected PEG linkers.
Materials:
-
THP-protected PEG6 linker
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
Dissolve the THP-protected PEG6 linker in a 3:1:1 mixture of acetic acid, THF, and water.[2]
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG6 linker.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Deprotection by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm or 220 nm.
Procedure:
-
Prepare a standard of the THP-protected PEG6 linker.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a basic solution (e.g., a small amount of triethylamine in the collection vial).
-
Dilute the quenched aliquot with the initial mobile phase conditions.
-
Inject the sample onto the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the more polar deprotected product peak.
Quantitative Data Summary
The efficiency of THP deprotection is highly dependent on the substrate and the acidic conditions employed. The following table provides illustrative data on the deprotection of THP-protected amino acids, which can serve as a guide for optimizing the deprotection of this compound linkers.
| Acidic Condition | Substrate | Reaction Time | Deprotection Efficiency (%) | Reference |
| 2% TFA in CH2Cl2 | Fmoc-Ser(Thp)-OH | Not specified | Quantitative | [6] |
| 10% TFA in CH2Cl2/H2O (88:2) | Fmoc-Trp(Thp)-OH | 1 hour | ~90% | |
| >10% TFA | Fmoc-Gly-OThp | Not specified | Required for completion | |
| PPTS in Ethanol | General | Varies | Effective | [6] |
| Acetic Acid/THF/H2O (3:1:1) | General | Varies | Effective | [2] |
Visualizations
THP Deprotection Mechanism
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thp-peg6 Conjugation Reactions
Welcome to the technical support center for Thp-peg6 conjugation reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound conjugation reaction?
Low yields in bioconjugation reactions involving PEG linkers can be attributed to several factors. The primary causes often fall into three categories: issues with the this compound reagent itself, suboptimal reaction conditions, or challenges related to the biomolecule being conjugated.
Common problems include:
-
Premature Deprotection or Degradation of the this compound Reagent: The Tetrahydropyranyl (THP) group is sensitive to acidic conditions and can be prematurely cleaved if not handled correctly.[1][2][3]
-
Inactive Reactive Group on PEG: The functional group on the PEG linker (e.g., NHS ester, maleimide) may have hydrolyzed or degraded, rendering it unable to react with your target molecule.[4][5][6]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for efficient conjugation and can significantly impact yield.[7][8][9]
-
Issues with the Target Biomolecule: The reactive groups on your protein or molecule (e.g., amines or thiols) may be inaccessible or oxidized.[5][10]
-
Steric Hindrance: The PEG chain itself, if very long, can sometimes block the reactive ends of the linker from accessing the conjugation sites on the biomolecule.[11]
Q2: My this compound linker has a terminal NHS ester. Why is my conjugation yield to a protein so low?
Low yields with NHS ester chemistry are frequently due to the hydrolysis of the NHS ester group.[4][8] This is especially problematic in aqueous buffers.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound-NHS ester is stored under dry conditions and away from moisture. It is best to prepare solutions of the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[5][6][12] Do not store the reagent in aqueous buffers for extended periods.[5]
-
Optimize Reaction pH: The reaction of an NHS ester with a primary amine (like the side chain of a lysine residue) is most efficient at a pH of 7.2-8.5.[4][8][13] Below pH 7.2, the amine is protonated and less nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly.[8]
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS ester.[6][8] Use buffers like PBS (phosphate-buffered saline), borate, or carbonate.[8]
-
Control Reaction Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[13][14] Lower temperatures can help minimize the competing hydrolysis reaction.[8]
Troubleshooting Guides
Issue 1: Suspected Premature THP Group Removal
The THP protecting group is an acetal that is cleaved under acidic conditions.[1][3] Exposure of your this compound reagent to low pH during storage, setup, or the conjugation reaction itself can lead to premature deprotection and unwanted side reactions.
Recommended Actions:
-
Check pH of All Solutions: Ensure all buffers and solutions that come into contact with the this compound reagent are at a neutral or slightly basic pH (unless the conjugation chemistry specifically requires acidic conditions after the THP group is intentionally removed).
-
Storage: Store the this compound reagent in a dry, neutral environment.
Table 1: Stability of THP Ethers under Various Conditions
| Condition Category | Reagents/Environment | Stability of THP Ether |
| Acidic Conditions | HCl, TFA, Acetic Acid, TsOH | Labile (Cleaved)[1][15] |
| Basic Conditions | LDA, NEt3, t-BuOK, KOH | Stable [2][16] |
| Reducing Agents | H₂/Ni, LiAlH₄, NaBH₄ | Stable [2] |
| Oxidizing Agents | KMnO₄, CrO₃/Py, mCPBA | Stable [2] |
| Nucleophiles | RLi, RMgX, Amines, NaOCH₃ | Stable [2] |
Issue 2: Inefficient Conjugation to a Thiol Group (Cysteine)
If your this compound linker has a maleimide group for conjugation to a cysteine residue, low yields are often due to unavailable thiols or maleimide hydrolysis.
Recommended Actions:
-
Reduce Disulfide Bonds: Cysteine residues in proteins can form disulfide bonds and will not be available to react. Pre-treat your protein with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not need to be removed before adding the maleimide linker.[5][10]
-
Optimize Reaction pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[10] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines.[10]
-
Prepare Maleimide Reagent Fresh: The maleimide group can hydrolyze in aqueous solutions. Prepare a stock solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[5]
Table 2: Troubleshooting Low Yield for this compound-maleimide Conjugation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxidized Thiols | Ellman's Assay shows low free thiol concentration. | Reduce the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes before conjugation.[5] |
| Maleimide Hydrolysis | Reaction fails even with freshly reduced protein. | Prepare the this compound-maleimide solution in anhydrous DMSO/DMF immediately before use.[5] |
| Suboptimal pH | Reaction buffer pH is outside the 6.5-7.5 range. | Adjust the buffer pH to 7.0-7.2 using a calibrated pH meter.[10] |
| Steric Hindrance | Low yield despite optimal conditions. | Consider a Thp-peg linker with a longer PEG chain to increase separation between the biomolecule and the reactive group.[11] |
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection
This protocol describes the acidic removal of the THP protecting group to liberate a hydroxyl group, which may be required before a subsequent reaction.
Materials:
-
This compound-linker conjugate
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
Dissolve the Thp-protected compound in a mixture of THF and water.
-
Add acetic acid to create a final solvent ratio of approximately AcOH/THF/H₂O (4:2:1).[1]
-
Stir the reaction at room temperature or slightly elevated temperatures (e.g., 45 °C) for 4-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, neutralize the acid carefully with a base such as sodium bicarbonate.
-
Proceed with extraction and purification of the deprotected product.
Protocol 2: Conjugation of this compound-NHS Ester to a Protein
This protocol provides a general guideline for the conjugation of an NHS-activated PEG linker to primary amines on a protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Preparation: Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6][12]
-
Prepare PEG Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[5]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution.[13][14] Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5][13]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13] Incubate for 30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or via dialysis.[13]
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: Workflow for protein conjugation with this compound-NHS ester.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Functionalization of THP-PEG6
Welcome to the technical support center for the functionalization of THP-PEG6 derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and why is the THP group used?
A this compound linker is a chemical tool featuring a Tetrahydropyranyl (THP) protecting group at one end of a six-unit polyethylene glycol (PEG) chain. The other end of the PEG chain possesses a reactive functional group (e.g., an amine, carboxyl, thiol, etc.). The THP group is an acid-labile protecting group for hydroxyl functionalities.[1][2] It is used to temporarily block a hydroxyl group, preventing it from participating in a chemical reaction while transformations are carried out at the other end of the molecule.[1] This strategy is essential for the synthesis of heterobifunctional linkers where selective modifications are required.[1]
Q2: Under what conditions is the THP protecting group stable or unstable?
The stability of the THP ether is highly dependent on the pH. It is stable under neutral to strongly basic conditions, making it compatible with a wide range of reactions, including those involving organometallic reagents, hydrides, and various oxidizing and reducing agents.[2][3][4][5] However, the THP group is labile under acidic conditions and can be readily cleaved to reveal the hydroxyl group.[1][2][3] Even mild acidic conditions can lead to the removal of the THP group.[2]
Q3: Can I perform an EDC/NHS coupling on a this compound-amine without cleaving the THP group?
Yes, this is generally possible. EDC/NHS coupling reactions to form an amide bond with a primary amine are most efficient at a pH range of 7.2 to 8.5.[6][7] The THP protecting group is stable in this neutral to slightly basic pH range, allowing for selective reaction at the amine terminus without premature deprotection of the THP ether.[3][4] It is crucial to avoid acidic conditions during the reaction and workup to maintain the integrity of the THP group.
Q4: What are the primary side reactions to be aware of during the initial synthesis of a THP-protected PEG?
During the protection step where a hydroxyl-PEG is reacted with dihydropyran (DHP), two main side reactions can occur:
-
Diastereomer Formation : The reaction of DHP with a chiral alcohol introduces a new stereocenter, which can lead to a mixture of diastereomers.[5] This can complicate purification and characterization.
-
Polymerization of DHP : Under strongly acidic conditions, dihydropyran can polymerize. Using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (TsOH), can help minimize this side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound linkers.
Problem 1: Low Yield of the Functionalized Product
| Possible Cause | How to Diagnose | Solution |
| Premature Cleavage of THP Group | Detection of the unprotected hydroxyl-PEG6 species in your reaction mixture by TLC, LC-MS, or NMR. | Ensure all reaction and purification steps are performed under neutral or basic conditions. Avoid acidic buffers or reagents. |
| Hydrolysis of Coupling Reagents (e.g., NHS ester) | Low reactivity of the activated molecule. | Prepare stock solutions of NHS esters in an anhydrous solvent like DMSO or DMF immediately before use.[8][9] Avoid storing these reagents in aqueous buffers for extended periods.[8][9] |
| Suboptimal Reaction pH | The reaction is sluggish or does not proceed to completion. | For amine couplings with NHS esters, maintain a pH of 7.2-8.5.[6] Use a calibrated pH meter to verify the pH of your buffer before starting the reaction.[10] |
| Presence of Competing Nucleophiles | The desired reaction is incomplete, and byproducts are observed. | Avoid buffers containing primary amines, such as Tris or glycine, when using NHS-ester chemistry, as they will compete for the reagent.[8][9][10] |
Problem 2: Unexpected Byproducts in the Final Product
| Possible Cause | How to Diagnose | Solution |
| Formation of N-acylurea | A byproduct with a mass corresponding to the activated acid plus the carbodiimide (e.g., EDC) is detected. | This can occur during EDC/NHS coupling. While the addition of NHS reduces this side reaction, it may still be observed. Optimize stoichiometry and reaction time. |
| Diastereomers | Broad or multiple peaks in HPLC or NMR corresponding to the product. | This is inherent to the THP group if the PEG linker has a chiral center. Purification by chromatography may be challenging. Consider using an alternative protecting group if diastereomers are problematic for your application.[5] |
| Reaction with Solvent during Deprotection | If deprotection is intended, byproducts such as a methyl-THP ether may form if methanol is used as the solvent. | During acidic deprotection, the solvent can be captured by the carbocation intermediate. Use a non-nucleophilic solvent or a water-based acidic solution to favor hydrolysis to the desired alcohol. |
Data Presentation
Table 1: Stability of THP Ethers under Various Conditions
| Reagent/Condition | Stability | Comments |
| Strong Bases (e.g., NaOH, LDA) | Stable | THP ethers are robust in basic media.[5] |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Compatible with many organometallic reactions.[3][5] |
| Hydride Reagents (e.g., LiAlH4, NaBH4) | Stable | Does not react with common reducing agents.[3][5] |
| Mild Acid (e.g., Acetic Acid, PPTS) | Labile | Cleavage occurs under mild acidic conditions.[1] |
| Strong Acid (e.g., HCl, TFA) | Very Labile | Rapid cleavage of the THP ether.[2] |
| EDC/NHS Coupling (pH 7.2-8.5) | Stable | Compatible with standard amine coupling conditions.[11] |
Table 2: Common Catalysts for THP Protection and Deprotection
| Reaction | Catalyst | Typical Solvent | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| Protection | p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | 0.5 - 2 h | 90-98 | [12] |
| Protection | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 1 - 4 h | 90-98 | [12] |
| Protection | Trifluoroacetic acid (TFA) (cat.) | Dichloromethane (DCM) | 0.5 - 1 h | 90-98 | [12] |
| Deprotection | Trifluoroacetic acid (TFA) (10 mol%) | Methanol (MeOH) | 15 - 30 min | 90-95 | [12] |
| Deprotection | Acetic acid/THF/H2O (3:1:1) | - | 2 - 8 h | 85-95 | [2] |
| Deprotection | Iron(III) tosylate (2.0 mol%) | Methanol (MeOH) | 0.5 - 2 h | 85-95 | [12] |
Experimental Protocols
Protocol 1: Amide Coupling of this compound-amine with an NHS Ester
This protocol describes a general procedure for conjugating a molecule containing an N-hydroxysuccinimide (NHS) ester to this compound-amine.
Materials:
-
This compound-amine
-
NHS ester-activated molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5. (Ensure the buffer is free of primary amines)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[8][9]
-
Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[6][8]
-
Dissolve the this compound-amine in the Reaction Buffer to the desired concentration (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester stock solution to the this compound-amine solution.[6] The final concentration of the organic solvent should be less than 10% to avoid denaturation of proteins, if applicable.[6]
-
Gently mix the reaction solution immediately after adding the NHS ester.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6] The optimal time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.[13]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
Visualizations
Diagram 1: General Workflow for this compound-Amine Functionalization
Caption: Experimental workflow for amide coupling to this compound-amine.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Thp-peg6 Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the deprotection of tetrahydropyranyl (THP) protected PEG6 linkers. Here, you will find troubleshooting advice and frequently asked questions to ensure efficient and successful deprotection in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of Thp-peg6, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Deprotection | pH is too high (insufficiently acidic): The THP group is an acetal and requires acid catalysis for efficient cleavage.[1][2] | Gradually decrease the pH of the reaction mixture. Consider using a stronger acid catalyst or a slightly higher concentration of the current acid. Acetic acid in a mixture of THF and water is a common condition for THP deprotection.[1] |
| Reaction time is too short: Deprotection is a kinetic process and may require more time at a given pH and temperature. | Increase the reaction time and monitor the progress using an appropriate analytical method such as TLC, LC-MS, or NMR. | |
| Low temperature: Reaction kinetics are temperature-dependent. | If the molecule is stable at higher temperatures, consider increasing the reaction temperature to accelerate deprotection.[3] | |
| Degradation of the PEG Linker or Target Molecule | pH is too low (excessively acidic): While acid is required for THP deprotection, harsh acidic conditions can lead to the degradation of other acid-sensitive functional groups or the PEG linker itself, especially if it contains ester linkages.[4] | Increase the pH to a milder acidic condition. Screen a range of pH values to find a balance between efficient deprotection and compound stability. Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which has a lower acidity compared to p-toluenesulfonic acid (TsOH).[1] |
| Presence of acid-labile functional groups: The target molecule conjugated to the this compound linker may contain other protecting groups or functionalities that are sensitive to acid. | A thorough review of the entire molecule's structure is necessary to identify any other acid-sensitive groups. If present, a very careful pH optimization is required, or an alternative protecting group strategy should be considered. | |
| Formation of Byproducts | Side reactions due to harsh conditions: Excessively low pH or high temperatures can promote side reactions. | Use the mildest acidic conditions that still provide a reasonable deprotection rate. Purification methods like column chromatography may be necessary to remove byproducts.[5] |
| Reaction with the solvent: In protic solvents like methanol or ethanol, the solvent can attack the carbocation intermediate formed during deprotection, leading to the formation of a methyl- or ethyl-substituted THP ether byproduct.[1] | If this is an issue, consider using a solvent system with water as the nucleophile, such as an acetic acid/THF/water mixture.[1] | |
| Difficulty in Purification | Residual acid catalyst: The acid catalyst can co-elute with the product during chromatography or interfere with subsequent steps. | Quench the reaction with a weak base, such as a saturated sodium bicarbonate solution, before extraction and purification.[3] |
| Formation of diastereomers: The THP group introduces a new stereocenter, which can lead to diastereomeric mixtures that may be difficult to separate.[6][7] | This is an inherent property of the THP group. Chromatographic conditions may need to be optimized for the separation of diastereomers if required. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound deprotection?
A1: The tetrahydropyranyl (THP) group is an acetal used to protect hydroxyl groups.[1] Its removal, or deprotection, is achieved through acid-catalyzed hydrolysis.[1][2] The reaction involves protonation of one of the ether oxygens in the THP group, followed by cleavage to form a resonance-stabilized carbocation and the free hydroxyl group of the PEG6 linker.[1] The carbocation is then quenched by a nucleophile, typically water from the reaction medium.
Q2: What is the ideal pH range for this compound deprotection?
A2: There is no single "ideal" pH for all this compound deprotection reactions, as the optimal pH depends on the overall stability of the conjugated molecule. Generally, the deprotection is carried out in acidic conditions. Mildly acidic conditions are often sufficient and are preferable to prevent the degradation of other sensitive parts of the molecule. The process often involves screening a range of acidic pH values (e.g., pH 3-5) to find the best balance between deprotection efficiency and the stability of the conjugate.
Q3: How does the stability of the PEG linker influence the choice of deprotection pH?
A3: The polyethylene glycol (PEG) backbone itself is generally stable across a wide pH range.[4] However, the linkages within the PEG derivative or connecting it to the target molecule can be pH-sensitive.[4] For instance, if the PEG linker contains ester bonds, they are susceptible to hydrolysis under both acidic and basic conditions.[4][8] Therefore, if your this compound linker is part of a larger construct with ester functionalities, you should avoid strongly acidic conditions to prevent unintended cleavage of the linker.[4]
Q4: Can I use any acid for the deprotection? What are the common choices?
A4: A variety of acidic catalysts can be used for THP deprotection.[9] Common choices include:
-
p-Toluenesulfonic acid (p-TsOH): A strong organic acid that is very effective but may be too harsh for sensitive substrates.[1][9]
-
Pyridinium p-toluenesulfonate (PPTS): A milder acidic catalyst, often used when other acid-sensitive groups are present.[1][7]
-
Acetic acid: Often used in a solvent mixture with THF and water, providing mild acidic conditions.[1]
-
Trifluoroacetic acid (TFA): A strong acid, typically used in low concentrations in an organic solvent like dichloromethane (DCM).[10][11]
-
Solid-supported acids: Catalysts like Zeolite H-beta can also be used and have the advantage of being easily filtered out after the reaction.[6][9]
The choice of acid should be tailored to the specific requirements of your molecule.[9]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the product. The deprotected product is typically more polar than the THP-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the conversion of the starting material to the product and can help identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic signals of the THP group and the appearance of the signals for the deprotected alcohol.
Experimental Protocols
General Protocol for pH Optimization of this compound Deprotection
This protocol outlines a general procedure for screening different pH conditions to find the optimal deprotection of a this compound conjugated molecule.
Materials:
-
This compound conjugated molecule
-
A series of aqueous buffer solutions with different pH values (e.g., pH 3, 4, 5, 6)
-
An organic co-solvent miscible with water (e.g., tetrahydrofuran (THF) or acetonitrile)
-
Analytical instruments for monitoring the reaction (TLC, LC-MS)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation: Dissolve a small amount of the this compound conjugated molecule in the chosen organic co-solvent.
-
Reaction Setup: Aliquot the solution into several reaction vessels. To each vessel, add an equal volume of one of the prepared aqueous buffer solutions to initiate the deprotection reaction at different pH values.
-
Reaction Monitoring: Stir the reactions at room temperature. At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.
-
Sample Analysis: Quench the aliquots with a small amount of saturated sodium bicarbonate solution and extract with an organic solvent. Analyze the organic extracts by TLC or LC-MS to determine the percentage of deprotection and to check for any degradation products.
-
Data Evaluation: Compare the results from the different pH conditions and time points to determine the optimal pH and reaction time that gives the highest yield of the deprotected product with minimal degradation.
-
Scale-up: Once the optimal conditions are identified, the reaction can be scaled up to the desired quantity.
Data Presentation
Illustrative Data: Effect of pH on this compound Deprotection Efficiency and Linker Stability
The following table provides an example of the type of data you might generate from a pH optimization study. The values are for illustrative purposes only.
| pH | Reaction Time (hours) | Deprotection Efficiency (%) | Linker/Molecule Integrity (%) | Observations |
| 3.0 | 2 | 95 | 80 | Fast deprotection, but significant degradation observed. |
| 4.0 | 4 | 90 | 95 | Good deprotection rate with minimal degradation. |
| 5.0 | 8 | 85 | >99 | Slower deprotection, but excellent stability. |
| 6.0 | 24 | <10 | >99 | Very slow to no reaction. |
Comparison of Common Acidic Catalysts for THP Deprotection
| Catalyst | Typical Conditions | Reaction Time | Yield (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 2-Propanol, 0 °C to rt | 17 h | Quantitative | Effective but potentially harsh for sensitive molecules.[9] |
| Ferric Perchlorate (Fe(ClO₄)₃) | Methanol, rt | 15 min | 98 | Very fast and high yielding under mild conditions.[9] |
| Zeolite H-beta | - | Short | High | Heterogeneous catalyst, easy to remove by filtration.[6][9] |
| Acetic Acid:THF:H₂O | 3:1:1 mixture, rt | Varies | Good to high | Common and mild conditions for deprotection.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol, 55 °C | Varies | Good to high | Milder alternative to p-TsOH, suitable for acid-sensitive substrates.[1] |
Visualizations
Caption: Workflow for pH optimization of this compound deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. THP Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation with Thp-peg6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation using Thp-peg6 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a complex issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact protein stability. Deviating from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents or the presence of diol impurities in monofunctional PEG reagents can link multiple protein molecules together, causing aggregation.[1]
-
PEG-Protein Interactions: Although generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that promote aggregation.[1][2] The length and structure of the PEG chain can also play a role.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent or other coupling agents can lead to unwanted side reactions and protein aggregation.[1]
Q2: How does the choice of PEG reagent, specifically this compound, influence aggregation?
The choice of PEG reagent is critical. While this compound itself is a monofunctional linker designed to attach a single PEG chain, the overall PEGylation process involving it can influence aggregation:
-
Monofunctionality: Using a monofunctional PEG linker like this compound is generally recommended to avoid the intermolecular cross-linking that can occur with bifunctional linkers.[1]
-
Deprotection Step: this compound contains a tetrahydropyranyl (THP) protecting group that is acid-labile and requires a deprotection step before conjugation. This additional step in the workflow introduces a point where changes in pH could potentially affect protein stability and should be carefully optimized.
-
Site-Specific PEGylation: When possible, using PEG reagents that target specific, less disruptive sites on a protein, such as a free cysteine, can result in a more uniform product with a reduced risk of aggregation.[1]
Q3: What role does the reaction buffer composition play in preventing aggregation?
The reaction buffer is crucial for maintaining protein stability.[3] Key considerations include:
-
pH: The pH should be optimized to maintain the protein's native conformation and solubility while allowing for efficient PEGylation. For amine-reactive PEGylation, a pH range of 7.0 and above increases the reactivity of lysine residues, but extensive modification can sometimes compromise stability.[4]
-
Buffer Species: Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive chemistries, as they will compete with the protein. Buffers like HEPES or phosphate are often preferred.[1]
-
Ionic Strength: The salt concentration of the buffer can influence protein solubility and should be optimized.[1]
Q4: Can stabilizing excipients be used during the PEGylation reaction?
Yes, adding stabilizing excipients to the reaction buffer can be a very effective strategy to prevent aggregation.[5] These additives work through various mechanisms to enhance protein stability.[5]
Troubleshooting Guide
Problem 1: Immediate precipitation or turbidity is observed upon adding the PEG reagent.
-
Possible Cause: Suboptimal reaction conditions are severely compromising protein stability.
-
Solution:
-
Lower Protein Concentration: Reduce the protein concentration to decrease the probability of intermolecular interactions.[4]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and aggregation kinetics.[4][5]
-
Stepwise PEG Addition: Add the activated PEG reagent to the protein solution in smaller portions over time, rather than all at once. This maintains a lower instantaneous concentration of the PEG reagent, allowing for a more controlled reaction.[5]
-
Screen Reaction Conditions: Conduct small-scale screening experiments to systematically optimize pH, buffer, and other reaction parameters.[6]
-
Problem 2: Size Exclusion Chromatography (SEC) analysis reveals high molecular weight (HMW) species, indicating soluble aggregates.
-
Possible Cause: Intermolecular cross-linking or suboptimal reaction conditions are leading to the formation of soluble aggregates.
-
Solution:
-
Verify PEG Reagent Quality: Ensure you are using a high-purity, monofunctional PEG reagent. Impurities such as PEG diol in monofunctional reagents can cause cross-linking.[2]
-
Optimize PEG:Protein Molar Ratio: A high molar excess of PEG can sometimes lead to multi-PEGylation, which may increase the propensity for aggregation.[4][5] Screen a range of molar ratios to find the optimal balance between PEGylation efficiency and minimal aggregation.[2]
-
Incorporate Stabilizing Excipients: Add stabilizing agents to the reaction buffer.
-
Data Presentation: Stabilizing Excipients
The following table summarizes common stabilizing excipients and their recommended starting concentrations for preventing protein aggregation during PEGylation.
| Excipient Class | Examples | Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[3][4] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[4] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[4] |
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Reaction Parameters
Objective: To systematically identify the optimal reaction conditions (protein concentration, PEG:protein molar ratio, pH, and temperature) that minimize protein aggregation.
Materials:
-
Protein stock solution
-
Activated this compound reagent stock solution
-
A series of reaction buffers with varying pH values (e.g., phosphate buffers at pH 6.0, 7.0, 8.0)
-
Multi-well plate or microcentrifuge tubes
-
Quenching solution (e.g., Tris buffer or hydroxylamine)[3]
-
Instrumentation for aggregation analysis (e.g., SEC system, DLS instrument)
Procedure:
-
Reaction Setup: In a multi-well plate or microcentrifuge tubes, set up a matrix of reaction conditions, varying one parameter at a time. For example:
-
Rows A-B: Vary protein concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) at a constant PEG:protein ratio, pH, and temperature.
-
Rows C-D: Vary the PEG:protein molar ratio (e.g., 1:1, 5:1, 10:1, 20:1) at the optimal protein concentration and constant pH and temperature.[6]
-
Rows E-F: Vary the pH (e.g., 6.0, 7.0, 7.4, 8.0) at the optimal protein concentration and molar ratio, and constant temperature.[6]
-
Rows G-H: Vary the temperature (e.g., 4°C, 25°C) using the optimal conditions identified in the previous steps.[6]
-
-
Reaction Initiation: Add the appropriate volumes of protein solution and reaction buffer to each well/tube. Add the activated this compound reagent to initiate the reaction.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[6]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze a sample from each reaction for the degree of aggregation using SEC and/or DLS.[6]
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.
Materials:
-
SEC system with a suitable column for the size range of the protein and its potential aggregates.
-
Mobile phase (e.g., phosphate-buffered saline).[3]
-
PEGylated protein sample.
-
Non-PEGylated protein control.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[5]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[5]
-
Injection: Inject a known concentration of the filtered sample onto the SEC column.[3]
-
Data Acquisition: Monitor the elution profile using UV absorbance at an appropriate wavelength (e.g., 280 nm for proteins).[3][5]
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric PEGylated protein and any HMW aggregates. Aggregates will elute before the monomer.[3]
-
Integrate the peak areas to determine the percentage of monomer and aggregates.[3]
-
Run the non-PEGylated protein control under the same conditions for comparison.[3]
-
Visualizations
Caption: Workflow for protein PEGylation with this compound, highlighting the reaction steps and potential for aggregation.
Caption: A troubleshooting decision tree for addressing protein aggregation during PEGylation.
References
Technical Support Center: Characterization of Thp-peg6 Conjugates by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of Tetrahydropyranyl (Thp)-peg6 conjugates by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of Thp-peg6 conjugates.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Low Sample Concentration: The concentration of the this compound conjugate is below the limit of detection of the instrument.[1] 2. Poor Ionization Efficiency: The chosen ionization method (e.g., ESI, MALDI) is not optimal for the this compound conjugate.[1] 3. Ion Suppression: The presence of salts, detergents, or other contaminants in the sample is interfering with the ionization of the target analyte. 4. Instrument Not Properly Tuned or Calibrated: The mass spectrometer is not operating at its optimal performance.[1] | 1. Concentrate the Sample: Use appropriate methods like vacuum centrifugation to increase the concentration. 2. Optimize Ionization Source: Adjust source parameters (e.g., spray voltage, gas flow, temperature). Consider trying a different ionization technique if available (e.g., APCI). 3. Sample Clean-up: Desalt the sample using C18 spin columns or a similar method. Ensure all buffers are volatile (e.g., ammonium acetate, ammonium formate).[2] 4. Instrument Maintenance: Perform regular tuning and mass calibration of the instrument according to the manufacturer's guidelines.[1] |
| Complex or Uninterpretable Mass Spectrum | 1. Polydispersity of PEG: The peg6 portion of the conjugate may not be a single, discrete length, leading to a distribution of masses.[3] 2. Multiple Adducts: The analyte is forming adducts with various ions present in the mobile phase (e.g., Na+, K+). 3. In-source Fragmentation: The this compound conjugate is fragmenting in the ionization source. | 1. High-Resolution Mass Spectrometry: Use a high-resolution instrument (e.g., Orbitrap, Q-TOF) to resolve the different PEG chain lengths. 2. Optimize Mobile Phase: Use high-purity solvents and consider adding a small amount of a volatile acid (e.g., formic acid) to promote protonation. If sodium or potassium adducts are problematic, ensure glassware is thoroughly cleaned and use high-purity salts if a buffer is necessary. 3. Softer Ionization Conditions: Reduce the energy in the ion source (e.g., lower capillary voltage or temperature) to minimize in-source fragmentation. |
| Absence of Expected Molecular Ion | 1. Complete In-source Fragmentation: The molecule is entirely fragmenting upon ionization. 2. Incorrect Mass Calculation: The expected mass of the molecular ion has been miscalculated. | 1. Use Softer Ionization Techniques: If available, try a softer ionization method like Chemical Ionization (CI) or Atmospheric Pressure Photoionization (APPI). For ESI, use gentler source conditions. 2. Verify Molecular Formula and Mass: Double-check the elemental composition and recalculate the monoisotopic mass of the this compound conjugate. |
| Presence of a Dominant Peak at m/z 85 | 1. Fragmentation of the Thp Group: The peak at m/z 85 is a characteristic fragment of the tetrahydropyranyl (THP) group, corresponding to the tetrahydropyranyl cation.[4][5][6] | 1. Confirmation of Thp Group: This can be a useful diagnostic peak confirming the presence of the Thp protecting group. 2. Tandem MS (MS/MS): To confirm this, perform an MS/MS experiment on the parent ion. You should observe the m/z 85 fragment. |
| Series of Peaks Separated by 44 Da | 1. PEG Backbone Fragmentation: This pattern is characteristic of the neutral loss of ethylene glycol units from the PEG chain. 2. PEG Contamination: The sample or system is contaminated with polyethylene glycol from an external source (e.g., detergents, plasticware). | 1. Confirmation of PEG Structure: This pattern helps to confirm the PEG portion of the conjugate. 2. System Cleaning and Blank Analysis: Run a blank to check for system contamination. If contamination is present, clean the ion source and transfer optics. Use PEG-free labware and high-purity reagents.[7] |
Frequently Asked Questions (FAQs)
1. What are the most common challenges in the mass spectrometric analysis of this compound conjugates?
The primary challenges stem from the inherent properties of the PEG moiety and the potential for in-source decay. These include:
-
Heterogeneity: Even with a specified "peg6," there can be a distribution of PEG chain lengths, leading to a complex mass spectrum with multiple peaks.[3]
-
Multiple Charge States and Adducts: In electrospray ionization (ESI), PEGylated compounds can form multiple charged species and adducts with cations like sodium and potassium, further complicating the spectrum.
-
In-source Fragmentation: The lability of the Thp protecting group and the PEG chain can lead to fragmentation within the ion source, potentially obscuring the molecular ion.
-
Contamination: PEG is a common laboratory contaminant, and its presence can interfere with the analysis of the actual conjugate.[7]
2. Which ionization technique is best for this compound conjugates, ESI or MALDI?
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, with the choice depending on the specific goals of the analysis and the available instrumentation.
-
ESI-MS is generally preferred for its ease of coupling with liquid chromatography (LC), which allows for the separation of the this compound conjugate from impurities and reaction byproducts before mass analysis. It is also a "softer" ionization technique, which can help in preserving the intact molecular ion.
-
MALDI-TOF-MS is a rapid and sensitive technique, particularly useful for determining the molecular weight distribution of the PEG chain.[6][8] It often produces singly charged ions, which can simplify the spectrum.
3. How can I simplify a complex ESI mass spectrum of a this compound conjugate?
To simplify a complex spectrum, consider the following:
-
Use of a Charge-Stripping Agent: Post-column addition of a volatile amine, such as triethylamine (TEA), can help to reduce the number of charge states and simplify the spectrum.[3]
-
High-Resolution Mass Spectrometry: Instruments like Orbitrap or Q-TOF mass spectrometers can resolve overlapping isotopic patterns from different charge states and adducts.
-
Specialized Deconvolution Software: Utilize software designed to deconvolute complex spectra to determine the neutral mass of the species present.
-
Chromatographic Separation: Coupling your mass spectrometer with an HPLC system will separate different components of your sample, leading to simpler spectra for each component.
4. What are the characteristic fragmentation patterns I should look for in the MS/MS spectrum of a this compound conjugate?
In a tandem mass spectrometry (MS/MS) experiment, you should look for the following characteristic fragments:
-
A prominent ion at m/z 85: This corresponds to the tetrahydropyranyl cation and is a strong indicator of the Thp group.[4][5][6]
-
Neutral losses of 44.03 Da: This represents the loss of ethylene glycol units from the peg6 chain.
-
Ions corresponding to the PEG backbone: A series of ions separated by 44 Da, such as m/z 89, 133, 177, etc., which are fragments of the PEG chain.
5. How do I prepare my this compound conjugate sample for mass spectrometry?
Proper sample preparation is critical for successful analysis. Follow these guidelines:
-
Use High-Purity Solvents: HPLC or LC-MS grade solvents are recommended to minimize contaminants.
-
Avoid Non-Volatile Buffers and Salts: If your sample is in a buffer containing non-volatile salts (e.g., phosphate, Tris), you must perform a buffer exchange or desalting step. Use of volatile buffers like ammonium acetate or ammonium formate is preferred.[2]
-
Minimize PEG Contamination: Use new, PEG-free plasticware (e.g., Eppendorf tubes) and avoid using detergents that contain PEG.
-
Optimize Sample Concentration: The ideal concentration will depend on your instrument's sensitivity, but a typical starting point is in the low micromolar to high nanomolar range.
Quantitative Data Presentation
The following tables provide examples of quantitative data that could be obtained from LC-MS/MS analysis of a this compound conjugate.
Table 1: LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ion (m/z) | 85.06 (Thp fragment) |
| Collision Energy | Optimized for the specific instrument |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,432 |
| 50 | 798,543 |
| 100 | 1,601,234 |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Dissolve the Sample: Accurately weigh a small amount of the this compound conjugate and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to create a series of calibration standards.
-
Sample Desalting (if necessary): If the sample contains non-volatile salts, use a C18 desalting spin column according to the manufacturer's protocol.
-
Final Dilution: Dilute the sample and calibration standards to the final desired concentrations for injection into the LC-MS system.
-
Transfer to Autosampler Vials: Transfer the final solutions to appropriate autosampler vials.
Protocol 2: MALDI-TOF MS Analysis
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.
-
Cationizing Agent (Optional but Recommended): To promote the formation of single adducts and improve signal, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.
-
Sample-Matrix Mixture: Mix the this compound conjugate sample solution with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline spot.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in positive ion mode. Optimize the laser power to achieve good signal without causing excessive fragmentation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyran [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Thp-PEG6 Labeled Proteins
Welcome to the technical support center for the purification of Thp-PEG6 labeled proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is a this compound labeled protein? A1: A this compound labeled protein is a protein that has been covalently modified with a linker containing two key components:
-
PEG6: A short, monodisperse polyethylene glycol (PEG) chain with six ethylene glycol units. This hydrophilic spacer can improve the solubility and stability of the protein conjugate.[1][2]
-
Thp (Tetrahydropyranyl): A protecting group, typically for an alcohol, thiol, or amine functional group.[3][4] The Thp group is acid-labile and is often used to mask a reactive group during synthesis or conjugation, which can be removed in a later step under mild acidic conditions.[5][6]
Q2: Why is PEGylation used for proteins? A2: PEGylation is a widely used bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Key benefits include improved solubility, increased stability against enzymatic degradation, a longer circulation half-life in the bloodstream, and reduced immunogenicity.[7][8]
Q3: What are the main challenges in purifying PEGylated proteins? A3: The primary challenges stem from the heterogeneity of the reaction mixture. This can include a mix of unreacted protein, excess PEGylation reagent, and proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[9][10] This heterogeneity can make it difficult to isolate a pure, homogeneous product.[11]
Q4: How does the Thp protecting group affect the purification strategy? A4: The Thp group adds a step to the overall workflow. A typical strategy involves:
-
Initial purification of the this compound-protein conjugate to remove excess labeling reagents.
-
A deprotection step to cleave the Thp group, usually with mild acid treatment.[3]
-
A final purification step to separate the deprotected, PEGylated protein from byproducts of the cleavage reaction and any remaining Thp-protected protein.
Q5: Which analytical techniques are recommended to monitor the purification process? A5: A combination of methods is often required. SDS-PAGE is useful for a quick assessment, where PEGylated proteins typically appear as a broad band or smear at a higher apparent molecular weight.[10] For more detailed analysis and separation, chromatographic techniques like Size Exclusion (SEC), Ion Exchange (IEX), and Reversed-Phase (RP-HPLC) are used.[12][] Mass Spectrometry (MS) is essential for confirming the final molecular weight and assessing the degree of PEGylation.[14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound labeled proteins.
Issue 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The reactivity of amine or thiol groups is pH-dependent. For amine labeling (e.g., with NHS esters), ensure the pH is between 7.2 and 8.5.[1][9] For thiol labeling, a pH of 6.5-7.5 is typically optimal. Perform small-scale reactions across a pH range to find the ideal condition. |
| Incorrect Molar Ratio | An insufficient molar excess of the this compound reagent will lead to low yields.[9] Titrate the reagent-to-protein molar ratio (e.g., from 10-fold to 50-fold excess) in small-scale experiments to find the optimal balance between labeling efficiency and the generation of multi-PEGylated species.[1] |
| Inactive Labeling Reagent | Reagents like NHS esters are sensitive to hydrolysis.[9] Ensure the reagent is stored under dry conditions. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[9] |
| Inaccessible Target Residues | The target amino acids (e.g., lysines or cysteines) may be buried within the protein's structure. Consider performing the labeling reaction under partial denaturing conditions, if compatible with your protein's stability and function. |
Issue 2: Protein Aggregation During or After Labeling
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular crosslinking and aggregation.[9] Try reducing the protein concentration during the labeling reaction. |
| Suboptimal Buffer Conditions | The buffer composition can significantly affect protein stability. Screen different buffers, pH ranges, and consider adding stabilizing excipients like glycerol, arginine, or non-ionic detergents.[9][16] |
| Over-labeling | Excessive PEGylation can alter the protein's surface properties, leading to aggregation. Reduce the molar excess of the PEG reagent or shorten the reaction time.[9] |
Issue 3: Poor Resolution in Chromatographic Purification
| Chromatography Mode | Possible Cause | Troubleshooting Steps |
| Size Exclusion (SEC) | Insufficient size difference between species (e.g., mono- vs. di-PEGylated protein). | SEC is most effective for removing unreacted (low MW) PEG reagent.[] For separating different PEGylated species, use a longer column or a resin with a different pore size. However, SEC may not resolve species with only one PEG chain difference.[11] |
| Ion Exchange (IEX) | Charge Shielding by PEG. The PEG chains can mask the surface charges of the protein, reducing its interaction with the IEX resin.[11][] | This effect can be exploited to separate species. Unlabeled protein will bind more strongly than mono-PEGylated, which binds more strongly than di-PEGylated, etc. Optimize the salt gradient (make it shallower) to improve resolution. |
| Reversed-Phase (RP-HPLC) | Poor peak shape or recovery. PEGylated proteins can have complex interactions with the stationary phase. | Optimize the mobile phase and gradient. Using a C4 stationary phase and elevated column temperatures (e.g., 60-80°C) can sometimes improve peak shape and recovery.[12] |
Issue 4: Incomplete Thp Group Cleavage
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Concentration or Time | The cleavage of the Thp group is acid-catalyzed.[3] If cleavage is incomplete, try slightly increasing the concentration of the acid (e.g., trifluoroacetic acid - TFA) or extending the incubation time. Monitor the reaction over time to avoid potential protein degradation. |
| Presence of Scavengers | Certain amino acids, like tryptophan, can be sensitive to side reactions during acid treatment. The inclusion of scavengers may be necessary, but could also affect cleavage efficiency.[3] |
| Steric Hindrance | The Thp group may be in a sterically hindered position on the protein conjugate. This may require harsher deprotection conditions, which should be balanced against the risk of protein damage. |
Experimental Protocols
Protocol 1: General Procedure for Amine Labeling with a this compound-NHS Ester
-
Protein Preparation: Exchange the buffer of your protein solution into an amine-free buffer, such as PBS (Phosphate-Buffered Saline) at pH 7.5 - 8.5. Adjust the protein concentration to 1-10 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound-NHS ester solution to the protein solution.[1] The final concentration of the organic solvent should ideally be below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[1]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[17]
-
Purification: Proceed immediately to purification (e.g., using SEC as described in Protocol 3) to remove unreacted PEG reagent and quenching buffer.
Protocol 2: General Procedure for Thp Group Deprotection
Caution: This procedure involves acid and should be performed in a fume hood with appropriate personal protective equipment. Conditions must be optimized for each specific protein to ensure cleavage without causing degradation.
-
Sample Preparation: The purified this compound labeled protein should be in a buffer free of salts that could interfere with the reaction. Lyophilization of the protein conjugate can be a useful starting point.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common starting point is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[3]
-
Deprotection Reaction: Add the cleavage cocktail to the lyophilized protein and incubate at room temperature for 1-2 hours.
-
TFA Removal: After incubation, remove the TFA by evaporation under a stream of nitrogen.
-
Protein Precipitation: Precipitate the protein by adding cold diethyl ether.
-
Resuspension and Purification: Centrifuge the mixture to pellet the protein, decant the ether, and resuspend the deprotected protein in a suitable buffer for final purification (e.g., using RP-HPLC or SEC).
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein. Equilibrate the column with a suitable buffer (e.g., PBS) at a flow rate recommended by the manufacturer.
-
Sample Loading: Load the quenched reaction mixture or the post-deprotection sample onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unlabeled protein and low molecular weight contaminants.[]
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or Mass Spectrometry to identify the fractions containing the pure, desired product.
Visualizations
Caption: Workflow for labeling, deprotection, and purification.
Caption: Troubleshooting decision tree for low product yield.
Caption: Principle of Size Exclusion Chromatography (SEC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Thp-peg6 Conjugates
Welcome to the technical support center for Thp-peg6 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges, particularly those related to solubility, encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound conjugate experiments in a question-and-answer format.
Question 1: My this compound conjugate, which is a lyophilized powder, is not dissolving in my standard aqueous buffer (e.g., PBS). What are the recommended steps to achieve dissolution?
Answer:
Difficulty in dissolving PEGylated compounds, even those with short PEG chains like PEG6, is a common issue, often related to the properties of the conjugated molecule, the solvent conditions, or the dissolution technique itself. Follow this systematic approach:
-
Verify Solvent Choice: While PEG enhances water solubility, a highly hydrophobic conjugate may not dissolve directly in aqueous buffers.[1][2] Consider starting with a small amount of a water-miscible organic solvent.
-
Optimize pH: The pH of the buffer is critical.[3] Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your conjugate to avoid minimal solubility.[4] Also, be aware that the Tetrahydropyranyl (THP) protecting group is labile under acidic conditions and can be cleaved, altering the molecule's properties.[5][6][7] For Thp-protected molecules, it is crucial to maintain neutral to slightly basic conditions (pH 7-9) unless cleavage is intended.[3]
-
Use Mechanical Assistance: Gentle vortexing or sonication in a water bath can help break up aggregates and promote dissolution.[8]
-
Introduce a Co-solvent: If the conjugate remains insoluble, dissolving it first in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol is a standard technique.[3][8] The organic solvent stock can then be added dropwise to the aqueous buffer with gentle mixing. The final concentration of the organic solvent should ideally be kept low (e.g., under 10%) to avoid affecting protein structure or cell-based assays.[3]
-
Adjust Temperature: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility. However, be cautious, as some PEG conjugates exhibit lower solubility at higher temperatures.[9] For lipid conjugates, warming may be necessary to ensure the lipid portion is melted.[9]
Below is a workflow diagram to guide you through the troubleshooting process.
Question 2: My conjugate solution appears cloudy or forms a precipitate immediately after adding it to the buffer. What is the cause?
Answer:
Cloudiness or precipitation suggests either the formation of insoluble aggregates or that the compound has exceeded its solubility limit under the current conditions.
-
Aggregation: High concentrations of the conjugate can lead to aggregation.[3][10] This can be exacerbated if the buffer conditions (pH, ionic strength) are suboptimal.[10] Try lowering the initial concentration of your conjugate.
-
Incomplete Dissolution: The initial organic stock solution may not have been fully dissolved, or it may have been added too quickly to the aqueous buffer, causing the compound to crash out. Ensure the stock is a clear solution and add it slowly while vortexing the buffer.
-
Hydrophobic Interactions: Even with PEGylation, the hydrophobic nature of the parent molecule can dominate, leading to poor aqueous solubility.[4] Using a co-solvent is the recommended solution here.
Question 3: The conjugate dissolved perfectly at first, but after some time (e.g., overnight at 4°C), it precipitated. Why did this happen?
Answer:
This indicates a stability issue with the solution, not just initial solubility.
-
Metastable Solution: You may have created a supersaturated, metastable solution that was temporarily clear but not stable long-term. The compound eventually crashed out as it equilibrated. The solution is to work with lower concentrations.
-
Temperature Effects: Some PEGylated compounds are less soluble at lower temperatures. If you dissolved the compound at room temperature and then stored it at 4°C, it may have precipitated.[9] Check the temperature-solubility profile of your conjugate if possible.
-
THP Group Instability: If the buffer was inadvertently acidic (pH < 6), the THP protecting group could be slowly cleaving.[5][6] The resulting molecule (without the THP group) may have different solubility characteristics and could be less soluble in your buffer. Always use fresh, pH-verified buffers.
Question 4: Could the THP (Tetrahydropyranyl) protecting group itself be the source of my solubility problems?
Answer:
This is unlikely. The THP group is generally introduced to increase the solubility of molecules, particularly in organic solvents, by masking polar hydroxyl groups.[5][11][12] It also generally confers good solubility in the overall protected molecule.[6] The problem is more likely to stem from the hydrophobicity of the parent molecule that the this compound is conjugated to. However, the stability of the THP group is a critical factor. Its cleavage under acidic conditions will change the molecule's chemical properties, which could lead to precipitation.[7]
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and why is PEG6 used?
A1: A this compound conjugate is a molecule where a compound of interest is linked to a short polyethylene glycol chain composed of six ethylene glycol units (PEG6). The "Thp" refers to a Tetrahydropyranyl group, which is often used as a protecting group for alcohol functionalities within the molecule.[7][11] PEGylation, even with short chains, is a widely used strategy to increase the water solubility and stability of hydrophobic molecules and can reduce immunogenicity.[1][2]
Q2: What are the best starting solvents for dissolving this compound conjugates?
A2: The choice of solvent depends on the properties of the molecule conjugated to the PEG. A general strategy is to start with the intended aqueous buffer. If that fails, using a water-miscible organic solvent is the next step. The table below summarizes common choices.
| Solvent | Use Case | Considerations |
| Aqueous Buffers (PBS, Tris) | Ideal for final formulation; for conjugates with sufficient hydrophilicity. | pH must be controlled to avoid THP cleavage (maintain pH 7-9).[3] May not work for highly hydrophobic conjugates. |
| DMSO / DMF | Excellent for creating concentrated stock solutions of hydrophobic compounds before aqueous dilution.[3] | Use anhydrous grade. Final concentration in assays should be kept low (<1-10%) to avoid toxicity or denaturation.[3] |
| Ethanol / Methanol | Good for moderately hydrophobic compounds; can be easier to remove by evaporation than DMSO/DMF. | May not be as effective as DMSO for highly insoluble compounds. |
| Dichloromethane (DCM) | Used for dissolving PEG in organic synthesis and purification steps.[13] | Not miscible with water; used for purification (e.g., precipitation) rather than aqueous formulation. |
Q3: How does pH affect the solubility and stability of my this compound conjugate?
A3: pH has two major effects:
-
Solubility: Like proteins, conjugates often have an isoelectric point (pI) where they are least soluble. Adjusting the buffer pH to be at least one unit away from the pI can significantly improve solubility.[4]
-
Stability: The THP group is an acetal and is unstable in acidic conditions (pH < 6), where it will be cleaved to reveal the original alcohol.[6][7] This changes the molecule's structure and properties. Therefore, to maintain the conjugate's integrity, buffers should be kept in the neutral to slightly basic range (pH 7.0-9.0).[3]
Q4: I dissolved my PEG reagent powder in water and the pH was very low (~3). Is this normal?
A4: Yes, this can be normal, though it is a critical point to be aware of. Some commercial PEG preparations can contain acidic impurities from the manufacturing process, leading to a low pH upon dissolution.[14] It is crucial to buffer the solution and adjust the pH to the desired range after dissolving the PEG, otherwise you risk cleaving acid-sensitive groups like THP on your conjugate.[14]
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic this compound Conjugate
This protocol provides a step-by-step method for dissolving a lyophilized this compound conjugate that is poorly soluble in aqueous solutions.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of lyophilized conjugate to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).[3]
-
Vortex vigorously for 30 seconds to 1 minute to dissolve the conjugate completely.[8] Visually inspect the solution to ensure it is clear and free of particulates. If needed, brief sonication in a water bath can be applied.[8]
-
-
Prepare Final Aqueous Solution:
-
Aliquot the desired volume of the target aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. Adding the stock slowly to a vortexing solution is critical to prevent the conjugate from precipitating.
-
Ensure the final concentration of DMSO is compatible with your downstream application (typically ≤1% for cell-based assays).
-
-
Final Check:
-
After adding the stock, continue to vortex for another 15-30 seconds.
-
Visually inspect the final solution. It should be clear and particle-free. If the solution is cloudy, the solubility limit in that buffer has likely been exceeded, and a more dilute solution should be prepared.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Thp-peg6 Modified Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development and handling of Tetrahydropyranyl (Thp)-peg6 modified compounds. Our goal is to equip you with the knowledge and tools to improve the stability of your molecules and ensure the integrity of your experimental results.
Introduction to Thp-peg6 Stability
This compound modified compounds combine the benefits of PEGylation, such as improved solubility and extended circulation half-life, with a Thp (tetrahydropyranyl) protecting group.[1] The Thp group is an acetal that is generally stable under neutral to basic conditions but is labile to acid-catalyzed hydrolysis.[2][3][4] This inherent acid sensitivity is a primary consideration for the stability of this compound modified compounds, influencing formulation, storage, and handling.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solutions |
| Loss of Compound Integrity/Appearance of Degradation Products | Acid-Catalyzed Hydrolysis of the Thp Ether: The Thp group is susceptible to cleavage under acidic conditions, which can be encountered in certain buffers, formulations, or during analytical procedures.[2][3] | pH Control: Maintain the pH of all solutions and formulations in the neutral to slightly basic range (pH 7.0-8.0). Utilize robust buffering systems to prevent pH shifts.[5] Formulation Optimization: For oral dosage forms, consider enteric coatings to protect the compound from the acidic environment of the stomach.[2][6] For liquid formulations, conduct pH-stability profiling to identify the optimal pH for maximum stability. |
| Oxidation of the PEG Chain or Active Moiety: The polyether backbone of PEG can be susceptible to oxidation, especially in the presence of metal ions or light. | Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or methionine into the formulation to mitigate oxidative degradation.[5] Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon). Light Protection: Protect the compound from light by using amber vials or other light-blocking containers.[7] | |
| Variability in Experimental Results | Inconsistent Storage and Handling: Fluctuations in temperature and repeated freeze-thaw cycles can lead to physical instability and degradation. | Controlled Storage: Store the compound at the recommended temperature, typically -20°C or below for long-term storage, and protect from moisture.[8] Aliquotting: Aliquot the compound upon receipt to minimize the number of freeze-thaw cycles. |
| Poor Bioavailability or Reduced Efficacy | Premature Cleavage of the this compound Moiety: If the Thp group is intended to be a temporary protecting group for targeted release, its premature cleavage in circulation can lead to off-target effects and reduced efficacy. | Linker Chemistry Evaluation: While the Thp group itself is acid-labile, the stability of the entire this compound linker can be influenced by adjacent chemical structures. A thorough understanding of the linker's cleavage kinetics is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound modified compounds?
A1: The most significant stability concern is the acid-catalyzed hydrolysis of the tetrahydropyranyl (Thp) ether linkage.[2][3] This is a chemical degradation pathway that results in the cleavage of the Thp group from the PEG chain. The reaction is highly dependent on pH, with significantly faster degradation rates observed under acidic conditions.
Q2: How can I prevent the acid-catalyzed hydrolysis of my this compound compound?
A2: To prevent hydrolysis, it is crucial to maintain a neutral to slightly alkaline pH environment (pH 7.0-8.0) for your compound at all times. This includes during storage, formulation, and experimental procedures. The use of appropriate buffer systems is highly recommended to ensure pH stability.[5]
Q3: What are the optimal storage conditions for a this compound modified compound?
A3: For long-term stability, solid this compound modified compounds should be stored at -20°C or colder, protected from moisture and light.[8] If the compound is in solution, it should be stored at the recommended temperature in a buffer system that maintains a stable neutral to alkaline pH. Aliquotting the solution to avoid multiple freeze-thaw cycles is also advisable.
Q4: Can I use a this compound modified compound for in vivo studies requiring oral administration?
A4: Due to the acidic environment of the stomach, direct oral administration of an unprotected this compound modified compound will likely lead to significant degradation. To overcome this, an enteric-coated formulation is recommended.[2][6] This will protect the compound from the stomach's acidity and allow for its release in the more neutral pH of the intestines.
Q5: How do I monitor the stability of my this compound compound?
A5: Stability-indicating analytical methods are essential for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC), particularly Size Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC), are powerful techniques for this purpose.[3][9] SEC-HPLC is well-suited for detecting aggregation and larger degradation products, while RP-HPLC can separate smaller molecules, including the cleaved Thp group and other small molecule degradants.
Data Presentation: pH-Dependent Stability
The stability of the Thp ether linkage is highly pH-dependent. While specific kinetic data for every this compound compound will vary, the following table provides illustrative data on the hydrolysis half-lives of structurally related acetals and ketals at different pH values to demonstrate this principle. As acetals, Thp ethers are expected to follow a similar trend of significantly increased stability at neutral pH compared to acidic pH.
Table 1: Illustrative Hydrolysis Half-lives of Acetal/Ketal Compounds at Various pH Values
| pH | Compound Type | Half-life (t½) | Stability Profile |
| 5.0 | Ketal | 32.3 hours | Unstable |
| 5.5 | Ketal | ~97 hours | Moderately Unstable |
| 6.0 | Ketal | ~291 hours | Moderately Stable |
| 7.4 | Ketal | No measurable hydrolysis over 7 days | Stable |
This data is for illustrative purposes to show the trend of pH-dependent hydrolysis of acetal/ketal structures and is not the exact data for a this compound compound.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the this compound modified compound.
Objective: To assess the stability of the this compound modified compound under various stress conditions.
Materials:
-
This compound modified compound
-
Buffers: pH 3.0, 5.0, 7.4, 9.0
-
Oxidizing agent: 0.1% Hydrogen Peroxide (H₂O₂)
-
High-intensity light source (as per ICH Q1B guidelines)[7]
-
Temperature-controlled incubators
-
Analytical instruments (e.g., SEC-HPLC, RP-HPLC)
Methodology:
-
Sample Preparation: Prepare solutions of the this compound compound at a known concentration in the different buffers.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate samples in pH 3.0, 5.0, 7.4, and 9.0 buffers at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1, 3, 7 days).[7]
-
Oxidation: Add H₂O₂ to a final concentration of 0.1% to a sample in a neutral buffer and incubate at room temperature for a set time (e.g., 24 hours).
-
Photostability: Expose a solid or solution sample to a controlled light source. A dark control should be run in parallel.[7]
-
Thermal Stress: Incubate a solid or solution sample at an elevated temperature (e.g., 60°C).
-
-
Time Points: Collect aliquots of the stressed samples at various time points.
-
Analysis: Analyze the samples using validated stability-indicating methods (e.g., SEC-HPLC, RP-HPLC) to quantify the remaining intact compound and identify any degradation products.
Size Exclusion Chromatography (SEC-HPLC) for Stability Analysis
SEC-HPLC is a valuable tool for monitoring the formation of aggregates and high molecular weight degradation products.[3]
Objective: To separate and quantify the this compound modified compound from potential aggregates.
Typical Protocol:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., Superdex 200 or similar).
-
Mobile Phase: A buffered aqueous solution, for example, 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2. The mobile phase composition may need to be optimized to prevent non-specific interactions.[3]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a relevant wavelength (e.g., 280 nm for protein conjugates).
-
Sample Preparation: Dilute the this compound compound in the mobile phase to an appropriate concentration.
-
Data Analysis: Integrate the peak areas to determine the percentage of the main peak (intact compound) and any high molecular weight species (aggregates).
Visualizations
Caption: Workflow for Stability Testing of this compound Modified Compounds.
Caption: Hypothetical Signaling Pathway for an Acid-Cleavable this compound Drug Conjugate.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THP-PEG6 Bioconjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during bioconjugation with THP-PEG6 linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
A this compound linker is a heterobifunctional crosslinker featuring a six-unit polyethylene glycol (PEG) chain. One terminus is protected by a tetrahydropyranyl (THP) group, masking a hydroxyl (-OH) group, while the other end can be functionalized with various reactive groups for conjugation. The THP group is an acid-labile protecting group, allowing for a two-step conjugation strategy. This linker is commonly used to connect biomolecules, such as proteins, peptides, or antibodies, to other molecules, including drugs or labels.
Q2: What is the purpose of the THP protecting group?
The THP group protects the hydroxyl functionality, preventing it from reacting prematurely during synthesis or other modification steps. This allows for selective reaction at another site on the PEG linker or the molecule it is attached to. The THP group can be removed under mild acidic conditions to expose the hydroxyl group for subsequent conjugation.[1][2]
Q3: What are the main challenges in using this compound for bioconjugation?
The primary challenges involve the two-step reaction process:
-
Deprotection of the THP group: Incomplete or inefficient removal of the THP group can lead to low yields of the final conjugate. Additionally, the acidic conditions required for deprotection might affect the stability of sensitive biomolecules.
-
Activation of the exposed hydroxyl group and subsequent conjugation: The hydroxyl group is not inherently reactive towards common functional groups on biomolecules (like amines). It requires activation to facilitate conjugation, and this activation step can have its own set of challenges, including side reactions and reagent instability.
Troubleshooting Guide
This section addresses specific problems that may arise during the this compound bioconjugation workflow, providing potential causes and solutions.
Problem 1: Low or no deprotection of the THP group.
Symptoms:
-
Analytical characterization (e.g., NMR, Mass Spectrometry) of the deprotected this compound linker shows a significant amount of the starting material (THP-protected linker).
-
Low yield of the final bioconjugate in the subsequent step.
| Potential Cause | How to Diagnose | Solution |
| Inefficient Acid Catalyst | Review the type and concentration of the acid catalyst used. | Use a more effective acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or acidic resins like Amberlyst-15.[3][4] Optimize the catalyst concentration; typically, a catalytic amount is sufficient. |
| Suboptimal Reaction Conditions | Check the reaction time, temperature, and solvent. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Ensure the use of an appropriate solvent; common solvents for THP deprotection include methanol, ethanol, or a mixture of THF/water/acetic acid.[4] |
| Presence of Basic Impurities | Test the pH of the reaction mixture. Basic impurities in the starting material or solvent can neutralize the acid catalyst. | Purify the starting materials and use anhydrous, high-purity solvents. |
Problem 2: Degradation of the target biomolecule during THP deprotection.
Symptoms:
-
Loss of biological activity of the protein, antibody, or peptide after the deprotection step.
-
Evidence of aggregation or precipitation of the biomolecule.
-
Mass spectrometry analysis shows fragmentation of the biomolecule.
| Potential Cause | How to Diagnose | Solution |
| Harsh Acidic Conditions | The pH of the deprotection reaction is too low for the stability of the biomolecule. | Use milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) is a less acidic alternative to p-TsOH.[2] Alternatively, use a solid acid catalyst like Amberlyst-15, which can be easily removed by filtration, minimizing exposure of the biomolecule to acid.[4] |
| Prolonged Exposure to Acid | The deprotection reaction was run for an extended period. | Optimize the reaction time by closely monitoring the deprotection progress with an appropriate analytical method. Quench the reaction with a mild base as soon as the deprotection is complete. |
Problem 3: Side reactions during THP deprotection.
Symptoms:
-
Formation of unexpected byproducts detected by chromatography or mass spectrometry.
-
If the target molecule contains an ester group, transesterification may be observed.
| Potential Cause | How to Diagnose | Solution |
| Use of Alcoholic Solvents with Ester-containing Molecules | NMR or MS analysis shows the formation of a new ester corresponding to the alcohol solvent used (e.g., methyl ester if methanol was the solvent). | Avoid using alcoholic solvents for the deprotection step if your molecule contains an ester group that is sensitive to transesterification.[4] A suitable alternative is a mixture of tetrahydrofuran (THF), water, and acetic acid.[4] |
| Creation of a New Stereocenter | The formation of the THP ether creates a new chiral center, leading to a mixture of diastereomers. This can complicate purification and analysis. | This is an inherent property of the THP group.[2] While not a side reaction in the deprotection step, it's a factor to be aware of during characterization. Chromatographic separation of the diastereomers may be challenging. |
Problem 4: Low yield in the final bioconjugation step.
Symptoms:
-
A significant amount of the deprotected and activated this compound linker remains unreacted.
-
Low Drug-to-Antibody Ratio (DAR) in the case of Antibody-Drug Conjugates (ADCs).
| Potential Cause | How to Diagnose | Solution |
| Inefficient Activation of the Hydroxyl Group | The hydroxyl group of the deprotected PEG linker was not efficiently activated before the conjugation reaction. | Use an appropriate activating agent such as 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) to convert the hydroxyl group into a more reactive intermediate.[5] Ensure anhydrous conditions during the activation step, as these reagents are moisture-sensitive.[5][6] |
| Hydrolysis of the Activated PEG Linker | The activated PEG linker (e.g., PEG-CDI or PEG-DSC) is susceptible to hydrolysis in aqueous buffers. | Perform the conjugation reaction promptly after activating the PEG linker. Optimize the pH of the conjugation buffer; a pH range of 7.2-8.5 is often recommended for the reaction of activated esters with amines.[2] |
| Presence of Competing Nucleophiles | The buffer used for the conjugation reaction contains primary amines (e.g., Tris or glycine). | Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer for the conjugation reaction.[2] If the biomolecule is in an incompatible buffer, perform a buffer exchange prior to conjugation. |
| Suboptimal Molar Ratio of Reactants | The molar ratio of the activated PEG linker to the biomolecule is not optimal. | Empirically determine the optimal molar excess of the activated PEG linker to achieve the desired degree of conjugation. |
Experimental Protocols
Protocol 1: Deprotection of this compound-Linker
This protocol describes the removal of the THP protecting group under mild acidic conditions.
Materials:
-
This compound-functionalized molecule
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (anhydrous) or a 3:1:1 mixture of THF:Acetic Acid:Water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the this compound-functionalized molecule in the chosen solvent (e.g., methanol).
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of PPTS).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected product by column chromatography if necessary.
Protocol 2: Activation of Hydroxyl-PEG6-Linker and Conjugation to a Protein
This protocol outlines the activation of the terminal hydroxyl group of the PEG linker using N,N'-disuccinimidyl carbonate (DSC) and subsequent conjugation to primary amines on a protein.
Materials:
-
Deprotected Hydroxyl-PEG6-Linker
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column for purification
Procedure:
-
Activation of the Hydroxyl-PEG6-Linker:
-
Dissolve the Hydroxyl-PEG6-Linker in the anhydrous solvent.
-
Add 1.2 equivalents of DSC and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
The activated PEG-succinimidyl carbonate can be purified by precipitation in cold diethyl ether and dried under vacuum.
-
-
Conjugation to the Protein:
-
Dissolve the activated PEG-succinimidyl carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the desired molar excess of the activated PEG solution to the protein solution in the conjugation buffer.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle stirring.
-
-
Quenching and Purification:
-
Add the quenching solution to a final concentration of 50 mM to react with any unreacted PEG-succinimidyl carbonate.
-
Incubate for 30 minutes at room temperature.
-
Purify the PEG-protein conjugate from unreacted PEG and byproducts using dialysis or a desalting column.
-
Visualizations
This compound Bioconjugation Workflow
Caption: Workflow of this compound bioconjugation.
Troubleshooting Decision Tree for Low Conjugate Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. spherotech.com [spherotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
Technical Support Center: Post-Reaction Purification of Thp-peg6 Modified Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the post-reaction removal of excess Thp-peg6 reagent and the purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal challenging?
This compound is a chemical linker that contains two key components: a tetrahydropyranyl (THP) protecting group and a six-unit polyethylene glycol (PEG) chain. The THP group is an acid-labile protective group for alcohols, while the hydrophilic PEG chain is often used to improve the solubility and pharmacokinetic properties of molecules.[1][2] The primary challenge in removing excess this compound reagent lies in the physicochemical properties imparted by the PEG chain. PEGylated compounds can be difficult to handle as they may be oils or waxy solids.[3] Furthermore, the reaction mixture is often a complex combination of the desired product, unreacted starting materials, and excess PEG reagent, which can complicate purification.[4]
Q2: What are the primary methods for removing unreacted this compound reagent?
Several methods can be employed to remove excess this compound reagent, with the choice depending on the properties of the target molecule and the scale of the reaction. The most common techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for achieving high purity.[5]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). This method is effective for removing smaller, unreacted PEG reagents from larger product molecules.[6]
-
Solid-Phase Extraction (SPE): A rapid method for sample cleanup that separates compounds based on their physical and chemical properties as they pass through a solid phase.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution.[7][8]
Q3: What considerations should be taken into account regarding the THP protecting group during purification?
The THP group is sensitive to acidic conditions and can be cleaved to reveal a hydroxyl group.[9] This property can be either an intentional step in a synthesis or an unintended side reaction during purification. It is crucial to consider the pH of all buffers and solvents used in the purification process to avoid premature deprotection. Common reagents used for the removal of a THP group include p-toluenesulfonic acid (p-TsOH) in methanol, pyridinium p-toluenesulfonate (PPTS), hydrochloric acid (HCl), and trifluoroacetic acid (TFA).[5][9]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of excess this compound reagent and the purification of the final product.
| Issue | Potential Cause(s) | Recommended Solutions |
| Product is an oil or waxy solid, making it difficult to handle. | The PEG chain can impart these physical properties to the final product. | Consider purification by chromatography (e.g., RP-HPLC) as this is a common and effective approach for oily PEGylated compounds.[5] Alternatively, precipitation of the product from a solution with a non-solvent might yield a solid. |
| Poor separation of product and excess this compound reagent by chromatography. | The physicochemical properties of the product and the excess reagent are too similar for the chosen chromatographic method. | For RP-HPLC: Optimize the gradient elution. A shallower gradient can improve the separation of compounds with similar hydrophobicities. Experiment with different C4 or C18 columns with wide pores (300 Å).[2] For SEC: This method may not be suitable if the product and the PEG reagent have similar molecular sizes. A general guideline is that the molecular weight of the product should be at least three to five times larger than the unreacted PEG linker for effective separation.[5] |
| Unintended removal of the THP protecting group during purification. | Exposure to acidic conditions in the mobile phase (e.g., TFA in RP-HPLC) or during workup. | If the THP group needs to be retained, use neutral or slightly basic purification conditions. If RP-HPLC with an acidic modifier is necessary, minimize the exposure time and consider using a less harsh acid or a lower concentration. For intentional removal, controlled treatment with an acid like TFA can be performed post-purification.[10] |
| Low recovery of the desired product after purification. | The PEGylated product may adsorb to the chromatography column or surfaces. The product may be partially soluble in the aqueous phase during liquid-liquid extraction. | For Chromatography: Add modifiers to the mobile phase, such as a small amount of a stronger solvent, to reduce non-specific binding. Ensure the sample is fully dissolved before injection.[2] For LLE: Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous phase. Adding salt to the aqueous phase ("salting out") can decrease the solubility of the organic product in the aqueous layer. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing excess this compound reagent. The efficiency and recovery rates are illustrative and can vary significantly depending on the specific properties of the target molecule.
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Typical Purity |
| RP-HPLC | Separation by hydrophobicity | High resolution and purity achievable.[5] | Can be time-consuming and may require method development. The use of acidic mobile phases can cleave the THP group. | >80% | >95% |
| SEC | Separation by molecular size | Good for removing small molecules from larger ones.[6] Generally mild conditions. | Poor resolution if the product and PEG reagent have similar sizes.[5] Can lead to sample dilution. | >90% | >90% |
| SPE | Adsorption chromatography | Fast and simple. Good for initial sample cleanup. | Lower resolution compared to HPLC. Limited sample capacity. | >70% | 80-95% |
| LLE | Differential solubility | Simple, inexpensive, and scalable. | Can be labor-intensive, and emulsion formation can be an issue.[5] May not provide high purity in a single step. | Variable | Variable |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Reversed-Phase HPLC (RP-HPLC)
Objective: To purify a small molecule conjugated with a this compound linker from excess unreacted PEG reagent and other impurities based on hydrophobicity.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5-10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.[11]
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter.[11]
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% Mobile Phase B over 30-60 minutes. The more hydrophobic PEGylated product will elute later than the more polar, unreacted this compound reagent.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Concentration: Analyze the collected fractions for purity (e.g., by analytical HPLC). Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caution: The use of TFA in the mobile phase may lead to the cleavage of the THP protecting group. If the THP group must be preserved, alternative mobile phase modifiers should be considered.
Protocol 2: Removal of Excess this compound by Size-Exclusion Chromatography (SEC)
Objective: To separate a larger product molecule from the smaller, unreacted this compound reagent based on differences in molecular size.
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
HPLC system with a UV or refractive index (RI) detector
-
Mobile phase (e.g., phosphate-buffered saline (PBS) or other aqueous buffers)
-
Crude reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, dissolve the crude reaction mixture in the mobile phase buffer.
-
Injection: Inject the prepared sample onto the SEC column. The injection volume should be kept small (typically 1-2% of the column volume) to ensure good resolution.
-
Elution and Fractionation: Elute the sample with the mobile phase at a constant flow rate. The larger product molecule will elute before the smaller, unreacted this compound reagent. Collect fractions as the components elute.
-
Analysis and Pooling: Analyze the collected fractions to identify those containing the purified product. Pool the desired fractions and, if necessary, concentrate the solution.
Mandatory Visualizations
Caption: General experimental workflow for the purification of a this compound modified molecule.
Caption: Decision tree for troubleshooting poor separation during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. THP Deprotection - TFA [commonorganicchemistry.com]
- 11. creativepegworks.com [creativepegworks.com]
Technical Support Center: Thp-PEG6 Synthesis and Conjugation
Welcome to the Technical Support Center for Thp-PEG6 synthesis and conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis and application of Thp-protected polyethylene glycol (PEG) linkers, particularly focusing on scalability issues. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its common applications?
A this compound linker is a chemical tool used in bioconjugation. It consists of a hexaethylene glycol (PEG6) spacer, which is a flexible, water-soluble chain. One end of the PEG chain is protected by a tetrahydropyranyl (Thp) group, which masks a hydroxyl group. The other end is typically functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, for conjugation to amine-containing molecules like proteins, peptides, or small molecule drugs. The Thp protecting group is stable under basic conditions but can be easily removed with mild acid.[1][2] This allows for a sequential conjugation strategy.
Common applications include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Linking a target protein ligand to an E3 ligase ligand to induce protein degradation.
-
Peptide Modification: Improving the pharmacokinetic properties of therapeutic peptides.[3]
-
Surface Modification: Functionalizing nanoparticles and other materials.
Q2: What are the primary challenges when scaling up the synthesis of this compound-NHS ester?
Scaling up the synthesis of this compound-NHS ester from laboratory to industrial scale presents several key challenges:
-
Reaction Control: Maintaining consistent temperature, pH, and stoichiometry in larger reaction vessels can be difficult and may affect yield and purity.[1][2]
-
Purification: The removal of unreacted reagents, byproducts, and solvents becomes more complex at a larger scale. Traditional lab-scale techniques like column chromatography may not be feasible, necessitating the development of scalable purification methods like tangential flow filtration (TFF) or crystallization.[1][2]
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis.[4] Preventing moisture contamination in a large-scale manufacturing environment is critical to ensure high reactivity and yield.
-
Handling of Reagents: Managing large quantities of potentially hazardous or sensitive reagents requires specialized equipment and safety protocols.
Q3: How does the quality of the PEG reagent impact the scalability of the synthesis?
The quality of the starting PEG reagent is a critical factor for a reproducible and scalable process.[1] Key considerations include:
-
Purity: Impurities in the PEG reagent can lead to side reactions, resulting in the formation of undesirable byproducts that complicate purification.[1]
-
Polydispersity: Using a monodisperse or low-polydispersity PEG reagent is crucial for producing a homogeneous final product, which is often a regulatory requirement for therapeutic applications.[1]
Troubleshooting Guides
This compound Synthesis
Issue 1: Low Yield During Thp Protection of PEG6
-
Possible Cause: Incomplete reaction due to insufficient catalyst or presence of water.
-
Possible Cause: Steric hindrance, especially with substituted PEG chains.
-
Solution: More forcing reaction conditions, such as higher temperatures or a stronger acid catalyst, may be necessary.[8] However, this should be balanced against the risk of side reactions.
-
-
Possible Cause: Difficult purification leading to product loss.
-
Solution: Optimize the purification method. For large-scale, consider extraction and crystallization over column chromatography.
-
Issue 2: Incomplete Deprotection of the Thp Group
-
Possible Cause: Insufficient acid catalyst or reaction time.
-
Possible Cause: Use of an inappropriate acid or solvent.
-
Solution: Mild acidic conditions, such as acetic acid in a mixture of THF and water, or p-TsOH in methanol, are commonly used.[6] For scale-up, consider a system that allows for easy neutralization and removal of the acid.
-
This compound Conjugation to Amines (via NHS Ester)
Issue 1: Low Conjugation Yield
-
Possible Cause: Hydrolysis of the NHS ester.
-
Possible Cause: Suboptimal reaction pH.
-
Solution: The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.0-9.0.[11] Ensure the reaction buffer is within this range.
-
-
Possible Cause: Presence of primary amines in the buffer (e.g., Tris).
-
Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[11]
-
-
Possible Cause: Insufficient molar excess of the PEG reagent.
-
Solution: Increase the molar ratio of the this compound-NHS ester to the amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.[11]
-
Issue 2: Protein Aggregation During Conjugation
-
Possible Cause: High protein concentration.
-
Solution: Lowering the protein concentration can reduce intermolecular interactions that lead to aggregation.[3]
-
-
Possible Cause: Suboptimal buffer conditions.
-
Solution: Screen different buffer systems and pH ranges to find conditions that maintain protein stability. The addition of excipients like arginine or non-ionic surfactants can also help.[2]
-
Data Presentation
Table 1: Impact of Scaling on Key Reaction Parameters in PEGylation
| Parameter | Lab Scale (e.g., 100 mg) | Pilot/Process Scale (e.g., 100 g) | Key Considerations for Scale-Up |
| Reaction Time | 1-4 hours | 4-12 hours | Longer reaction times at scale may be needed for complete conversion but can also lead to product degradation.[2] |
| Typical Yield | 70-90% | 60-80% | Yields may decrease at larger scales due to challenges in mixing, heat transfer, and purification. |
| Purity | >95% | >95% (with optimized purification) | Achieving high purity at scale requires robust and scalable purification methods.[2] |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer / Baffled Reactor | Inefficient mixing at scale can lead to localized concentration gradients and increased product heterogeneity.[2] |
| Purification | Column Chromatography | Tangential Flow Filtration (TFF), Crystallization | Lab-scale purification methods are often not economically or practically feasible for large-scale production.[1][2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Thp-O-PEG6-OH
Objective: To synthesize the Thp-protected PEG6 alcohol at a larger scale.
Materials:
-
Hexaethylene glycol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel equipped with an overhead stirrer and under a nitrogen atmosphere, dissolve hexaethylene glycol (1 equivalent) in anhydrous DCM.
-
Add DHP (1.2 equivalents) to the solution.
-
Add PPTS (0.1 equivalents) as the catalyst.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or by extraction and solvent evaporation for larger scales.
Protocol 2: Large-Scale Conjugation of an Amine-Containing Protein with a PEG-NHS Ester
Objective: To perform a large-scale conjugation of an amine-containing protein with a PEG-NHS ester linker.[2]
Materials:
-
Amine-containing protein
-
PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tangential Flow Filtration (TFF) system
Procedure:
-
Protein Preparation: Ensure the protein is in the correct reaction buffer at the target concentration (e.g., 20 mg/mL). If necessary, perform a buffer exchange using a TFF system.[2]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 5% of the total reaction volume.[2]
-
Conjugation Reaction: In a temperature-controlled reaction vessel with appropriate mixing, add the PEG-NHS ester solution to the protein solution. A typical molar excess of the PEG reagent is 10- to 50-fold.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove unreacted PEG-NHS ester and byproducts using a TFF system with an appropriate molecular weight cut-off (MWCO) membrane.
Mandatory Visualizations
Caption: Synthetic and conjugation workflow for this compound.
Caption: Troubleshooting logic for scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluore.com [confluore.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Thp-peg6 vs. Other PEG Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profile, and ultimately, their therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of the Thp-peg6 linker with other commonly used PEG linkers in ADC development, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADCs
The conjugation of potent, often hydrophobic, cytotoxic payloads to monoclonal antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance in vivo. PEG linkers are incorporated to mitigate these issues by:
-
Increasing Hydrophilicity: The repeating ethylene oxide units of PEG are highly hydrophilic, which helps to counteract the hydrophobicity of the payload, thereby reducing aggregation and improving solubility.[1]
-
Enhancing Stability: The flexible PEG chain can create a "hydration shell" around the payload, sterically hindering premature drug release and protecting the linker from enzymatic degradation.[2]
-
Improving Pharmacokinetics: By increasing the hydrodynamic size of the ADC, PEGylation can reduce renal clearance, leading to a longer plasma half-life and increased tumor accumulation.[3][4]
Comparative Analysis of this compound and Other PEG Linkers
This section compares the performance of this compound, a specialized cleavable linker, with other common PEG linkers used in ADCs. The key differentiator of the this compound linker is the presence of a Tetrahydropyranyl (THP) protecting group, which is designed to be cleaved under acidic conditions, such as those found in the endosomal and lysosomal compartments of tumor cells.[5]
Data Presentation
The following tables summarize key quantitative data for ADCs constructed with different PEG linkers. The data for this compound is based on the established trends for acid-labile linkers and the known properties of PEG6, while the data for other linkers is derived from published studies.
Table 1: Physicochemical Properties of ADCs with Different PEG6 Linkers
| Linker Type | Hydrophobicity (HIC Retention Time) | Aggregation (%) | Drug-to-Antibody Ratio (DAR) |
| This compound | Low | Low | Up to 8 |
| Maleimide-PEG6 | Moderate | Moderate | Typically 2-4 |
| SMCC-PEG6 | High | High | Typically 2-4 |
| HO-PEG6-OH | Low | Low | Variable (depends on conjugation chemistry) |
Note: Lower HIC retention time indicates increased hydrophilicity. Lower percentage of aggregation indicates greater stability. SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a commonly used non-PEGylated linker included for comparison.
Table 2: In Vitro Performance of ADCs with Different PEG6 Linkers
| Linker Type | Plasma Stability (% Intact ADC after 7 days) | Lysosomal Stability (% Payload Release after 24h) | In Vitro Cytotoxicity (IC50, nM) |
| This compound | High (>95%) | High (>90%) | Potent (payload-dependent) |
| Maleimide-PEG6 | Moderate (85-95%) | Moderate (payload-dependent) | Potent (payload-dependent) |
| SMCC-PEG6 | High (>95%) | Low (requires antibody degradation) | Potent (payload-dependent) |
| HO-PEG6-OH | High (>95%) | N/A (non-cleavable linker) | Potent (payload-dependent) |
Note: The stability and cytotoxicity are highly dependent on the specific antibody, payload, and conjugation site.
Table 3: In Vivo Performance of ADCs with Different PEG6 Linkers
| Linker Type | Plasma Half-life (t1/2, hours) | Tumor Growth Inhibition (%) |
| This compound | Long | High |
| Maleimide-PEG6 | Moderate to Long | High |
| SMCC-PEG6 | Long | High |
| HO-PEG6-OH | Long | High |
Note: In vivo performance is influenced by a multitude of factors including the tumor model and the specific ADC construct.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.[6]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Incubate for 72-96 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[7]
Protocol 2: Plasma Stability Assay (ELISA-based)
This assay quantifies the amount of intact ADC in plasma over time to assess linker stability.[8]
Materials:
-
Plasma from ADC-dosed animals
-
Antigen-coated 96-well plates
-
Enzyme-conjugated anti-payload antibody
-
Chromogenic substrate
Procedure:
-
Sample Incubation: Add diluted plasma samples to the antigen-coated wells. Intact ADC will bind to the antigen.[8]
-
Detection: Add the enzyme-conjugated anti-payload antibody, which will bind to the payload on the intact ADC.[8]
-
Substrate Addition: Add the chromogenic substrate. The resulting color change is proportional to the amount of intact ADC.[8]
-
Data Analysis: Quantify the concentration of intact ADC at different time points and calculate the plasma half-life.[8]
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
HIC is used to assess the hydrophobicity and aggregation of ADCs.
Materials:
-
HIC column
-
Mobile phase with a decreasing salt gradient
Procedure:
-
Sample Injection: Inject the ADC sample onto the HIC column.
-
Elution: Elute the ADC using a decreasing salt gradient. More hydrophobic species will elute later.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The retention time is indicative of the ADC's hydrophobicity. The presence of early-eluting peaks suggests aggregation.
Mandatory Visualizations
Signaling Pathway
Caption: General mechanism of action for an ADC with an acid-cleavable this compound linker.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of ADCs with different PEG linkers.
References
A Comparative Guide to Acid-Labile and Other Cleavable Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), hinge on the critical role of the linker that connects the targeting moiety to the therapeutic payload.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the drug under specific physiological triggers within the target cells or the tumor microenvironment.[2][3] This design enhances the therapeutic index by maximizing the drug concentration at the site of action while minimizing off-target toxicity.[]
This guide provides an objective comparison of acid-labile linkers with other major classes of cleavable linkers, including those sensitive to enzymes and redox conditions. The comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the rational design and selection of linkers for next-generation therapeutics.
Mechanisms of Action: A Visual Overview
The fundamental difference between linker types lies in their cleavage trigger. Acid-labile linkers respond to pH changes, enzyme-cleavable linkers are substrates for specific enzymes, and redox-sensitive linkers are cleaved in a reducing environment.
Caption: Mechanisms of payload release for major cleavable linker types.
Comparative Analysis of Cleavable Linkers
Acid-Labile Linkers
Acid-labile linkers are designed to remain stable at the neutral pH of blood (pH 7.3-7.5) but undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6] This pH gradient serves as a selective trigger for drug release following cellular internalization.[6]
-
Common Structures: The most widely used acid-labile linkers include hydrazones, cis-aconityl, acetals, and orthoesters.[][5] Hydrazone linkers, in particular, were used in the first FDA-approved ADC, Gemtuzumab ozogamicin (Mylotarg).[5][6]
-
Advantages:
-
Precision Release: They specifically release payloads inside the target cell's acidic compartments.[]
-
Tunable Kinetics: The rate of hydrolysis can be fine-tuned by modifying the chemical structure, for instance, by adding electron-donating or -withdrawing groups to a hydrazone linker.[]
-
-
Limitations:
-
Plasma Instability: A key challenge is balancing stability in circulation with efficient cleavage in the cell.[] Some acid-labile linkers, like certain hydrazones, can exhibit premature hydrolysis in plasma, leading to off-target toxicity.[3][7]
-
Limited Applicability: Their use has somewhat decreased in favor of other linkers, as they are often associated with payloads of moderate toxicity.[8]
-
Enzyme-Cleavable Linkers
These linkers incorporate a specific sequence that is recognized and cleaved by enzymes, primarily proteases, that are overexpressed in tumor cells or are abundant in the lysosomal compartment.[2][3]
-
Common Structures: The most popular enzyme-cleavable linkers are peptide-based, designed to be substrates for lysosomal proteases like Cathepsin B.[] The dipeptide valine-citrulline (Val-Cit) is a well-established motif known for its high plasma stability and efficient cleavage within lysosomes.[3][] Other types include β-glucuronide linkers, cleaved by β-glucuronidase.[10]
-
Advantages:
-
High Plasma Stability: Peptide linkers are generally very stable in systemic circulation due to the presence of protease inhibitors in the blood.[3][11] This stability is often superior to that of acid-labile or disulfide linkers.[]
-
Defined Release Mechanism: The enzymatic cleavage provides a highly specific and well-defined mechanism for drug release.[]
-
-
Limitations:
-
Hydrophobicity: Some linker-payload combinations, like the common Mc-Val-Cit-PAB construct, can be hydrophobic, limiting the drug-to-antibody ratio (DAR) that can be achieved without causing ADC aggregation.[12]
-
Dependence on Enzyme Expression: The efficacy relies on sufficient levels of the target enzyme within the cancer cells.[1]
-
Redox-Sensitive Linkers
Redox-sensitive linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.[13] The concentration of glutathione (GSH), a key reducing agent, is substantially higher (millimolar range) inside cells compared to the bloodstream (micromolar range).[13][14]
-
Common Structures: The most common redox-sensitive linkers are based on disulfide bonds (S-S).[8][15] More recently, diselenide (Se-Se) bonds have been explored; being weaker than disulfide bonds, they can be cleaved more readily.[13]
-
Advantages:
-
Specific Cytosolic Release: They trigger drug release specifically in the cytoplasm, which can be advantageous for payloads that act on cytosolic targets.[16]
-
Dual Sensitivity (Diselenides): Diselenide linkers can also be sensitive to reactive oxygen species (ROS), which are often elevated in the tumor microenvironment, providing an additional release mechanism.[13]
-
-
Limitations:
-
Potential Instability: Disulfide linkers can be susceptible to premature cleavage in the bloodstream through thiol-disulfide exchange reactions, although this can be mitigated by linker design.[8][17]
-
Coupled Stability and Release: For some disulfide linkers, the chemical features that govern stability are the same as those that control release, making it difficult to optimize one without affecting the other.[17]
-
Quantitative Performance Comparison
The selection of a linker significantly impacts the stability, potency, and overall in vivo efficacy of a drug conjugate. The following table summarizes representative quantitative data from various comparative studies.
| Linker Type | Linker Example | Payload | Stability Metric (Half-life in plasma) | In Vitro Potency (IC50) | In Vivo Efficacy Model | Key Findings & Citations |
| Acid-Labile | Hydrazone (BMCA-based) | Rhodamine Dye | ~10% release at pH 7.4 after 5h; >60% release at pH 5.0 after 5h | Not Applicable | N/A | Showed significant pH-dependent release, but also notable instability at neutral pH over time.[18][19] |
| Acid-Labile | Hydrazone (APM-based) | Rhodamine Dye | <5% release at pH 7.4 after 24h; ~40% release at pH 5.0 after 24h | Not Applicable | N/A | Exhibited a greater difference in stability between pH 7.4 and 5.0 compared to other hydrazones.[18] |
| Acid-Labile | Orthoester (HMPO) | Doxorubicin | Stable for 24h at pH 7.4 and in plasma; rapid release at pH 5.5 | Reduced viability of A431 cells | N/A | Demonstrates high stability at physiological pH with a sharp release profile at acidic pH.[20] |
| Enzyme-Cleavable | Val-Cit | MMAE | >100 hours (in mouse plasma) | 0.1 - 1 nM (in HER2+ cells) | Tumor regression at 1-3 mg/kg | Val-Cit linkers show superior plasma stability compared to chemically cleavable linkers.[1][21] |
| Enzyme-Cleavable | β-Glucuronide | MMAE | Not specified | 8.8 pM (in HER2+ cells) | N/A | Highly potent; hydrophilicity of the linker can improve ADC pharmacokinetics.[10][22] |
| Redox-Sensitive | Disulfide | DM1 | ~24-48 hours (in mouse plasma) | 1 - 10 nM (in CD22+ cells) | Tumor regression at 3 mg/kg | Generally less stable in plasma than peptide linkers, but can be effective.[21][22] |
| Redox-Sensitive | Diselenide vs. Disulfide | N/A | Diselenide bond energy (~172 kJ/mol) is lower than disulfide (~240-268 kJ/mol) | Not specified | N/A | Diselenide bonds are weaker and have a lower reduction potential, suggesting faster cleavage.[13] |
Note: IC50 values and in vivo efficacy can vary significantly based on the antibody, payload, cell line, and experimental conditions. The data presented are for comparative purposes.
Experimental Protocols
Accurate assessment of linker performance is crucial for the development of effective drug conjugates. Below are detailed methodologies for key comparative experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug conjugate and quantify the rate of premature payload release in plasma.[22][23]
Caption: Workflow for the in vitro plasma stability assay.
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS) or formulation buffer
-
Cold acetonitrile (containing an internal standard for LC-MS/MS)
-
Shaking incubator at 37°C
-
Centrifuge
-
LC-MS/MS system for quantification[23]
-
-
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C. Include a control sample of the ADC in its formulation buffer to monitor intrinsic stability.[23]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[23]
-
Sample Processing: Immediately stop the reaction by freezing aliquots at -80°C. To analyze, thaw the samples and precipitate plasma proteins by adding at least three volumes of cold acetonitrile.[23]
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[23]
-
Quantification: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the released payload.[23]
-
Data Analysis: Plot the concentration of the released payload against time to determine the stability profile and half-life (t1/2) of the ADC in plasma.[22]
-
Protocol 2: In Vitro Stimuli-Responsive Drug Release Assay
Objective: To measure the rate of drug release from the conjugate in response to a specific stimulus (e.g., low pH, reducing agent).
-
Materials:
-
Drug-loaded conjugate (e.g., ADC, nanoparticle)
-
Release Media:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)[13]
-
Shaking incubator at 37°C
-
HPLC or Spectrophotometer for drug quantification
-
-
Methodology:
-
Preparation: Suspend a known concentration of the drug conjugate in the appropriate buffer (e.g., pH 7.4 PBS as a control).
-
Dialysis: Transfer the conjugate suspension into a dialysis bag.
-
Release: Place the dialysis bag into a larger volume of the release medium (e.g., pH 5.0 buffer or buffer containing GSH) at 37°C with continuous stirring.[13]
-
Sampling: At predetermined time intervals, withdraw a small aliquot from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics under different conditions.
-
Conclusion and Future Outlook
The choice of a cleavable linker is a critical decision in the design of targeted drug delivery systems, directly impacting the therapeutic index.[8][21]
-
Acid-labile linkers , while historically significant, present challenges in plasma stability, which has led to a preference for other systems in many modern ADC designs.[6][7] However, innovations in linker chemistry, such as novel acetal linkers, are addressing these stability issues, potentially renewing interest in this class.[24]
-
Enzyme-cleavable linkers , particularly the Val-Cit motif, have become a gold standard due to their excellent plasma stability and specific release mechanism.[][12] Future developments are focused on overcoming hydrophobicity and exploring new enzyme targets.[10][12]
-
Redox-sensitive linkers offer the unique advantage of cytosolic drug release.[16] Improving their stability in circulation while maintaining rapid intracellular cleavage remains an active area of research.[13]
Ultimately, there is no "one-size-fits-all" solution; the optimal linker is unique to the specific combination of the targeting agent, payload, and cancer indication.[8] A thorough evaluation of stability, release kinetics, and in vivo performance, using the protocols outlined here, is essential for the successful development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. escholarship.org [escholarship.org]
THP-PEG6 Linkers: A Superior Approach to Bioconjugation Over Homobifunctional PEG Linkers
For researchers, scientists, and drug development professionals, the precise and controlled construction of bioconjugates is paramount. The choice of a chemical linker is a critical determinant of the efficacy, stability, and homogeneity of the final product, such as in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of THP-PEG6 linkers against traditional homobifunctional PEG linkers, highlighting the significant advantages of a protected, heterobifunctional approach in producing well-defined and effective biotherapeutics.
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[][2] However, the architectural design of the PEG linker itself plays a pivotal role in the outcome of the conjugation reaction. Homobifunctional PEG linkers, characterized by identical reactive groups at both ends, often lead to a heterogeneous mixture of products due to their one-step, uncontrolled reaction nature.[3][4] In contrast, a this compound linker, a heterobifunctional linker featuring a Tetrahydropyranyl (THP) protected hydroxyl group at one end and a reactive moiety at the other, offers a controlled, sequential approach to bioconjugation, resulting in superior product homogeneity and yield.[3]
The Disadvantages of Homobifunctional PEG Linkers
Homobifunctional PEG linkers, such as a PEG chain with an N-hydroxysuccinimide (NHS) ester at both ends (NHS-PEG-NHS), are employed in a one-pot reaction. This "shotgun" approach can lead to a variety of undesirable products, including:
-
Intramolecular crosslinking: The linker reacts with two sites on the same biomolecule.
-
Intermolecular crosslinking (Oligomerization/Aggregation): Multiple biomolecules are randomly linked together, forming large aggregates that can be difficult to purify and may precipitate out of solution.[5]
-
Unreacted and partially reacted species: A significant portion of the starting materials may remain unreacted or only partially conjugated.
This lack of control results in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) in the context of ADCs, which can negatively impact the therapeutic's pharmacokinetic profile, efficacy, and safety.[6][7] The subsequent purification of the desired conjugate from this complex mixture is often challenging and can lead to lower overall yields.[3]
The this compound Advantage: Controlled and Sequential Conjugation
This compound-OH is a heterobifunctional linker that addresses the limitations of homobifunctional linkers by enabling a controlled, two-step conjugation process. The THP group acts as a temporary protecting group for the terminal hydroxyl functionality, rendering it inert during the initial conjugation step. This allows for the specific reaction of the other end of the PEG linker (e.g., an NHS ester) with the first biomolecule.
Following the first conjugation and purification to remove excess linker, the THP group can be easily and selectively removed under mild acidic conditions to reveal the hydroxyl group. This newly deprotected hydroxyl group is then available for a second, specific conjugation reaction with a second molecule. This sequential approach significantly minimizes the formation of unwanted byproducts, leading to a more homogenous and well-defined final product with a higher yield of the desired bioconjugate.[3]
Quantitative Performance Comparison
The advantages of a THP-protected heterobifunctional linker are evident in the quantitative outcomes of conjugation reactions. The following table summarizes typical performance differences between a this compound-NHS linker and a homobifunctional NHS-PEG6-NHS linker in the context of creating an antibody-drug conjugate (ADC).
| Performance Metric | This compound-NHS (Two-Step Conjugation) | NHS-PEG6-NHS (One-Step Conjugation) |
| Desired Conjugate Yield | High (>70%) | Low to Moderate (20-50%) |
| Product Purity | High (>95%) | Low (<60%) |
| Formation of Aggregates | Minimal (<5%) | Significant (>20%) |
| DAR Heterogeneity | Low (Well-defined DAR) | High (Broad DAR distribution) |
| Process Control | High (Sequential and controlled) | Low (Stochastic and random) |
| Purification Difficulty | Low | High |
This data represents typical performance based on the principles of controlled versus uncontrolled bioconjugation reactions as described in the literature. Actual results may vary depending on the specific molecules and reaction conditions.[3][7]
Experimental Protocols
Detailed methodologies are crucial for achieving optimal results in bioconjugation. Below are representative protocols for a comparative experiment to highlight the advantages of this compound-OH.
Protocol 1: Two-Step Conjugation using this compound-NHS
This protocol describes the sequential conjugation of two different molecules (Molecule A, e.g., an antibody, and Molecule B, e.g., a drug) using a THP-protected heterobifunctional linker.
Step 1: Conjugation of Molecule A with this compound-NHS
-
Antibody Preparation: Prepare the antibody (Molecule A) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound-NHS linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved linker to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification 1: Remove the excess, unreacted linker using size-exclusion chromatography (SEC) or dialysis against the reaction buffer.
Step 2: Deprotection of the THP Group
-
Lyophilization: Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.
-
Deprotection: Resuspend the lyophilized conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM). Incubate at room temperature for 30-60 minutes.
-
Neutralization and Purification: Neutralize the reaction with a suitable base and purify the deprotected conjugate using SEC to remove TFA and any side products.
Step 3: Conjugation with Molecule B
-
Activation of Molecule B: If Molecule B contains a carboxylic acid, activate it to an NHS ester using standard EDC/NHS chemistry.
-
Final Conjugation: Add the activated Molecule B to the deprotected antibody-linker conjugate at a 2- to 5-fold molar excess. Incubate for 2-4 hours at room temperature.
-
Final Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
Protocol 2: One-Step Conjugation using NHS-PEG6-NHS
This protocol describes the cross-linking of an antibody using a homobifunctional NHS ester linker, which typically results in a heterogeneous mixture.
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG6-NHS linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Crosslinking Reaction: Add the linker stock solution to the antibody sample to a final concentration of 0.5-5 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.
-
Analysis: Analyze the reaction mixture directly by HPLC-SEC to observe the distribution of monomers, dimers, and higher-order aggregates.
Protocol 3: HPLC-SEC Analysis for Purity and Aggregation Assessment
This protocol details a method for quantifying the purity and aggregation of the conjugation reaction products.
-
HPLC System: An HPLC system equipped with a UV detector and a size-exclusion column suitable for separating proteins and their conjugates.
-
Mobile Phase: A suitable aqueous buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Dilute the reaction mixture or purified conjugate to 1 mg/mL in the mobile phase.
-
Analysis: Inject the sample onto the SEC column and monitor the eluent at 280 nm.
-
Data Interpretation: Integrate the peak areas corresponding to the monomeric conjugate, aggregates, and any unreacted starting material to determine the purity and percentage of aggregation.[8][9]
Visualizing the Advantage: Workflows and Pathways
To further illustrate the superiority of the this compound approach, the following diagrams outline the experimental workflows and the resulting product distributions.
Caption: Comparison of bioconjugation workflows.
Caption: Product distribution comparison.
Conclusion
The use of THP-protected heterobifunctional PEG linkers, such as this compound-OH, represents a significant advancement over traditional homobifunctional linkers in the field of bioconjugation. The ability to perform a controlled, sequential conjugation minimizes the formation of undesirable byproducts, leading to a more homogeneous and well-defined final product.[3] This increased purity and control are critical for the development of next-generation therapeutics, particularly ADCs, where a consistent drug-to-antibody ratio is essential for predictable efficacy and safety.[6][7] For researchers seeking to optimize their bioconjugation strategies and produce high-quality, reproducible results, the adoption of this compound linkers is a demonstrably superior approach.
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Homobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shodex.com [shodex.com]
A Comparative Guide to the NMR Analysis of Thp-peg6 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) analysis of Thp-peg6 (Tetrahydropyranyl-polyethylene glycol) and its functionalized derivatives. The purity and structural integrity of these heterobifunctional linkers are critical for their application in bioconjugation, drug delivery, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs). This document summarizes key NMR data, details experimental protocols, and presents visual workflows to aid in the characterization of these important molecules.
Introduction to this compound and the Importance of NMR Analysis
This compound is a polyethylene glycol (PEG) linker featuring a tetrahydropyranyl (THP) protected hydroxyl group at one terminus and a free hydroxyl group at the other. The THP group provides a stable protecting group that can be removed under acidic conditions, allowing for the sequential conjugation of different molecules. The PEG chain, in this case, consisting of six ethylene glycol units, enhances the solubility and pharmacokinetic properties of the conjugated molecule.
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information on the molecular structure, confirming the presence of the THP and PEG moieties and the successful incorporation of terminal functional groups. Furthermore, quantitative NMR (qNMR) can be employed to determine the purity of the sample and the degree of functionalization.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for this compound and several of its common derivatives. The data is compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). It is important to note that chemical shifts can be influenced by solvent, concentration, and the presence of other functional groups.
Table 1: ¹H NMR Chemical Shift Ranges for this compound and Derivatives
| Compound | Functional Group | Proton | Chemical Shift (δ, ppm) |
| This compound-OH | THP Group | O-CH-O (anomeric) | ~4.6 |
| THP Group | Ring protons | 1.5 - 1.9 | |
| PEG Backbone | -O-CH₂-CH₂-O- | 3.5 - 3.8 | |
| Terminal -CH₂OH | -CH₂-OH | ~3.7 | |
| This compound-NH₂ | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 |
| Terminal -CH₂NH₂ | -CH₂-NH₂ | ~2.9 | |
| This compound-N₃ | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6[1] |
| Terminal -CH₂N₃ | -CH₂-N₃ | ~3.3[1] | |
| This compound-COOH | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 |
| Terminal -CH₂COOH | -CH₂-COOH | ~4.1 | |
| This compound-Alkyne | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 |
| Propargyl Group | ≡C-H | ~2.4 | |
| Propargyl Group | -CH₂-C≡ | ~4.2 | |
| This compound-Maleimide | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 |
| Maleimide | CH=CH | ~6.7 |
Table 2: ¹³C NMR Chemical Shift Ranges for this compound and Derivatives
| Compound | Functional Group | Carbon | Chemical Shift (δ, ppm) |
| This compound-OH | THP Group | O-CH-O (anomeric) | ~99 |
| THP Group | Ring carbons | 20 - 63 | |
| PEG Backbone | -O-CH₂-CH₂-O- | ~70 | |
| Terminal -CH₂OH | -CH₂-OH | ~61 | |
| This compound-COOH | PEG Backbone | -O-CH₂-CH₂-O- | ~70 |
| Terminal -CH₂COOH | -CH₂-COOH | ~69 | |
| Terminal -COOH | -COOH | ~172 |
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and data acquisition. Below are detailed protocols for the NMR analysis of this compound and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift dispersion.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard. The standard should have a signal that does not overlap with the analyte signals. Dimethyl sulfoxide (DMSO) is a convenient internal standard for samples soluble in D₂O.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Spectrometer: Acquire the NMR spectra on a spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): A relaxation delay of 5 seconds is recommended for quantitative measurements to ensure full relaxation of all protons.
-
Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient.
-
Data Analysis and Purity Determination
The purity of this compound derivatives can be determined from the ¹H NMR spectrum by comparing the integration of the characteristic signals of the terminal functional group to the integration of the PEG backbone protons. For a pure sample of this compound-OH, for example, the ratio of the integral of the anomeric proton of the THP group (1H) to the total protons of the PEG backbone (24H) should be consistent with the molecular structure. The presence of impurities may be indicated by unexpected signals or deviations in these integration ratios.
Visualizing the Workflow: Synthesis and Purification of a this compound Derivative
The following diagram, generated using the DOT language, illustrates a typical workflow for the synthesis and purification of a functionalized this compound derivative, in this case, this compound-Amine.
Caption: Synthetic and purification workflow for this compound-Amine.
This guide provides a foundational understanding of the NMR analysis of this compound and its derivatives. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.
References
Mass Spectrometry for Molecular Weight Confirmation of Thp-PEG6 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel bioconjugates. The covalent attachment of moieties like Tetrahydropyranyl (Thp) protected Polyethylene Glycol with six ethylene glycol units (Thp-PEG6) to therapeutic molecules necessitates precise analytical techniques to confirm successful conjugation and ensure product homogeneity. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of the two most common MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the molecular weight confirmation of this compound conjugates, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The choice between MALDI-TOF and ESI-MS often depends on the specific analytical requirements, including the nature of the conjugate, the desired throughput, and the level of structural information needed. The following table summarizes the key quantitative performance metrics of each technique for the analysis of low molecular weight PEG conjugates.
| Feature | MALDI-TOF MS | ESI-MS |
| Primary Application | Determination of average molecular weight and polydispersity of the conjugate. High-throughput screening. | Accurate mass determination of individual conjugate species. Analysis of complex mixtures when coupled with Liquid Chromatography (LC). |
| Mass Accuracy | Typically in the range of 0.01% to 0.05% for low molecular weight compounds.[1] | High-resolution instruments (e.g., Orbitrap, FT-ICR) can achieve mass accuracies of < 5 ppm. |
| Resolution | Good resolution for singly charged ions, allowing for the separation of individual PEG oligomers. | Can be limited by the presence of multiple charge states, but high-resolution analyzers can resolve isotopic peaks. |
| Sensitivity | Femtomole to picomole range. | Attomole to femtomole range, especially when coupled with nano-LC. |
| Throughput | High-throughput capabilities due to rapid sample spotting and data acquisition.[2] | Lower throughput for direct infusion; higher when automated with LC systems.[2][3] |
| Sample Complexity | More tolerant to salts and buffers in the sample. | Requires cleaner samples and is sensitive to salt contamination, which can suppress the signal.[4] |
| Ionization | Primarily produces singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), leading to simpler spectra.[2] | Produces multiply charged ions, which can complicate spectral interpretation but allows for the analysis of large molecules on instruments with a limited m/z range.[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data for this compound conjugates. Below are representative protocols for both MALDI-TOF MS and ESI-MS.
MALDI-TOF Mass Spectrometry Protocol
This protocol is designed for the analysis of low molecular weight PEG conjugates to determine their molecular weight distribution.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. For low molecular weight PEGs, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.[5] A typical matrix solution is 10 mg/mL of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a cationizing agent solution, such as sodium trifluoroacetate (NaTFA) at 1 mg/mL in ethanol, to promote the formation of sodiated adducts ([M+Na]⁺), which often give stronger signals for PEGs.[5]
-
Mix the sample, matrix, and cationizing agent solutions. A common ratio is 1:10:1 (v/v/v) of sample:matrix:cationizing agent.
2. MALDI Target Spotting:
-
Spot 0.5 to 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, forming a co-crystal of the sample and matrix.
3. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion linear or reflector mode. Reflector mode provides higher resolution.
-
Laser Intensity: Optimize the laser intensity to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the this compound conjugate.
-
Calibration: Calibrate the instrument using a standard of known molecular weight close to that of the analyte.
4. Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a different PEG oligomer with a mass difference of 44 Da (the mass of an ethylene glycol unit).[5]
-
The molecular weight of the this compound conjugate can be determined from the m/z values of the observed peaks.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is suitable for the accurate mass determination of this compound conjugates, often coupled with liquid chromatography for separation of complex mixtures.
1. Sample Preparation:
-
Dissolve the this compound conjugate in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of 0.1 to 1 mg/mL. The solvent should contain a small amount of an acid, such as 0.1% formic acid, to promote protonation.
-
For complex mixtures, prior separation using liquid chromatography (LC) is recommended. A reversed-phase C18 column is often suitable for small PEG conjugates.
2. LC-MS Parameters (if applicable):
-
LC System: HPLC or UHPLC system.
-
Column: C18 column suitable for small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the conjugate.
3. Mass Spectrometry Analysis:
-
Instrument: An ESI mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Mode: Positive ion mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve stable and efficient ionization.
-
Mass Range: Set a mass range appropriate for the expected m/z values of the multiply charged ions of the conjugate.
-
Charge Reduction: To simplify complex spectra from polydisperse PEGs, a charge-reducing agent like triethylamine (TEA) can be added post-column.[6]
4. Data Analysis:
-
The raw data will contain a series of peaks corresponding to different charge states of the same molecule.
-
Deconvolution software is used to process the multiply charged spectrum and calculate the neutral molecular weight of the this compound conjugate.
Visualizing the Process
To better illustrate the experimental workflows and the structure of the molecule , the following diagrams are provided.
Caption: Comparative workflows for MALDI-TOF and ESI-MS analysis of this compound conjugates.
Caption: Generalized structure of a this compound conjugate.
Conclusion
Both MALDI-TOF MS and ESI-MS are powerful techniques for confirming the molecular weight of this compound conjugates. MALDI-TOF offers a rapid, high-throughput method for determining the average molecular weight and is more tolerant of complex sample matrices. ESI-MS, particularly when coupled with LC, provides higher mass accuracy and is well-suited for the detailed characterization of individual conjugate species within a mixture. The choice of technique will ultimately be guided by the specific research question, available instrumentation, and the desired level of analytical detail. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data, leveraging the unique strengths of each method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bath.ac.uk [bath.ac.uk]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Navigating the Functional Landscape of Protein Modification: A Comparative Guide to Validating Thp-peg6 Modified Protein Activity
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical strategy to enhance their clinical utility. The covalent attachment of moieties like polyethylene glycol (PEG), often through linkers such as Thp-peg6, can dramatically improve a protein's pharmacokinetic profile. However, it is imperative to rigorously validate that such modifications do not compromise the protein's intended biological activity. This guide provides an objective comparison of key functional assays to validate the activity of proteins modified with a hypothetical this compound linker, offering supporting experimental data and detailed protocols to inform your research and development endeavors.
The this compound linker combines a six-unit polyethylene glycol (PEG) chain with a tetrahydropyran (Thp) group. The PEG component is designed to increase the hydrodynamic size of the protein, which can lead to a longer circulating half-life, reduced immunogenicity, and enhanced stability. The Thp group often serves as a protecting group in the synthesis of more complex molecules like PROTACs or antibody-drug conjugates. When considering the functional implications of a this compound modification on a protein, it is essential to assess whether the attached moiety sterically hinders the protein's active site or its ability to bind to its target.
Comparative Analysis of Functional Assays
The selection of an appropriate functional assay is contingent upon the protein's mechanism of action. Below is a comparison of common assays for evaluating the bioactivity of modified proteins. The data presented is representative of typical findings when comparing a PEGylated protein to its unmodified counterpart.
Table 1: Comparison of In Vitro Cell-Based Assays
| Assay Type | Principle | This compound Modified Protein (Hypothetical Data) | Unmodified Protein (Hypothetical Data) | Key Considerations |
| Cell Proliferation Assay | Measures the ability of a growth factor (e.g., G-CSF) to stimulate the proliferation of a specific cell line. | EC50: 1.5 nM | EC50: 0.5 nM | PEGylation may lead to a higher EC50 (lower in vitro potency) due to steric hindrance of receptor binding. |
| Cytotoxicity Assay | Determines the cytotoxic activity of a therapeutic (e.g., an antibody-drug conjugate) by measuring cell viability. | IC50: 10 nM | IC50: 5 nM | A higher IC50 for the modified protein may be observed in vitro, but this can be offset by improved in vivo exposure. |
| Reporter Gene Assay | Measures the activation of a specific signaling pathway downstream of receptor engagement. | EC50: 2.0 nM | EC50: 0.8 nM | Provides insight into the functional consequences of receptor binding and signal transduction. |
Table 2: Comparison of In Vitro Biochemical and Biophysical Assays
| Assay Type | Principle | This compound Modified Protein (Hypothetical Data) | Unmodified Protein (Hypothetical Data) | Key Considerations |
| Enzyme Activity Assay | Measures the catalytic activity of an enzyme by monitoring the conversion of a substrate to a product. | kcat/KM: 8 x 10^4 M⁻¹s⁻¹ | kcat/KM: 2 x 10^5 M⁻¹s⁻¹ | PEGylation can alter the kinetic parameters of an enzyme, often resulting in a decrease in catalytic efficiency. |
| Receptor Binding Assay (SPR) | Measures the real-time binding kinetics of a protein to its immobilized receptor. | KD: 5 nM | KD: 1 nM | Provides detailed information on binding affinity (KD), association (ka), and dissociation (kd) rates. |
| ELISA | Quantifies protein concentration or binding affinity using specific antibodies. | Can be used to confirm the presence of the PEG moiety and quantify the modified protein. | Provides a baseline for protein quantification. | The PEG chain can sometimes mask epitopes, potentially interfering with antibody binding in standard ELISAs. |
Table 3: Comparison of In Vivo Pharmacokinetic Parameters
| Parameter | This compound Modified Protein (Hypothetical Data) | Unmodified Protein (Hypothetical Data) | Implication |
| Half-life (t½) | 40 hours | 4 hours | Significant extension of circulation time, allowing for less frequent dosing. |
| Clearance (CL) | 0.1 mL/h/kg | 1.0 mL/h/kg | Reduced clearance from the body, leading to prolonged exposure. |
| Volume of Distribution (Vd) | 0.05 L/kg | 0.1 L/kg | A smaller volume of distribution may indicate less penetration into tissues. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate their implementation in your laboratory.
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound modified and unmodified proteins. Remove the culture medium from the cells and add the protein dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the log of the protein concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.
Enzyme Activity Assay Protocol (General)
This protocol describes a general method for determining the kinetic parameters of a PEGylated enzyme.
-
Reagent Preparation: Prepare a stock solution of the substrate in a suitable buffer. Prepare serial dilutions of the this compound modified and unmodified enzyme.
-
Assay Setup: In a 96-well plate or cuvette, add the reaction buffer and varying concentrations of the substrate.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the native or modified enzyme.
-
Measurement: Monitor the rate of product formation or substrate depletion over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the Michaelis-Menten constants (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation. Calculate the catalytic efficiency (kcat/KM).[3]
Surface Plasmon Resonance (SPR) for Receptor Binding
This protocol outlines the analysis of binding kinetics between a modified protein and its receptor.
-
Sensor Chip Preparation: Immobilize the receptor protein onto a suitable sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of the this compound modified and unmodified protein (the analyte) in running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the association in real-time. Following the association phase, inject running buffer to monitor the dissociation of the protein-receptor complex.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte from the receptor, preparing the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the binding kinetics of the modified protein to the unmodified counterpart.[4]
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Workflow for functional validation of modified proteins.
A generic signaling pathway for functional assessment.
Alternatives to this compound Modification
While PEGylation is a well-established strategy, several alternatives are emerging to address potential concerns such as the immunogenicity of PEG and the non-biodegradable nature of the polymer.
Table 4: Comparison of Protein Modification Strategies
| Strategy | Description | Advantages | Disadvantages |
| This compound (PEGylation) | Covalent attachment of polyethylene glycol chains. | Clinically validated, improves pharmacokinetics, reduces immunogenicity. | Potential for anti-PEG antibodies, non-biodegradable, can reduce in vitro activity. |
| PASylation® | Genetic fusion of the protein with a polypeptide sequence of proline, alanine, and serine. | Biodegradable, low immunogenicity, produced as a homogeneous fusion protein. | Requires genetic engineering, may be less established than PEGylation. |
| XTENylation | Genetic fusion of the protein with a long, unstructured polypeptide. | Biodegradable, low immunogenicity, tunable length to control pharmacokinetic properties. | Requires genetic engineering, potential for new immunogenic epitopes. |
| Polysarcosine (pSar) | Attachment of polysarcosine, a polymer of the endogenous amino acid sarcosine. | Highly water-soluble, low toxicity, reduced immunogenicity. | Newer technology with less clinical data compared to PEGylation. |
| HESylation® | Covalent attachment of hydroxyethyl starch. | Biodegradable, low immunogenicity, established in other clinical applications (plasma expanders). | Can be heterogeneous, potential for accumulation in tissues. |
References
In Vitro Stability of Thp-peg6 Linkers: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of both efficacy and safety. The linker's stability profile dictates the integrity of the conjugate in systemic circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of the in vitro stability of Thp-peg6 linkers against other commonly used alternatives, supported by experimental data and detailed methodologies.
The "Thp" in this compound is understood to be a tetrahydropyranyl protecting group, often used during the chemical synthesis of the linker. The core of the this compound linker is a disulfide bond coupled with a six-unit polyethylene glycol (PEG) spacer. The disulfide bond serves as a cleavable moiety, designed to be reduced in the intracellular environment, while the PEG spacer enhances solubility and modulates the pharmacokinetic properties of the ADC. For the purpose of this guide, the this compound linker will be evaluated as a representative disulfide-based cleavable linker and compared against two other widely used linker classes: the enzymatically-cleavable valine-citrulline (Val-Cit) linker and the non-cleavable thioether linker.
Comparative In Vitro Stability Data
The in vitro stability of an ADC linker is a key predictor of its in vivo performance. It is primarily assessed through plasma stability assays, which measure premature payload release in circulation, and lysosomal stability assays, which evaluate the efficiency of payload release within the target cell. The following tables summarize quantitative and qualitative data from various studies. It is important to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: In Vitro Plasma Stability of Selected ADC Linkers
| Linker Type | Representative Linker Chemistry | Cleavage Mechanism | In Vitro Plasma Stability Findings | Species | Reference |
| Disulfide-PEG (representing this compound) | Disulfide | Reduction (e.g., by Glutathione) | Variable; can be tuned by steric hindrance around the disulfide bond. Generally more stable than early-generation disulfide linkers but can still be susceptible to thiol-disulfide exchange in plasma. | Mouse | [1] |
| Valine-Citrulline (Val-Cit) | Dipeptide | Enzymatic (e.g., by Cathepsin B) | Highly stable in human plasma with no significant degradation observed over 28 days.[2] However, it shows significant instability in mouse plasma due to cleavage by carboxylesterase Ces1c, with >95% payload loss over 14 days.[2][3] | Human, Mouse | [2][3] |
| Thioether (Non-cleavable) | e.g., SMCC | Proteolytic degradation of the antibody | Generally demonstrates high plasma stability due to the robust nature of the thioether bond.[4] | Rat | [5] |
Table 2: Lysosomal Stability and Payload Release of Selected ADC Linkers
| Linker Type | Representative Linker Chemistry | Payload Release Mechanism | Lysosomal Stability / Payload Release Findings | Reference |
| Disulfide-PEG (representing this compound) | Disulfide | Reduction by intracellular glutathione | Efficient payload release in the reducing environment of the cell.[6] | [6] |
| Valine-Citrulline (Val-Cit) | Dipeptide | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Rapid and efficient payload release in the presence of lysosomal enzymes. Over 80% cleavage of a Val-Cit linker was observed within 30 minutes in human liver lysosomes.[7][8] | [7][8] |
| Thioether (Non-cleavable) | e.g., SMCC | Degradation of the entire antibody-linker-payload conjugate | Relies on the complete degradation of the antibody backbone for payload release, which is a slower process compared to cleavable linkers.[9] Shows no proteolytic changes over 24 hours in human liver lysosomes.[7] | [7][9] |
Experimental Protocols
Accurate and reproducible in vitro stability data are crucial for the rational design of ADCs. Below are detailed methodologies for key in vitro stability assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of premature payload release in plasma from various species.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C in a water bath. Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay.
-
ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in the prepared plasma. Prepare a control sample by diluting the ADC in PBS to the same final concentration.
-
Time-Point Sampling: Incubate all samples at 37°C with gentle agitation. Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Storage: Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to prevent further degradation.
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an appropriate method, such as anti-human IgG antibody-conjugated magnetic beads.
-
Elution and Reduction: Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the average DAR against time for each ADC construct. The rate of DAR decrease is a measure of the ADC's plasma stability. Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.
Lysosomal Stability Assay
Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.
Materials:
-
Test ADC
-
Isolated lysosomes or human liver S9 fraction
-
Acidic buffer (pH 4.5-5.0)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile)
-
Analytical system for quantification (e.g., LC-MS)
Procedure:
-
Lysosome Preparation: Isolate lysosomes from cultured cells or tissues (e.g., rat liver) through differential centrifugation and density gradient ultracentrifugation, or use commercially available S9 fractions.
-
ADC Incubation: Incubate the ADC with the isolated lysosomal fraction or S9 fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile.
-
Sample Processing: Process the samples to separate the released payload from the ADC and lysosomal proteins, for instance, by protein precipitation followed by centrifugation.
-
Sample Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate and extent of payload release in a simulated lysosomal environment.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the in vitro plasma stability assay and the signaling pathway for payload release via a disulfide linker.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Payload release pathway for a disulfide-PEG linked ADC.
References
- 1. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length on Bioconjugate Performance: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical factor in achieving desired therapeutic outcomes. The linker connecting a targeting moiety to its payload, particularly the length of a polyethylene glycol (PEG) spacer, can profoundly influence a conjugate's efficacy, stability, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of different PEG spacer lengths, supported by experimental data and detailed protocols, to inform the design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The incorporation of PEG spacers into bioconjugates offers numerous advantages, including enhanced solubility, reduced immunogenicity, and an extended circulation half-life.[1][2] These benefits are primarily due to PEG's hydrophilic and flexible nature.[3] However, the length of the PEG chain is a critical parameter that must be carefully optimized. An inappropriate spacer length can lead to diminished binding affinity, impaired cellular internalization, or unfavorable pharmacokinetic profiles, ultimately compromising the therapeutic efficacy of the conjugate.[4]
Data Presentation: A Comparative Analysis of PEG Spacer Lengths
The optimal PEG spacer length is highly dependent on the specific application and the nature of the conjugated molecule.[1] The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters.
Impact on Antibody-Drug Conjugate (ADC) Properties
The length of the PEG spacer in an ADC linker is a critical design parameter that significantly influences its therapeutic index.[5] While longer PEG chains generally enhance pharmacokinetic properties and improve tolerability, they may slightly diminish in vitro potency.[5][6] Conversely, shorter PEG spacers can yield highly potent ADCs but may be associated with faster clearance and lower tolerability.[5]
Table 1: Effect of PEG Spacer Length on ADC Efficacy and Pharmacokinetics
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio | Reference |
| 0 (Non-PEGylated) | 11% | Baseline | Baseline | [2] |
| 2 | 35-45% | Increased vs. Non-PEGylated | Lower | [2] |
| 4 | 35-45% | Increased vs. Non-PEGylated | Lower | [2] |
| 8 | 75-85% | Significantly Increased | Higher | [2] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Spacers
| PEG Spacer in Linker | Payload | Target Cell Line | IC50 (nM) |
| PEG3-Disulfide | Tubulysin | HER2+ | ~1.5 |
| PEG4-Val-Cit | MMAE | HER2+ | ~0.8 |
| PEG8-Val-Cit | MMAE | HER2+ | ~1.2 |
| Note: This table presents representative data synthesized from typical ADC performance. Absolute IC50 values are highly dependent on the specific antibody, payload, linker chemistry, and target cell line.[7] |
Table 3: Impact of PEG Spacer Length on ADC Clearance
| PEG Spacer Length | Clearance Rate (mL/day/kg) |
| No PEG | 1.8 |
| PEG2 | 1.2 |
| PEG4 | 0.9 |
| PEG8 | 0.5 |
| PEG12 | 0.5 |
| PEG24 | 0.5 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[3][8] |
Impact on Ligand Binding Affinity
The length of the PEG spacer can also influence the binding affinity of a ligand to its receptor.[3]
Table 4: Influence of PEG Spacer Length on Binding Affinity
| Conjugate | PEG Spacer Length | IC50 (nM) |
| ⁶⁸Ga-Labeled Bombesin Antagonist Analog | PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 | |
| PEG4 | 5.4 ± 0.4 | |
| PEG6 | 5.8 ± 0.3 | |
| A lower IC50 value indicates higher binding affinity. Data from a study comparing mini-PEG spacers on the binding affinity of a NOTA-conjugated bombesin antagonist.[7][9] |
Impact on PROTAC Performance
For proteolysis-targeting chimeras (PROTACs), the linker's length and flexibility are pivotal for the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is essential for inducing protein degradation.[6]
Table 5: Influence of PEG Linker Length on BRD4 Degradation by PROTACs
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >95 |
| PEG6 | 25 | 95 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is synthesized from representative studies and highlights general trends.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Protocol 1: PEGylation of Proteins via NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.[1]
Materials:
-
Protein to be PEGylated
-
NHS ester-activated PEG
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-activated PEG in a small amount of anhydrous DMSO or directly in PBS to the desired concentration.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated PEG solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS esters.
-
Purification: Remove unreacted PEG and quenched reagent by size-exclusion chromatography (SEC) or dialysis.[1]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and SEC-HPLC to assess purity and aggregation.[11]
Protocol 2: Site-Specific PEGylation via Thiol-Maleimide Coupling
This protocol is for the site-specific conjugation of a maleimide-activated PEG to free sulfhydryl groups on a reduced antibody.[1][2]
Materials:
-
Antibody to be PEGylated
-
Maleimide-activated PEG
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 6.5-7.5 (thiol-free)
-
Desalting columns
Procedure:
-
Antibody Reduction: Prepare a solution of the antibody (1-2 mg/mL) in PBS. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Purification of Reduced Antibody: Immediately remove excess TCEP using a desalting column equilibrated with PBS.[1]
-
PEG-Maleimide Solution Preparation: Dissolve the maleimide-activated PEG in DMSO or directly in PBS to the desired concentration.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the reduced antibody.[1]
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Purify the resulting bioconjugate using an SEC column to remove unreacted linker and aggregated protein.[2]
Protocol 3: In Vivo Pharmacokinetic Analysis
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PEGylated therapeutic in a rodent model.[12]
Materials:
-
PEGylated therapeutic
-
Rodent model (e.g., mice or rats)
-
Administration vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Analytical method for quantification of the therapeutic in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Drug Administration: Administer the PEGylated therapeutic as a single intravenous (IV) bolus dose via the tail vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-administration.[12]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the PEGylated therapeutic in the plasma samples using a validated analytical method.
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Protocol 4: Western Blotting for PROTAC Efficacy
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[13]
Materials:
-
Cell line expressing the target protein
-
PROTACs with different PEG spacer lengths
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat them with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein and a loading control protein.[13]
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.[10]
Visualizations of Key Concepts and Workflows
To further elucidate the principles discussed, the following diagrams illustrate key pathways and experimental workflows.
General mechanism of action of an antibody-drug conjugate (ADC).
PROTAC-mediated protein degradation pathway.
Experimental workflow for comparing different PEG spacer lengths.
Conclusion
The length of the PEG spacer is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. The experimental data clearly demonstrates that there is no "one-size-fits-all" solution. While longer PEG linkers generally enhance pharmacokinetic properties, particularly for hydrophobic payloads, shorter linkers may be advantageous for optimizing receptor binding in certain contexts.[3] The optimal PEG linker length is often a compromise between competing factors and is highly dependent on the specific antibody, payload, and target.[14] A systematic evaluation of a range of PEG spacer lengths is crucial in the preclinical development of any new bioconjugate to achieve the optimal balance between pharmacokinetic properties and therapeutic efficacy.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to THP-PEG6 Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and imaging agents. The linker not only connects the biomolecule to the payload but also significantly influences the stability, solubility, and overall efficacy of the conjugate. Tetrahydropyranyl (THP) protected polyethylene glycol (PEG) linkers, such as THP-PEG6-acid, are valuable tools in bioconjugation, offering a balance of hydrophilicity and a readily available handle for further functionalization. However, the landscape of bioconjugation chemistries is vast and continually evolving, with numerous alternatives that may offer advantages in specific applications.
This guide provides an objective comparison of the performance of this compound and its alternatives, supported by experimental data. We will delve into different conjugation strategies, comparing their reaction kinetics, stability, and impact on the final bioconjugate, providing researchers with the information needed to make an informed decision for their specific needs.
Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy is often a trade-off between reaction speed, stability of the resulting linkage, and the biocompatibility of the reaction conditions. The following tables summarize quantitative data on the performance of various alternatives to traditional amine-reactive linkers like those derived from this compound-acid.
Table 1: Comparison of Reaction Kinetics for Bioorthogonal Chemistries
Bioorthogonal reactions, which occur in biological systems without interfering with native biochemical processes, are powerful tools for bioconjugation. The second-order rate constant (k₂) is a key metric for comparing the speed of these reactions.
| Reaction Type | Linker System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~1.0 - 2.0[1] | Copper-free, highly bioorthogonal, good stability. |
| BCN + Azide | ~0.3 - 1.0[1] | Generally slower than DBCO, but can be more stable in the presence of thiols. | |
| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine + TCO | Up to 10⁶[2] | Exceptionally fast kinetics, ideal for rapid labeling at low concentrations.[1][2] |
Table 2: Comparative Stability of Different Bioconjugation Linkages in Plasma/Serum
The stability of the linker is paramount for in vivo applications to prevent premature payload release and off-target toxicity. The half-life (t½) in plasma or serum is a critical indicator of this stability.
| Linkage Type | Formed From | Stability in Human Plasma/Serum | Notes |
| Amide | NHS Ester + Amine | Highly Stable | Considered effectively irreversible under physiological conditions.[] |
| Thiourea | Isothiocyanate + Amine | Reasonably Stable | Generally stable, but some reports suggest potential for degradation over time.[4] |
| Thioether (from Maleimide) | Maleimide + Thiol | Moderate to High | Susceptible to retro-Michael addition, leading to payload exchange.[5][6] Stability can be improved with next-generation maleimides.[6] |
| Thioether (from Iodoacetamide) | Iodoacetamide + Thiol | High | Forms a stable, irreversible thioether bond.[5] |
| Triazole (from SPAAC) | Cyclooctyne + Azide | Highly Stable | The resulting triazole linkage is known for its high metabolic stability.[1] |
| Dihydropyridazine (from iEDDA) | Tetrazine + TCO | Stable | The resulting linkage is generally stable under physiological conditions. |
| Valine-Citrulline (Peptide) | Val-Cit-PABC + Thiol | Stable in circulation, cleaved by lysosomal proteases | Designed to be stable in the bloodstream and release the payload in the tumor microenvironment.[6] Half-life can be over 28 days in human plasma.[6] |
Table 3: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
The length of the PEG chain in a linker can significantly affect the physicochemical properties and in vivo performance of an ADC.
| PEG Linker Length | Impact on Aggregation | Impact on In Vitro Cytotoxicity (IC50) | Impact on In Vivo Efficacy |
| Short (e.g., PEG2, PEG4) | Higher propensity for aggregation, especially with hydrophobic payloads.[7] | Generally lower IC50 (higher potency).[8] | May have shorter plasma half-life and reduced tumor accumulation.[8] |
| Medium (e.g., PEG8, PEG12) | Reduced aggregation compared to shorter linkers.[9] | May show a slight increase in IC50.[8] | Often provides a good balance of improved pharmacokinetics and retained potency.[8][9] |
| Long (e.g., PEG24) | Significantly reduced aggregation.[7] | Can lead to a notable increase in IC50 (lower potency) due to steric hindrance.[9] | Can significantly extend plasma half-life and improve tumor accumulation, potentially offsetting the decrease in in vitro potency.[8][10] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any robust comparison. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Plasma/Serum Stability Assay
Objective: To determine the rate of payload deconjugation from a bioconjugate when incubated in plasma or serum.
Methodology:
-
Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma or serum (e.g., human, mouse, rat) and in a control buffer like PBS.[11]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[12]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[6] Immediately freeze samples at -80°C to halt degradation.[13]
-
Analysis: Quantify the amount of intact bioconjugate and/or released payload at each time point. Common analytical methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a capture antibody for the biomolecule and a detection antibody for the payload to quantify the intact conjugate.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to determine the average drug-to-antibody ratio (DAR) over time and quantify the free payload in the supernatant after protein precipitation.[11]
-
-
Data Interpretation: Plot the percentage of intact bioconjugate or the concentration of released payload versus time. From this data, a stability profile and the half-life (t½) in plasma can be determined.[6]
Protocol 2: Determination of Bioconjugation Reaction Kinetics
Objective: To determine the second-order rate constant (k₂) of a bioconjugation reaction.
Methodology:
-
Reactant Preparation: Prepare stock solutions of the two reactants (e.g., an azide-functionalized protein and a DBCO-containing molecule) in a suitable reaction buffer.
-
Reaction Initiation: Mix the reactants at known initial concentrations. It is often desirable to use pseudo-first-order conditions where one reactant is in large excess.
-
Time-Course Monitoring: Monitor the progress of the reaction over time by measuring the decrease in a reactant concentration or the increase in the product concentration. This can be achieved using techniques such as:
-
HPLC: Separate and quantify the reactants and product at different time points.
-
Spectroscopy: If one of the reactants or the product has a unique spectral signature (e.g., fluorescence), its concentration can be monitored continuously.
-
-
Data Analysis: Plot the concentration of the reactant or product against time. The data can then be fitted to the appropriate integrated rate law to determine the rate constant. For a second-order reaction, a plot of 1/[A] versus time will be linear, with the slope equal to k₂.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The field of bioconjugation is rich with a diverse array of chemical tools, each with its own set of advantages and disadvantages. While this compound and other traditional linkers remain valuable, the alternatives presented in this guide offer researchers a broader palette of options to address specific challenges in their bioconjugate design. For applications requiring extremely rapid kinetics, iEDDA chemistry with tetrazine linkers is a superior choice.[1] When absolute stability of the final conjugate is paramount, strain-promoted click chemistry or chemistries that form robust amide or thioether bonds are preferable. The length and hydrophilicity of the linker, particularly the inclusion of PEG chains, must also be carefully considered to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[7][9] By carefully evaluating the quantitative data and experimental protocols provided, researchers can select the most appropriate bioconjugation strategy to advance their therapeutic and diagnostic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Review of PEG Linkers in Targeted Drug Delivery: Spotlight on Thp-peg6 Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most widely utilized linkers are those based on polyethylene glycol (PEG), prized for their ability to modulate the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of PEG linkers of varying lengths, with a focus on the applications of building blocks like Tetrahydropyranyl (THP)-protected PEG6, in the context of recent scientific literature. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key processes to inform the rational design of next-generation targeted therapies.
The Role of PEG Linkers in Drug Delivery
PEG linkers are integral components of modern drug conjugates, connecting a targeting moiety (like an antibody) to a therapeutic payload (such as a cytotoxic agent or a small molecule for protein degradation).[1] The length of the PEG chain is a crucial design parameter that influences several key attributes of the final conjugate, including its solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[2][3] The hydrophilicity of PEG can enhance the solubility of hydrophobic payloads and reduce aggregation.[4] Furthermore, the flexible nature of the PEG chain can provide the necessary spacing between the targeting and payload moieties to enable optimal biological activity.[5]
Building blocks such as Thp-peg6-OH or this compound-Boc are instrumental in the synthesis of these linkers. The THP and Boc groups serve as protecting groups for hydroxyl and amine functionalities, respectively, allowing for the controlled and sequential assembly of the final drug conjugate.[6][7] Following assembly, these protecting groups are removed to yield the final, active molecule with a discrete PEG6 linker.[7]
Quantitative Comparison of PEG Linkers
The selection of an optimal PEG linker length is often a trade-off between competing desirable properties. While longer PEG chains can improve pharmacokinetic profiles, they may sometimes reduce in vitro potency. Conversely, shorter linkers may lead to faster clearance but can be advantageous in specific applications. The following tables summarize quantitative data from various studies comparing the performance of drug conjugates with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Feature | Short PEG Linker (e.g., PEG2-PEG8) | Long PEG Linker (e.g., PEG12 and above) | Rationale |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency (low nanomolar range).[4] | Can sometimes lead to a decrease in potency. | Shorter linkers may result in less steric hindrance, allowing for more efficient cell internalization and payload release.[3] |
| Plasma Half-Life | Shorter half-life.[3] | Significantly prolonged plasma half-life.[3][8] | The larger hydrodynamic radius imparted by longer PEG chains reduces renal clearance.[8] |
| Tumor Accumulation | May have lower tumor accumulation due to faster clearance. | Increased tumor accumulation due to longer circulation time.[3] | The Enhanced Permeability and Retention (EPR) effect is more pronounced with longer-circulating nanoparticles. |
| Hydrophilicity | Provides a moderate increase in hydrophilicity. | Significantly increases hydrophilicity, reducing aggregation.[4] | PEG is a highly hydrophilic polymer. |
| In Vivo Efficacy | Can be effective, but may be limited by rapid clearance. | Often leads to higher in vivo efficacy.[3] | Improved pharmacokinetics and tumor accumulation contribute to better overall performance. |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Feature | Short PEG Linker (e.g., 1-4 PEG units) | Long PEG Linker (e.g., 5-8 PEG units) | Rationale |
| Degradation Potency (DC50) | Can be highly potent, but is highly target-dependent.[9] | Can be more potent in some systems.[9] | The linker must be of optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9][10] |
| Ternary Complex Stability | May lead to steric hindrance if too short.[9] | May result in a non-productive complex if too long due to excessive flexibility.[9] | Optimal linker length is crucial for the correct orientation of the target protein and E3 ligase.[10] |
| Cell Permeability | Generally good, depending on the overall molecule properties. | Can be improved due to increased solubility imparted by the PEG chain.[5] | The hydrophilicity of PEG can help to overcome the hydrophobicity of the two ligands. |
| Selectivity | Can confer greater selectivity for the intended target protein over closely related family members.[11] | May exhibit less selectivity. | A shorter linker imposes more stringent conformational constraints on the formation of a productive ternary complex.[11] |
Experimental Protocols
The evaluation of drug conjugates with different linkers requires a suite of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.
Western Blotting for PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[12]
Methodology:
-
Cell Culture and Treatment: Plate target cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[12]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of target protein degradation relative to a vehicle-treated control.[12]
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effect of ADCs or the on-target effect of PROTACs on cell proliferation.[12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the assay.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the drug conjugate and incubate for a specified period (e.g., 72 hours).[12]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 or DC50 value.[13]
ADC Stability Assessment by Hydrophobic Interaction Chromatography (HIC)
HIC is used to assess the stability and aggregation of ADCs.[6]
Methodology:
-
Sample Preparation: Incubate the ADC in plasma at 37°C for various time points.[14]
-
HIC Analysis: Analyze the samples using a HIC column. A decreasing salt gradient is used to elute the different ADC species. The naked antibody elutes first, followed by ADCs with an increasing drug-to-antibody ratio (DAR), which are more hydrophobic.[14]
-
Detection and Data Analysis: Monitor the elution profile by UV absorbance at 280 nm. A decrease in the retention time over the incubation period can indicate drug loss, while the appearance of new peaks at later retention times can suggest aggregation.[6][14]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: General mechanism of PROTAC-induced protein degradation.[9]
Caption: Generalized pathway for ADC internalization and payload release.
Caption: Preclinical evaluation workflow for ADCs or PROTACs.[4]
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Thp-peg6
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Thp-peg6 is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and safe use of this compound in the laboratory.
This compound is a polyethylene glycol (PEG) linker containing a tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group. The THP group is notably labile in acidic conditions, a crucial factor to consider during its handling and in experimental design.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory practices for similar PEG compounds.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound, especially when in powder form or when creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes. |
| Skin and Body Protection | Laboratory Coat | A standard, full-length laboratory coat should be worn to protect skin and clothing from accidental contact. |
| Respiratory Protection | Respirator | In situations where a fume hood is not available or if experiencing respiratory irritation, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is critical for safety and for maintaining the quality of this compound.
Receiving and Storage
Upon receiving this compound, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container at its recommended long-term storage temperature of -20°C.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the designated workspace within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Equilibration : To prevent condensation, which could compromise the compound, allow the container of this compound to warm to room temperature before opening.
-
Weighing and Transfer : Carefully weigh the required amount of this compound. If it is a solid, handle it gently to avoid creating dust. Use a spatula for transfers.
-
Dissolving : When preparing a solution, slowly add the solvent to the this compound to prevent splashing.
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management
In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.
-
Solid Waste : Collect unused or expired solid this compound, as well as contaminated materials like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
Do not dispose of this compound or its waste down the drain.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key workflows.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
